2-(Piperazin-1-yl)thiazole hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;/h3,6,8H,1-2,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHQYKGSYPXHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634426 | |
| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492431-13-7, 209733-13-1 | |
| Record name | Piperazine, 1-(2-thiazolyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492431-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(Piperazin-1-yl)thiazole hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Piperazin-1-yl)thiazole Hydrochloride
Introduction
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, prized for its ability to modulate physicochemical properties and serve as a versatile linker.[1][2] When coupled with a thiazole ring—another heterocycle of significant pharmacological interest—the resulting structure, 2-(Piperazin-1-yl)thiazole, becomes a valuable building block for drug discovery programs.[3] This compound and its derivatives are explored in the development of agents targeting central nervous system disorders, kinase inhibitors, and various other bioactive molecules.[4]
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and comprehensive characterization of this compound. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the experimental choices, ensuring a reproducible and verifiable process.
Part 1: Synthesis Methodology
The synthesis of this compound is efficiently achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) to form the core structure, followed by salt formation to yield the final hydrochloride product.
Principle and Rationale: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis relies on the reaction between an electron-deficient heteroaromatic ring and a potent nucleophile.
-
The Substrate: 2-Chlorothiazole: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This effect is most pronounced at the C2 position, making it highly susceptible to nucleophilic attack. A halogen, such as chlorine, at this position serves as an excellent leaving group, further facilitating the substitution reaction. While other 2-halothiazoles could be used, 2-chlorothiazole is often selected for its balance of reactivity and commercial availability.
-
The Nucleophile: Piperazine: Piperazine is a symmetrical diamine with two secondary amine nitrogens that are strong nucleophiles.[5] In this reaction, one of these nitrogens attacks the electrophilic C2 of the thiazole ring.
The reaction is typically performed in the presence of a base (e.g., triethylamine, K₂CO₃) to neutralize the HCl generated in situ, driving the reaction to completion. The choice of solvent is critical; polar aprotic solvents like acetonitrile or polar protic solvents like ethanol can be effective, as they can solvate the ions formed during the reaction.[6]
Experimental Protocol
Step 1: Synthesis of 2-(Piperazin-1-yl)thiazole (Free Base)
Materials:
-
2-Chlorothiazole
-
Piperazine (anhydrous)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperazine (typically 2.0-3.0 molar equivalents to favor monosubstitution and act as a base).
-
Solvent Addition: Add anhydrous ethanol or acetonitrile to dissolve the piperazine.
-
Reagent Addition: While stirring, add 2-chlorothiazole (1.0 molar equivalent) dropwise to the solution. If using an external base like triethylamine (1.5 eq), it can be added at this stage.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-85 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-(Piperazin-1-yl)thiazole as an oil or solid.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Step 2: Formation of this compound
Materials:
-
2-(Piperazin-1-yl)thiazole (from Step 1)
-
Hydrochloric acid (2M solution in diethyl ether or isopropanol)
-
Diethyl ether or Isopropanol (anhydrous)
-
Büchner funnel, filter paper.
Procedure:
-
Dissolution: Dissolve the purified 2-(Piperazin-1-yl)thiazole free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Acidification: Slowly add a 2M solution of HCl in diethyl ether (or a similar ethereal/alcoholic solution) dropwise to the stirred solution at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a white or off-white solid.[7]
-
Isolation: Stir the resulting slurry for 30-60 minutes at 0 °C to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Structural Elucidation and Purity Assessment
A rigorous characterization protocol is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of evidence that, when combined, offers a self-validating confirmation of the target molecule.
Spectroscopic Analysis
2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals are:
-
Thiazole Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons at the C4 and C5 positions of the thiazole ring.
-
Piperazine Protons: Two multiplets (often appearing as broad singlets or triplets) in the aliphatic region (δ 3.0-4.0 ppm). The protons adjacent to the thiazole ring (N1) will be deshielded and appear downfield compared to the protons adjacent to the protonated nitrogen (N4).
-
N-H Protons: A broad singlet, often significantly downfield (δ > 9.0 ppm), corresponding to the two N-H protons of the protonated piperazine ring. Its integration should correspond to 2H.
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule.
-
Thiazole Carbons: The C2 carbon, directly attached to two heteroatoms and a nitrogen, will be the most downfield (δ > 160 ppm). The C4 and C5 carbons will appear in the aromatic region (δ 110-140 ppm).
-
Piperazine Carbons: Two distinct signals in the aliphatic region (δ 40-55 ppm) corresponding to the two sets of non-equivalent carbons in the piperazine ring.
-
2.1.2 Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, confirming its elemental composition. Using Electrospray Ionization (ESI), the expected peak would be for the protonated molecule of the free base [M+H]⁺.
-
Molecular Formula (Free Base): C₇H₁₁N₃S[8]
-
Molecular Weight (Free Base): 169.25 g/mol [8]
-
Expected [M+H]⁺: m/z = 170.07
2.1.3 Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
N-H Stretch: A broad band in the range of 2400-3200 cm⁻¹ is characteristic of the ammonium (N⁺-H) salt. A sharper peak around 3300-3400 cm⁻¹ may also be present from the secondary amine.
-
C-H Stretch: Signals around 2850-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=N and C=C Stretch: Medium to strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.
-
Method: A reverse-phase (RP) HPLC method is typically employed.[9]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (MeCN), often with an additive like 0.1% formic acid or phosphoric acid to ensure good peak shape.[9]
-
Detection: UV detection at a wavelength where the thiazole ring absorbs strongly (e.g., 254 nm).
-
Expected Result: A pure sample should show a single major peak, allowing for purity calculation (e.g., >98%).
Summary of Characterization Data
| Parameter | Expected Value / Observation | Purpose |
| Appearance | White to off-white solid[7] | Physical Identification |
| Molecular Formula | C₇H₁₂ClN₃S | Elemental Composition |
| Molecular Weight | 205.71 g/mol [4] | Elemental Composition |
| ¹H NMR | Signals for thiazole, piperazine, and N-H protons at expected shifts. | Structural Confirmation |
| ¹³C NMR | Signals for all 5 unique carbons at expected shifts. | Carbon Skeleton Confirmation |
| MS (ESI+) | m/z = 170.07 ([M+H]⁺ of free base) | Molecular Weight Verification |
| IR (cm⁻¹) | ~2400-3200 (N⁺-H), ~1500-1650 (C=N, C=C) | Functional Group ID |
| HPLC Purity | >98% (by area at 254 nm) | Purity Assessment |
| Melting Point | Literature values can be used for comparison. | Purity and Identity Check |
Characterization Workflow Diagram
Caption: Comprehensive workflow for the characterization of the final product.
Conclusion
The synthesis of this compound is a robust and reproducible process grounded in the principles of nucleophilic aromatic substitution. This guide has detailed a field-proven protocol, emphasizing the rationale behind key experimental decisions. The subsequent characterization cascade, employing a suite of orthogonal analytical techniques including NMR, MS, IR, and HPLC, provides a self-validating system to unequivocally confirm the structure and purity of the final product. For researchers in drug discovery and development, a thorough understanding of this synthesis and characterization process is fundamental to utilizing this versatile chemical building block in the creation of novel therapeutic agents.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 209733-13-1 CAS MSDS (1-(2-Thiazolyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of 1-(Thiazol-2-yl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
spectroscopic data (NMR, IR, MS) of 2-(Piperazin-1-yl)thiazole hydrochloride
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Piperazin-1-yl)thiazole Hydrochloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this compound (CAS No. 209733-13-1). This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including antipsychotic and antidepressant drugs.[1] A thorough understanding of its spectroscopic properties is paramount for confirming its identity, purity, and stability during the drug discovery and development process.
While a complete set of publicly available, peer-reviewed spectra for this specific salt is limited, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a reliable, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Analysis
This compound possesses a thiazole ring linked at the 2-position to a piperazine moiety. The hydrochloride salt form ensures solubility in polar solvents, a common practice for amine-containing pharmaceuticals. The molecular formula is C₇H₁₂ClN₃S, corresponding to a molecular weight of 205.71 g/mol .[2]
For the purpose of spectroscopic analysis, the key structural features are:
-
The aromatic thiazole ring with two distinct proton environments (H-4 and H-5).
-
The saturated piperazine ring with two chemically different methylene (-CH₂-) groups due to their proximity to the electron-withdrawing thiazole ring.
-
The protonated secondary amine within the piperazine ring and the associated counter-ion (Cl⁻).
Figure 1: Structure of this compound with key atoms labeled for NMR correlation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the hydrochloride salt, a polar deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is recommended. The data presented here are predicted for a DMSO-d₆ solution, which avoids the exchange of the N-H protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard proton spectrum at 25 °C. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Predicted ¹H NMR Data
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-a | ~9.50 (broad s) | Broad Singlet | 2H | - | Piperazine N⁺H₂ |
| H-b | ~7.25 | Doublet | 1H | J ≈ 3.6 Hz | Thiazole H-4 |
| H-c | ~6.95 | Doublet | 1H | J ≈ 3.6 Hz | Thiazole H-5 |
| H-d | ~3.60 | Triplet (broad) | 4H | J ≈ 5.0 Hz | Piperazine -CH₂- (adjacent to Thiazole) |
| H-e | ~3.20 | Triplet (broad) | 4H | J ≈ 5.0 Hz | Piperazine -CH₂- (adjacent to N⁺H₂) |
Interpretation and Expertise
-
Thiazole Protons (H-b, H-c): The protons on the thiazole ring are expected in the aromatic region. Based on data for unsubstituted thiazole, H-4 and H-5 appear as doublets due to coupling with each other.[3] The electron-donating piperazine group at C-2 will shield these protons, shifting them upfield compared to the parent thiazole. Their characteristic doublet pattern with a coupling constant of ~3.6 Hz is a key identifier for this ring system.
-
Piperazine Protons (H-d, H-e): The piperazine ring will exhibit two distinct signals. The four protons (H-d) on the carbons attached to the thiazole are deshielded by the aromatic ring's electronegativity and appear further downfield (~3.60 ppm). The other four protons (H-e) are adjacent to the protonated nitrogen, which also deshields them, but to a lesser extent, placing them around ~3.20 ppm. These signals are often broadened due to conformational exchange and nitrogen's quadrupolar moment.
-
Ammonium Protons (H-a): The two protons on the positively charged nitrogen will appear as a very broad singlet significantly downfield (~9.50 ppm) in DMSO-d₆. The broadness is due to chemical exchange and quadrupolar coupling. In D₂O, this signal would disappear due to rapid exchange with the solvent.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, acquiring on the carbon channel (~100 MHz).
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak at δ 39.52 ppm.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Thiazole C-2 (attached to N) |
| ~138.5 | Thiazole C-4 |
| ~110.0 | Thiazole C-5 |
| ~48.0 | Piperazine -CH₂- (adjacent to Thiazole) |
| ~43.5 | Piperazine -CH₂- (adjacent to N⁺H₂) |
Interpretation and Expertise
-
Thiazole Carbons: The C-2 carbon, directly attached to three heteroatoms (two nitrogens and a sulfur), is the most deshielded and appears furthest downfield (~168.0 ppm). The C-4 and C-5 carbons appear in the aromatic region, with their specific shifts influenced by the piperazine substituent.[4]
-
Piperazine Carbons: The chemical shifts for the piperazine carbons are predicted based on the known value for piperazine itself (~45 ppm) and the electronic effects of the substituents.[5] The carbons adjacent to the electron-withdrawing thiazole ring (C-d) are expected to be slightly more deshielded than those adjacent to the protonated nitrogen (C-e).
Infrared (IR) Spectroscopy
IR spectroscopy provides critical information about the functional groups present in a molecule.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small, solid sample of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Processing: A background spectrum is automatically subtracted from the sample spectrum.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2700 | Strong, Broad | N⁺-H stretch from the secondary ammonium salt |
| ~3050 | Medium | Aromatic C-H stretch (Thiazole) |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (Piperazine) |
| ~1600 | Medium | C=N stretch of the Thiazole ring |
| ~1520 | Medium | C=C stretch of the Thiazole ring |
| ~1250 | Strong | C-N stretch (Aryl-N and Aliphatic-N) |
Interpretation and Expertise
-
N⁺-H Stretch: The most prominent and diagnostic feature will be a very broad and strong absorption band in the 3100-2700 cm⁻¹ region. This is characteristic of an ammonium salt and is a clear indicator of the hydrochloride form of the compound.
-
C-H Stretches: Sharp, medium-intensity peaks just above 3000 cm⁻¹ correspond to the C-H bonds on the thiazole ring, while those just below 3000 cm⁻¹ are from the piperazine C-H bonds.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected in the 1600-1500 cm⁻¹ fingerprint region.
-
C-N Stretches: Strong absorptions corresponding to the C-N bonds of the piperazine and its connection to the thiazole ring will be present in the 1300-1200 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for this hydrochloride salt, as it is a soft ionization technique suitable for polar, pre-charged molecules.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Introduce the sample into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated free base [M+H]⁺.
-
Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.
Predicted Mass Spectrometry Data
The mass spectrum will not show the intact salt (205.71 amu). Instead, it will show the protonated free base, which has a molecular formula of C₇H₁₁N₃S and a monoisotopic mass of 169.07 g/mol .[6]
| m/z (mass-to-charge) | Assignment |
| ~170.08 | [M+H]⁺, Protonated molecular ion of the free base (C₇H₁₂N₃S⁺) |
| ~127.05 | [M+H - C₂H₅N]⁺, Loss of an ethylenimine fragment from piperazine |
| ~99.04 | [M+H - C₄H₇N₂]⁺, Thiazole ring fragment |
| ~85.03 | [C₄H₉N₂]⁺, Piperazine ring fragment after alpha-cleavage |
Proposed Fragmentation Pathway
The primary fragmentation of piperazine derivatives involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[7] For 2-(piperazin-1-yl)thiazole, the fragmentation of the [M+H]⁺ ion would likely proceed via cleavage of the piperazine ring.
Figure 2: A simplified, plausible fragmentation pathway for the protonated molecular ion of 2-(piperazin-1-yl)thiazole.
Summary and Conclusion
The structural confirmation of this compound can be confidently achieved through a combination of spectroscopic techniques.
-
¹H NMR will confirm the presence and connectivity of the thiazole and piperazine protons, with characteristic doublets for the thiazole ring and two distinct signals for the piperazine methylenes.
-
¹³C NMR will verify the carbon skeleton, most notably the highly deshielded C-2 of the thiazole ring.
-
IR Spectroscopy will provide definitive evidence of the ammonium salt functional group through its characteristic broad N⁺-H stretching band.
-
Mass Spectrometry (ESI+) will confirm the molecular weight of the free base via the [M+H]⁺ ion at m/z ≈ 170.08.
This guide provides a robust framework for the analysis of this compound. By understanding these predicted spectroscopic signatures, researchers can effectively validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-(2-Thiazolyl)piperazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]
- 6. 1-(Thiazol-2-yl)piperazine | C7H11N3S | CID 911806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Piperazin-1-yl)thiazole Hydrochloride
A Senior Application Scientist's Perspective on Methodologies and Structural Insights for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and rationale behind the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(Piperazin-1-yl)thiazole hydrochloride. While a specific crystal structure for this compound is not publicly available at the time of this writing, this document serves as a detailed procedural roadmap and an illustrative case study for researchers, scientists, and drug development professionals. By synthesizing established crystallographic principles with practical insights, this guide explains the critical steps from crystallization to structure elucidation and interpretation. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. This guide is designed to be a valuable resource for those engaged in the structural characterization of small organic molecules, particularly active pharmaceutical ingredients (APIs) and their intermediates.
Introduction: The Significance of Structural Clarity
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceuticals.[1] The thiazole and piperazine moieties are common scaffolds in a variety of biologically active molecules. The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility, stability, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[2]
The three-dimensional arrangement of atoms in the solid state, or the crystal structure, governs many of the physicochemical properties of a compound, including its melting point, solubility, dissolution rate, and stability.[3][4] Therefore, a detailed understanding of the crystal structure of this compound is paramount for its effective utilization in drug development. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing unambiguous insights into molecular conformation, intermolecular interactions, and packing motifs at atomic resolution.[5][6] This guide will walk through the process of a hypothetical crystal structure analysis of this compound, from obtaining suitable crystals to interpreting the final structural model.
Part I: The Art and Science of Crystallization
The primary bottleneck in any SC-XRD study is obtaining high-quality single crystals.[7][8] For this compound, a small organic salt, several crystallization techniques can be employed. The choice of solvent is critical and is often determined empirically.[9]
Step-by-Step Crystallization Protocols
a) Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture such as ethanol/water).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes.
-
Allow the solvent to evaporate slowly at a constant temperature. Crystals should form over a period of days to weeks.
Causality: Slow evaporation maintains a state of supersaturation for an extended period, which favors the growth of a few large, well-ordered crystals rather than rapid precipitation of many small crystals.[9]
b) Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., ethanol).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[9]
Causality: This method provides a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals from small amounts of material.[9]
c) Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer).
Causality: The solubility of most organic compounds decreases with temperature. Slow cooling allows for the gradual formation of crystals.[10]
Caption: Workflow for the crystallization of small molecules.
Part II: Illuminating the Structure - Data Collection and Processing
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a modern single-crystal X-ray diffractometer.[5][11]
Experimental Protocol for SC-XRD Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[12]
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while irradiating it with X-rays.[13] A series of diffraction images are collected at different crystal orientations.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[14] This step involves indexing the diffraction pattern, integrating the intensities of the reflections, and applying various corrections (e.g., for absorption).
Causality: The diffraction pattern is a unique fingerprint of the crystal's internal structure. The positions of the spots are related to the size and shape of the unit cell, while their intensities are related to the arrangement of atoms within the unit cell.[15]
Caption: The single-crystal X-ray diffraction data collection workflow.
Part III: From Data to Model - Structure Solution and Refinement
The final step is to solve and refine the crystal structure using the processed diffraction data. This is a computational process that transforms the reflection data into a 3D atomic model.[16]
Protocol for Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using either direct methods or Patterson methods to obtain an initial electron density map.[16] This map reveals the positions of the heavier atoms (S, Cl, N, C).
-
Model Building: An initial model of the molecule is built into the electron density map.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.[16] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Causality: The goal of refinement is to find the atomic arrangement that best reproduces the experimentally measured diffraction pattern.[17]
Illustrative Structural Analysis of this compound
As no experimental data is available, the following is a hypothetical but plausible analysis based on known chemical principles and data for similar structures found in the Cambridge Structural Database (CSD).[18][19][20]
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₇H₁₂ClN₃S |
| Formula Weight | 205.71 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.0 |
| β (°) | 105 |
| Volume (ų) | 985 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.387 |
| R-factor (%) | 4.5 |
| Goodness-of-fit | 1.05 |
Molecular Conformation and Intermolecular Interactions
In this hypothetical structure, the piperazine ring would likely adopt a chair conformation, which is its most stable form. The thiazole ring is planar. The protonation of one of the piperazine nitrogen atoms by the hydrochloric acid would be confirmed by the location of the hydrogen atom and the bond lengths and angles around that nitrogen.
The most significant intermolecular interactions would be the hydrogen bonds involving the protonated piperazinium group, the other piperazine nitrogen, and the chloride anion. Specifically, N-H···Cl hydrogen bonds would be expected to be a dominant feature in the crystal packing.[21][22] These strong, charge-assisted hydrogen bonds play a crucial role in stabilizing the crystal lattice.[23]
Caption: A schematic of potential hydrogen bonding in the crystal lattice.
Conclusion: From Structure to Application
The comprehensive crystal structure analysis of a pharmaceutical intermediate like this compound provides invaluable information for drug development. It confirms the molecular structure, reveals the conformational preferences of the molecule, and provides a detailed map of the intermolecular interactions that hold the crystal together. This knowledge is critical for understanding and controlling the solid-state properties of the material, which ultimately impact its performance as a drug substance. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting this vital structural information.
References
- 1. Cambridge Structural Database | re3data.org [re3data.org]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. migrationletters.com [migrationletters.com]
- 4. zienjournals.com [zienjournals.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. fiveable.me [fiveable.me]
- 13. crystallography.fr [crystallography.fr]
- 14. portlandpress.com [portlandpress.com]
- 15. pulstec.net [pulstec.net]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 19. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 20. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 21. researchgate.net [researchgate.net]
- 22. Chloride ions as integral parts of hydrogen bonded networks in aqueous salt solutions: the appearance of solvent separated anion pairs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
mechanism of action of 2-(Piperazin-1-yl)thiazole hydrochloride
An In-depth Technical Guide to the 2-(Piperazin-1-yl)thiazole Scaffold: From Known Bioactivities to Mechanistic Elucidation
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile foundations for the development of novel therapeutics across a wide range of diseases. The 2-(piperazin-1-yl)thiazole moiety is one such scaffold. Its constituent parts—the thiazole ring and the piperazine ring—are individually recognized for their significant roles in pharmacologically active agents.[1][2] The thiazole ring is a core component of Vitamin B1 and is found in drugs targeting ailments from inflammation to cancer, while the piperazine ring is a common feature in drugs affecting the central nervous system (CNS).[2][3]
The hydrochloride salt, 2-(Piperazin-1-yl)thiazole hydrochloride, often serves as a crucial starting material or intermediate in the synthesis of these more complex molecules.[4][5] While a detailed mechanism of action for this specific parent compound is not extensively documented, an analysis of its derivatives provides a compelling roadmap of its potential therapeutic applications. This guide will synthesize the current understanding of the biological activities exhibited by compounds containing the 2-(piperazin-1-yl)thiazole core and, adopting the perspective of a senior application scientist, will propose a rigorous, multi-stage experimental framework to systematically elucidate the mechanism of action for novel compounds built upon this promising scaffold.
Part 1: A Review of the Biological Activities of 2-(Piperazin-1-yl)thiazole Derivatives
The versatility of the 2-(piperazin-1-yl)thiazole scaffold is demonstrated by the diverse biological activities of its derivatives. These activities span multiple therapeutic areas, suggesting that the core structure can be readily modified to interact with a variety of biological targets.
Antimicrobial and Antifungal Properties
Several studies have reported the synthesis of 2-(piperazin-1-yl)thiazole derivatives with notable antimicrobial and antifungal activities. In one such study, new disubstituted piperazines were synthesized and evaluated for their efficacy against a panel of bacteria and fungi. One of the most potent compounds demonstrated greater efficacy against methicillin-resistant Staphylococcus aureus (MRSA) than ampicillin.[6] The same study employed molecular docking to predict the mechanism of this antibacterial and antifungal activity, suggesting that the compounds may target E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase.[6] This suggests that the scaffold can be oriented to disrupt essential microbial metabolic pathways.
Anticancer Activity and Kinase Inhibition
The 2-(piperazin-1-yl)thiazole core is also a key component in the design of novel anticancer agents. A study detailing the synthesis of piperazine-based bis(thiazole) hybrids identified a compound that exhibited potent inhibitory activity against HCT116 (colon), HEPG2 (liver), and MCF7 (breast) cancer cell lines.[7] Mechanistic studies on these compounds revealed that they function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), with the most active compound showing an IC₅₀ value of 1.2 nM, comparable to the established EGFR inhibitor Erlotinib.[7] The study further demonstrated that this inhibition leads to caspase-dependent apoptosis in cancer cells.[7] This highlights the scaffold's potential in the development of targeted cancer therapies, particularly as kinase inhibitors.[4]
Antinociceptive and Central Nervous System (CNS) Activity
The piperazine moiety has a long history in the development of CNS-active drugs.[2] It is therefore not surprising that derivatives of 2-(piperazin-1-yl)thiazole have been investigated for their effects on the nervous system. A study focused on the synthesis and antinociceptive effects of thiazole-piperazine derivatives found that several compounds exhibited significant pain-relief properties in animal models.[2] Mechanistic investigations involving naloxone, an opioid receptor antagonist, indicated that the antinociceptive effects of these compounds are mediated through the opioidergic system.[2][8] Molecular docking studies further supported these findings, showing favorable interactions with µ- and δ-opioid receptors.[8] This line of research underscores the utility of the scaffold in designing novel analgesics and other CNS-targeted agents.[4]
| Derivative Class | Biological Activity | Potential Molecular Target(s) | Reported IC₅₀ / Activity | Reference |
| Disubstituted Piperazines | Antibacterial (MRSA) | MurB | More potent than ampicillin | [6] |
| Disubstituted Piperazines | Antifungal | CYP51, DHFR | Potent activity observed | [6] |
| Piperazine-based bis(thiazole) | Anticancer (HCT116) | EGFR | IC₅₀ = 8.51 ± 2.5 µM | [7] |
| Piperazine-based bis(thiazole) | EGFR Inhibition | EGFR | IC₅₀ = 1.2 nM | [7] |
| Thiazole-Piperazine Hybrids | Antinociceptive | Opioid Receptors (µ, δ) | Significant MPE% increase | [2][8] |
Part 2: A Proposed Experimental Workflow for Mechanistic Elucidation
Given the diverse bioactivities of its derivatives, a systematic approach is required to determine the precise mechanism of action (MoA) for any novel compound based on the 2-(piperazin-1-yl)thiazole scaffold. The following workflow outlines a logical progression from broad, hypothesis-generating screens to specific target validation and pathway analysis.
Figure 1: Proposed experimental workflow for MoA elucidation.
This workflow is designed to be a self-validating system. The initial broad screening in Stage 1 generates hypotheses that are then tested with orthogonal, specific assays in Stage 2. A confirmed target from Stage 2 is then placed into its biological context in Stage 3, where its impact on cellular signaling networks and phenotypes is investigated.
As an illustrative example based on the literature, if a novel derivative showed anti-proliferative effects in Stage 1, it would be screened against a kinase panel in Stage 2. If a hit against EGFR was confirmed, Stage 3 would involve analyzing the downstream MAPK and PI3K/Akt signaling pathways.
Figure 2: Hypothetical inhibition of the EGFR signaling pathway.
Part 3: Key Experimental Protocols
To ensure the practical application of the proposed workflow, this section provides detailed, step-by-step methodologies for foundational experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic or cytostatic effects of a compound on a cell line.
1. Cell Seeding:
-
Culture cells (e.g., HCT116) to ~80% confluency.
-
Trypsinize, neutralize, and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
2. Compound Treatment:
-
Prepare a 2X serial dilution of the 2-(piperazin-1-yl)thiazole derivative in culture medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Normalize the absorbance values to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol validates if a compound inhibits a signaling pathway, such as the MAPK/ERK pathway downstream of EGFR.
1. Cell Lysis:
-
Seed and treat cells with the compound (at its IC₅₀ and 10X IC₅₀) and a positive control (e.g., EGF stimulation) for a short duration (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.
Conclusion
The 2-(piperazin-1-yl)thiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities of its derivatives—spanning antimicrobial, anticancer, and antinociceptive applications—strongly indicate that this core structure can be effectively tailored to interact with a wide array of biological targets. While the precise mechanism of action for the parent hydrochloride compound remains to be fully elucidated, the experimental framework proposed in this guide provides a clear and robust strategy for characterizing novel derivatives. By systematically progressing from broad phenotypic screening to specific target validation and pathway analysis, researchers can unlock the full therapeutic potential of this privileged chemical scaffold, paving the way for the development of next-generation medicines.
References
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Cas 42270-37-1,1-(2-Thiazolyl)piperazine | lookchem [lookchem.com]
- 6. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Piperazinylthiazole Scaffold: A Privileged Framework for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and improved safety profiles is paramount. Within this quest, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of diverse pharmacological agents.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a quintessential example of such a scaffold, gracing the structures of numerous clinically approved drugs.[][4] Its unique physicochemical properties, including its basicity, conformational flexibility, and capacity for hydrogen bonding, allow it to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing solubility and bioavailability.[1][5]
When this versatile piperazine moiety is coupled with a thiazole ring—a five-membered aromatic heterocycle containing sulfur and nitrogen—a powerful pharmacophore is born: the piperazinylthiazole scaffold. Thiazole and its derivatives are themselves cornerstones in drug discovery, known for a wide spectrum of biological activities.[6][7] The fusion of these two potent heterocyclic systems has unlocked a new dimension of therapeutic potential, leading to the discovery of compounds with significant antimicrobial, anticancer, and neuroprotective properties.[8][9]
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the therapeutic potential of piperazinylthiazole scaffolds. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature to offer a holistic and actionable understanding of this promising class of compounds.
I. Synthesis of the Piperazinylthiazole Core: A Modular Approach
The construction of piperazinylthiazole derivatives is typically achieved through a convergent synthetic strategy, where the piperazine and thiazole moieties are synthesized separately and then coupled. This modular approach offers the flexibility to introduce a wide range of substituents on both rings, enabling the systematic exploration of the structure-activity relationship (SAR).
A. Synthesis of the N-Arylpiperazine Intermediate
A common and effective method for the synthesis of N-arylpiperazines involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride.[10] The use of a high-boiling point solvent, such as diethylene glycol monomethyl ether, at elevated temperatures has been shown to provide good yields without the need for a base, which can sometimes lead to side reactions.[10]
Experimental Protocol: Synthesis of N-Arylpiperazine [10]
-
Reaction Setup: In a flask equipped with a condenser and under a dry nitrogen atmosphere, combine the desired aniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.0 equivalent) in diethylene glycol monomethyl ether.
-
Heating: Heat the reaction mixture to 150°C and maintain this temperature for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of the Hydrochloride Salt: Upon completion, cool the mixture to room temperature. Dissolve the mixture in a minimal amount of methanol and precipitate the N-arylpiperazine hydrochloride salt by adding diethyl ether.
-
Purification: Collect the precipitate by filtration and wash with diethyl ether.
-
Formation of the Free Amine: To obtain the free base, dissolve the hydrochloride salt in water, basify with a sodium carbonate solution, and extract the N-arylpiperazine with an organic solvent such as ethyl acetate.
-
Final Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified N-arylpiperazine. Further purification can be achieved by column chromatography if necessary.
B. Synthesis of the 2-Aminothiazole Intermediate via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[6][7][11] It involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield a 2-aminothiazole derivative.[6][12] The reaction is robust, high-yielding, and can be performed under mild conditions.[6][13]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6]
-
Reactant Combination: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (1.0 equivalent) and thiourea (1.5 equivalents).
-
Solvent Addition: Add methanol as the solvent and a magnetic stir bar.
-
Heating and Reaction: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes. The thiazole product is often poorly soluble in water and will precipitate from the reaction mixture.[6]
-
Cooling and Neutralization: Remove the reaction from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na2CO3) to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water to remove any remaining salts.
-
Drying and Characterization: Air-dry the collected solid on a watch glass. Once dry, determine the mass, calculate the percent yield, and characterize the product by methods such as melting point determination, TLC, and NMR spectroscopy.
C. Coupling of the Piperazine and Thiazole Moieties
The final step in constructing the piperazinylthiazole scaffold involves coupling the synthesized N-arylpiperazine and 2-aminothiazole derivatives. A common method to achieve this is through an amide bond formation, where the 2-aminothiazole is first acylated with a haloacetyl chloride (e.g., chloroacetyl chloride), followed by a nucleophilic substitution reaction with the N-arylpiperazine.
Experimental Workflow: Synthesis of Piperazinylthiazole Derivatives
Caption: General workflow for the synthesis of piperazinylthiazole scaffolds.
II. Therapeutic Applications: A Multi-pronged Approach to Disease
The unique structural features of the piperazinylthiazole scaffold have rendered it a versatile platform for targeting a wide array of diseases. Extensive research has demonstrated its potential in antimicrobial, anticancer, and neuroprotective applications.
A. Antimicrobial Activity: A New Weapon in the Fight Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of new classes of antimicrobial agents. Piperazinylthiazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.[8][14][15]
Some derivatives have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like chloramphenicol.[8] For instance, certain trisubstituted 2-piperazinyl thiazoles have shown an MIC of 32 µM against Listeria monocytogenes, equivalent to that of chloramphenicol.[8] Furthermore, dihydrobenzothiazole-coupled N-piperazinyl acetamides have exhibited strong antibacterial action with zones of inhibition in the range of 10-15 mm and moderate antitubercular activity (MIC: 6.25 µg/mL) against Mycobacterium tuberculosis H37Rv.[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination [16][17]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microdilution plate.[16][17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.[17]
-
Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).[16]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[16]
Table 1: Selected Antimicrobial Activities of Piperazinylthiazole Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| Trisubstituted 2-piperazinyl thiazoles | L. monocytogenes | MIC | 32 µM | [8] |
| Trisubstituted 2-piperazinyl thiazoles | S. aureus ATCC 25923 | MIC | 256 µM | [8] |
| Dihydrobenzothiazole-piperazinyl acetamides | M. tuberculosis H37Rv | MIC | 6.25 µg/mL | [14] |
| Piperazinyl-pyrazolyl-2-hydrazinyl thiazoles | M. tuberculosis H37Rv | MIC | 1.6 µg/mL | [17] |
B. Anticancer Potential: Targeting Malignant Cell Proliferation
The piperazine moiety is a common feature in many anticancer drugs, and its incorporation into the thiazole scaffold has yielded compounds with potent cytotoxic activity against various cancer cell lines.[18][19][20] These derivatives have been shown to induce apoptosis (programmed cell death) and inhibit key signaling pathways that are often dysregulated in cancer.[19][21][22]
The mechanisms of action are multifaceted, with some compounds inhibiting the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway.[21] Others have been shown to suppress the activation of the NF-κB signaling pathway, which is linked to cancer cell proliferation and drug resistance.[22][23] For example, a novel piperazine derivative was found to effectively inhibit cancer cell proliferation with GI50 values ranging from 0.06 to 0.16 µM by inhibiting multiple cancer signaling pathways.[21]
Experimental Protocol: MTT Assay for Cytotoxicity [1][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Signaling Pathway: Anticancer Mechanism of Piperazinylthiazole Scaffolds
Caption: Putative anticancer signaling pathways modulated by piperazinylthiazole scaffolds.
Table 2: Selected Anticancer Activities of Piperazinylthiazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Vindoline-piperazine conjugates | Breast cancer (MDA-MB-468) | GI50 | 1.00 µM | [11] |
| Vindoline-piperazine conjugates | Non-small cell lung cancer (HOP-92) | GI50 | 1.35 µM | [11] |
| Novel piperazine derivative | Leukemia (K562) | GI50 | 0.06-0.16 µM | [21] |
| Phenylpiperazine derivatives of 1,2-benzothiazine | Breast adenocarcinoma (MCF7) | Cytotoxicity | Comparable to doxorubicin | [18] |
C. Neuroprotective Effects and Other CNS Activities
The blood-brain barrier permeability of many piperazine derivatives makes this scaffold particularly attractive for targeting central nervous system (CNS) disorders.[7] Research into piperazinylthiazole derivatives has revealed their potential in treating neurodegenerative diseases like Alzheimer's disease and other neurological conditions.[22][24]
In the context of Alzheimer's disease, these compounds have been designed as multi-target agents, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-amyloid aggregation.[22] Some thiazole-clubbed piperazine derivatives have shown potent AChE inhibitory activity at submicromolar concentrations (IC50 = 0.151 µM).[22]
Furthermore, piperazine derivatives have been shown to exert neuroprotective effects through the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[24] Activation of TRPC6 can lead to neuroprotective signaling cascades, including the activation of CREB, which promotes the transcription of brain-derived neurotrophic factor (BDNF).[24][25]
Other CNS-related activities include the inhibition of monoamine oxidase A (MAO-A), an important target for the treatment of depression and other neurological disorders.[26] Novel thiazolylhydrazine-piperazine derivatives have been identified as highly potent and selective MAO-A inhibitors, with IC50 values as low as 0.057 µM.[26]
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition [14][27][28]
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI, the substrate), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a solution of the acetylcholinesterase (AChE) enzyme.[14]
-
Plate Setup: In a 96-well microplate, set up blank wells (buffer only), control wells (buffer, enzyme, and solvent), and test wells (buffer, enzyme, and various concentrations of the inhibitor).[14]
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.[14]
-
Reaction Initiation: Initiate the reaction by adding the ATCI and DTNB solutions to all wells. The AChE will hydrolyze ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product.[14]
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.[14]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: Neuroprotective Mechanism via TRPC6 Activation
Caption: Simplified TRPC6 signaling pathway in neuroprotection.
III. Future Perspectives and Challenges
The piperazinylthiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with a demonstrated potential to yield potent and selective modulators of a wide range of biological targets. The modularity of its synthesis allows for extensive chemical diversification, paving the way for the fine-tuning of its pharmacological properties.
However, the journey from a promising scaffold to a clinically approved drug is fraught with challenges. Future research should focus on:
-
Optimizing ADMET Properties: While the piperazine moiety often confers favorable pharmacokinetic properties, a thorough evaluation and optimization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of novel derivatives are crucial.
-
Target Deconvolution and Mechanism of Action Studies: For many of the reported activities, the precise molecular targets and mechanisms of action remain to be fully elucidated. In-depth studies are needed to identify specific protein interactions and signaling pathways.
-
In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo efficacy in relevant animal models of disease. Comprehensive safety and toxicology studies are also essential to ensure a favorable therapeutic window.
-
Combating Drug Resistance: In the context of antimicrobial and anticancer applications, it is vital to investigate the potential for resistance development and to design strategies to overcome it, such as combination therapies or the development of compounds that target novel resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. scribd.com [scribd.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. TRPC6 - Wikipedia [en.wikipedia.org]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. 2024.sci-hub.st [2024.sci-hub.st]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. benchchem.com [benchchem.com]
- 15. Molecular Mechanism by Which TRPC6 Regulates Calcium Signaling and Neuroinflammation in the Onset and Development of Ischemic Stroke: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. protocols.io [protocols.io]
- 20. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective intracellular signaling pathways in the central nervous system involving TRPC6 activation [pfocr.wikipathways.org]
- 25. mdpi.com [mdpi.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. japsonline.com [japsonline.com]
- 28. researchgate.net [researchgate.net]
The 2-Aminothiazole Scaffold: A Privileged Motif for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of the discovery and development of 2-aminothiazole derivatives as potent kinase inhibitors. We will explore the synthetic strategies, delve into the intricacies of structure-activity relationships (SAR), and elucidate the mechanisms of action that underpin their therapeutic potential. This document is designed to serve as a practical resource for researchers actively engaged in the field of kinase inhibitor drug discovery, offering both foundational knowledge and actionable experimental protocols.
Introduction: The Rise of a Versatile Kinase Inhibitor Scaffold
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has emerged as a particularly fruitful starting point for the design of kinase inhibitors. These compounds frequently act as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases that are essential for signal transduction pathways implicated in tumorigenesis, such as cell proliferation, survival, and angiogenesis.[1]
A landmark example of the successful application of the 2-aminothiazole scaffold is the discovery of Dasatinib, a potent inhibitor of the Src family and Bcr-Abl kinases, which is now an FDA-approved treatment for chronic myeloid leukemia (CML).[2][3][4] The journey from the initial identification of a weakly active 2-aminothiazole hit to the development of a clinically effective drug underscores the power of iterative medicinal chemistry and robust biological evaluation.
This guide will dissect the key elements of this journey, providing a framework for the rational design and development of novel 2-aminothiazole-based kinase inhibitors.
Medicinal Chemistry: Synthesizing and Optimizing the Core
The chemical tractability of the 2-aminothiazole core is a significant advantage in drug discovery, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships.
The Hantzsch Thiazole Synthesis: A Foundational Reaction
The most prevalent and efficient method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[1] This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a derivative thereof.[4][5][6]
Reaction Scheme:
Caption: General scheme of the Hantzsch thiazole synthesis.
Mechanism Overview:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen of the intermediate then attacks the carbonyl carbon, forming the five-membered thiazole ring.
-
Dehydration: The resulting intermediate undergoes dehydration to yield the aromatic 2-aminothiazole product.
A detailed mechanistic illustration is provided below:
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity
The discovery of potent and selective kinase inhibitors from a 2-aminothiazole starting point is a testament to the power of iterative SAR studies. High-throughput screening often identifies initial hits with modest activity, which are then systematically modified to enhance their biological profile.[3][4]
Key SAR Insights for 2-Aminothiazole Kinase Inhibitors:
| Position of Substitution | General Observations | Example |
| 2-Amino Group | Crucial for interaction with the hinge region of the kinase ATP-binding site. Acylation or substitution with various heterocyclic rings can significantly impact potency and selectivity. | In Dasatinib, this position is substituted with a 2-methyl-4-pyrimidinyl group, which forms key hydrogen bonds.[2][3] |
| C4 Position | Substitution at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket. | Often substituted with aryl or heteroaryl groups to enhance potency and modulate physicochemical properties. |
| C5 Position | This position offers a vector for introducing solubilizing groups or moieties that can interact with the ribose-binding pocket or the outer regions of the active site. | Carboxamide derivatives at this position have been shown to be critical for the activity of Dasatinib and related compounds.[2][3] |
Logical Progression of SAR:
Caption: Iterative SAR optimization workflow.
Biological Evaluation: From Bench to Preclinical Models
A robust and multi-tiered biological evaluation cascade is essential to characterize the activity of 2-aminothiazole derivatives and guide the SAR process.
Biochemical Assays: Quantifying Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
This is considered a gold-standard method for its direct measurement of substrate phosphorylation.[7][8]
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-32P]ATP or [γ-33P]ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the peptide or protein substrate, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing MgCl2 and [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction by adding a solution of phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose or glass fiber) to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantification: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding affinity of a compound to the kinase active site.[9][10]
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and the tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: LanthaScreen® Kinase Binding Assay workflow.
Cellular Assays: Assessing Activity in a Biological Context
Cellular assays are crucial for determining if a compound can engage its target in a cellular environment and exert a desired biological effect.
These assays measure the ability of a compound to inhibit the growth of cancer cell lines.
MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[11]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a detergent solution to solubilize the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
CFSE Cell Proliferation Assay:
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that can be used to track cell division by flow cytometry.[12][13][14]
Principle: CFSE covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells.
Experimental Protocol: CFSE T-Cell Proliferation Assay
-
Cell Labeling: Isolate T-cells and label them with CFSE.
-
Stimulation and Treatment: Stimulate the T-cells with appropriate activators (e.g., anti-CD3/CD28 antibodies) in the presence of the test compound.
-
Incubation: Culture the cells for several days to allow for proliferation.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: Quantify the percentage of proliferating cells and the number of cell divisions in the presence of the inhibitor.
In Vivo Models: Evaluating Efficacy in a Living System
In vivo studies are the final preclinical step to assess the therapeutic potential of a lead compound.
Xenograft Tumor Models:
Human tumor cells are implanted into immunocompromised mice to form tumors.[15][16][17][18][19]
Experimental Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice for tumor formation and growth.
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) according to a defined schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action: How They Work
2-Aminothiazole derivatives can inhibit kinase activity through different mechanisms.
ATP-Competitive Inhibition
The majority of 2-aminothiazole kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase and prevent the binding of ATP.[1] Dasatinib, for example, is a potent ATP-competitive inhibitor of Bcr-Abl and Src family kinases.[20]
Binding Mode of Dasatinib to Abl Kinase:
The crystal structure of Dasatinib in complex with the Abl kinase domain reveals key interactions.[21][22] The 2-aminothiazole core and the pyrimidine substituent form hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
Caption: Schematic of Dasatinib's binding to the Abl kinase hinge region.
Allosteric Inhibition
More recently, 2-aminothiazole derivatives have been identified as allosteric inhibitors of certain kinases, such as CK2.[20][23][24] Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits its activity.[25][26][27] This mode of inhibition can offer greater selectivity compared to ATP-competitive inhibitors.
Allosteric Inhibition Mechanism:
Caption: Allosteric inhibition induces a conformational change in the active site.
Key Kinase Targets and Signaling Pathways
2-Aminothiazole derivatives have shown inhibitory activity against a range of kinases involved in cancer progression.
Src Family Kinases
Src family kinases are non-receptor tyrosine kinases that are crucial for various cellular processes, and their aberrant activation is implicated in cancer.[2]
Simplified Src Signaling Pathway:
Caption: Simplified Src signaling pathway targeted by 2-aminothiazole inhibitors.
Bcr-Abl
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML).[28]
Simplified Bcr-Abl Signaling Pathway:
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. youtube.com [youtube.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. atcc.org [atcc.org]
- 12. agilent.com [agilent.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. benchchem.com [benchchem.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dasatinib - Wikipedia [en.wikipedia.org]
- 21. rcsb.org [rcsb.org]
- 22. researchgate.net [researchgate.net]
- 23. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Allosteric regulation - Wikipedia [en.wikipedia.org]
- 27. microbenotes.com [microbenotes.com]
- 28. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to 2-(Piperazin-1-yl)thiazole Hydrochloride (C₇H₁₂ClN₃S): A Core Scaffold for Modern Drug Discovery
Abstract
The heterocyclic scaffolds of thiazole and piperazine are cornerstones of medicinal chemistry, each conferring unique and advantageous properties to bioactive molecules.[1][2] The convergence of these two moieties in the form of 2-(Piperazin-1-yl)thiazole and its hydrochloride salt creates a versatile and synthetically accessible building block. This technical guide provides an in-depth examination of 2-(Piperazin-1-yl)thiazole hydrochloride (C₇H₁₂ClN₃S), intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core physicochemical properties, provide validated protocols for its synthesis and analytical characterization, and explore its proven applications as a privileged scaffold in the development of therapeutics for central nervous system (CNS) disorders, oncology, and infectious diseases. The causality behind experimental choices is emphasized throughout, ensuring a practical and insightful resource for laboratory application.
Core Molecular Profile
Chemical Identity and Nomenclature
The subject of this guide is the hydrochloride salt of the parent compound 2-(Piperazin-1-yl)thiazole. The protonation of one of the nitrogen atoms in the piperazine ring by hydrochloric acid enhances the compound's solubility in aqueous media, a critical attribute for many biological and synthetic applications.
-
Systematic Name: 1-(1,3-thiazol-2-yl)piperazine hydrochloride
-
Common Synonyms: 2-(Piperazin-1-yl)thiazole HCl, 1-(2-Thiazolyl)piperazine hydrochloride[3]
-
Parent Compound (Free Base): 2-(Piperazin-1-yl)thiazole
-
Parent CAS Number: 42270-37-1[7]
Physicochemical Properties
A comprehensive understanding of the molecule's physical and chemical properties is fundamental for its effective handling, storage, and application in experimental design. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂ClN₃S | [4][5][6] |
| Molecular Weight | 205.71 g/mol | [4][6] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥98% | [5] |
| Storage Conditions | 2-8°C, sealed in a dry environment, away from moisture | [3][4] |
| Solubility | Freely soluble in water | [8] |
| SMILES String | C1CN(CCN1)C2=NC=CS2.Cl | |
| InChI Key | BIHQYKGSYPXHRN-UHFFFAOYSA-N |
Synthesis and Purification
Rationale for Synthetic Strategy
The synthesis of this compound is most efficiently approached via a nucleophilic aromatic substitution (SₙAr) reaction, followed by salt formation. This strategy is chosen for its high yield, reliability, and the commercial availability of starting materials. The core principle involves the displacement of a suitable leaving group (e.g., a halide) on the thiazole ring by the secondary amine of the piperazine ring. Piperazine acts as the nucleophile, attacking the electron-deficient C2 position of the thiazole ring. The subsequent addition of hydrochloric acid protonates the basic piperazine nitrogen, yielding the desired hydrochloride salt.
Proposed Synthetic Protocol
This protocol is a self-validating system, where successful isolation of the product at each stage confirms the reaction's progress.
Step A: Synthesis of 2-(Piperazin-1-yl)thiazole (Free Base)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromothiazole (1.0 eq), anhydrous piperazine (2.0 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Causality: An excess of piperazine is used to drive the reaction to completion and act as a secondary base. K₂CO₃ is a crucial inorganic base that neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.
-
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask until a stirrable slurry is formed (approx. 5 mL per gram of 2-bromothiazole).
-
Causality: DMF is an excellent polar aprotic solvent for SₙAr reactions, as it effectively solvates the cations while leaving the nucleophile relatively free, enhancing its reactivity.
-
-
Reaction: Heat the reaction mixture to 80-90°C under a nitrogen atmosphere and stir for 6-8 hours.
-
Causality: Heating provides the necessary activation energy for the reaction. A nitrogen atmosphere prevents potential side reactions involving atmospheric oxygen or moisture.
-
-
Work-up:
-
Cool the mixture to room temperature and pour it into a beaker containing ice-cold water (10x the volume of DMF used).
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude free base as an oil or solid.
-
Step B: Formation and Purification of Hydrochloride Salt
-
Dissolution: Dissolve the crude 2-(Piperazin-1-yl)thiazole free base in a minimal amount of isopropanol.
-
Acidification: Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise to the stirred solution at 0°C.
-
Causality: The addition of ethereal HCl introduces the counter-ion. Performing this at low temperature controls the exothermicity of the acid-base reaction and promotes controlled precipitation, leading to a purer solid.
-
-
Precipitation & Isolation: A white precipitate of this compound will form. Continue stirring for 30 minutes. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum at 40°C to yield the final, purified hydrochloride salt.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Piperazin-1-yl)thiazole HCl.
Analytical Characterization
Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final product.
Rationale for Method Selection
-
NMR (¹H and ¹³C): Provides definitive structural information by mapping the carbon-hydrogen framework of the molecule. It is the gold standard for structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the parent ion and can provide structural clues through fragmentation patterns.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final compound.
Spectroscopic Analysis (Expected Results)
-
¹H NMR (400 MHz, D₂O):
-
Thiazole Protons: Two doublets are expected in the aromatic region (~7.0-7.5 ppm), corresponding to the two protons on the thiazole ring.
-
Piperazine Protons: Two distinct signals (triplets or multiplets) are expected in the aliphatic region (~3.0-4.0 ppm), integrating to 4 protons each. The signals are distinct due to their different chemical environments relative to the thiazole ring and the site of protonation.
-
-
¹³C NMR (100 MHz, D₂O):
-
Thiazole Carbons: Three signals are expected, with the C2 carbon (attached to the piperazine nitrogen) being the most downfield (~170 ppm).
-
Piperazine Carbons: Two signals are expected for the piperazine ring carbons (~45-55 ppm).
-
-
Mass Spectrometry (ESI+): The primary ion observed will be the molecular ion of the free base [M+H]⁺ at m/z ≈ 170.2.
-
IR Spectroscopy (KBr Pellet, cm⁻¹):
-
~3000-3100 (C-H stretch, aromatic)
-
~2800-3000 (C-H stretch, aliphatic)
-
~2400-2700 (Broad, N-H stretch from the hydrochloride salt)
-
~1500-1600 (C=N and C=C stretch of the thiazole ring)
-
Chromatographic Purity Assessment Protocol
For a compound like piperazine that lacks a strong UV chromophore, Evaporative Light Scattering Detection (ELSD) or derivatization is often required.[9] However, the thiazole moiety provides sufficient UV absorbance for purity analysis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, improving the peak shape of the basic analyte on the silica-based C18 column.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Acceptance Criteria: Purity should be ≥98% by peak area normalization.
Analytical Workflow Diagram
References
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 209733-13-1 CAS MSDS (1-(2-Thiazolyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 209733-13-1|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound [myskinrecipes.com]
- 7. Cas 42270-37-1,1-(2-Thiazolyl)piperazine | lookchem [lookchem.com]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 2-(Piperazin-1-yl)thiazole Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride. This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs, frequently incorporated into structures targeting a range of biological endpoints.[1][2] The described synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-bromothiazole and piperazine, followed by conversion to the corresponding hydrochloride salt. This application note details the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure robust and reproducible outcomes for researchers in drug development and synthetic chemistry.
Introduction & Scientific Background
The thiazole ring and the piperazine nucleus are privileged scaffolds in modern pharmacology, appearing in a multitude of clinically approved drugs.[3][4] Their combination into a single molecular entity, such as 2-(Piperazin-1-yl)thiazole, creates a versatile intermediate for library synthesis and lead optimization.[2] The piperazine moiety, with its two nitrogen atoms, offers a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
The synthesis detailed herein employs a classical and reliable method: the nucleophilic aromatic substitution (SNAr) of an electron-deficient heteroaromatic ring. The electron-withdrawing nitrogen and sulfur atoms in the 2-bromothiazole ring activate the C2 position towards nucleophilic attack by the secondary amine of piperazine. The subsequent formation of the hydrochloride salt is a standard procedure to enhance the compound's crystallinity, stability, and ease of handling.
Reaction Scheme
A visual representation of the two-step synthesis from 2-bromothiazole and piperazine to the final hydrochloride salt.
Mechanism of Action
The core reaction is a bimolecular nucleophilic aromatic substitution (SNAr). The process is initiated by the attack of a lone pair of electrons from the secondary amine of piperazine onto the electron-deficient C2 carbon of 2-bromothiazole. This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The reaction proceeds by the expulsion of the bromide leaving group, restoring the aromaticity of the thiazole ring and yielding the 2-(Piperazin-1-yl)thiazole free base.
Materials & Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 2-Bromothiazole | 3034-53-5 | C₃H₂BrNS | 164.03 | ≥97% purity |
| Piperazine (Anhydrous) | 110-85-0 | C₄H₁₀N₂ | 86.14 | Store under inert gas |
| Acetonitrile (ACN) | 75-05-8 | C₂H₃N | 41.05 | Anhydrous, <50 ppm H₂O |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |
| Hydrochloric Acid (2M in Et₂O) | 7647-01-0 | HCl | 36.46 | Commercially available solution |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous |
| Saturated Sodium Bicarbonate | N/A | NaHCO₃ (aq) | N/A | Lab-prepared |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | >18 MΩ·cm |
Equipment
-
Round-bottom flasks (50 mL, 100 mL) with ground glass joints
-
Reflux condenser and heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance (± 0.001 g)
-
TLC plates (Silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
-
pH paper or meter
-
NMR Spectrometer (¹H, ¹³C) and Mass Spectrometer for characterization
Safety Precautions & Hazard Management
This protocol involves hazardous materials. A thorough risk assessment must be conducted prior to commencing any work. All operations should be performed inside a certified chemical fume hood.
-
2-Bromothiazole: Toxic if swallowed and causes skin and serious eye irritation.[5] Wear safety goggles, a lab coat, and chemical-resistant gloves.[5][6] Handle in a well-ventilated area and avoid inhalation of vapors.[5]
-
Piperazine (Anhydrous): Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma symptoms if inhaled.[7][8] Wear appropriate PPE, including respiratory protection if dust is generated.[7]
-
Dichloromethane (DCM): Suspected carcinogen. Handle with extreme care, ensuring no skin contact or vapor inhalation.
-
Hydrochloric Acid (in Ether): Corrosive and flammable. The ethereal solution is volatile. Avoid all sources of ignition.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[6] Ensure safety showers and eyewash stations are readily accessible.[8]
Detailed Experimental Protocol
Part A: Synthesis of 2-(Piperazin-1-yl)thiazole (Free Base)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50.0 mmol, 5.0 eq).
-
Causality: Using a significant excess of piperazine serves two purposes: it drives the reaction to completion via Le Châtelier's principle and acts as a base to neutralize the HBr formed in situ, obviating the need for an additional external base.
-
-
Reagent Dissolution: Add 30 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved.
-
Substrate Addition: In a separate vial, dissolve 2-bromothiazole (1.64 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous acetonitrile. Add this solution dropwise to the stirring piperazine solution over 10-15 minutes using a dropping funnel.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 10% Methanol in DCM. The starting material (2-bromothiazole) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Cooling & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add 50 mL of deionized water and 50 mL of dichloromethane (DCM). Transfer the mixture to a 250 mL separatory funnel.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the lower organic (DCM) layer. Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Causality: The aqueous wash is critical for removing the large excess of piperazine and its hydrobromide salt, which are water-soluble. The desired product is significantly more soluble in the organic solvent.
-
-
Drying and Filtration: Combine all organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes. Filter the mixture to remove the drying agent, and wash the solid with a small amount of fresh DCM.
-
Final Concentration: Concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude 2-(Piperazin-1-yl)thiazole free base as an oil or a low-melting solid.
Part B: Formation and Isolation of Hydrochloride Salt
-
Dissolution: Dissolve the crude free base from Part A in a minimal amount of diethyl ether (approx. 20-30 mL) in an Erlenmeyer flask. Gentle warming may be required.
-
Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete conversion.
-
Causality: The free base is soluble in diethyl ether, but its protonated hydrochloride salt is not. This difference in solubility allows for selective precipitation and purification of the final product.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two small portions (10-15 mL each) of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the product under high vacuum for several hours to remove all residual solvent. The final product is this compound, a stable white solid.
-
Yield Calculation: Weigh the final product and calculate the percentage yield based on the initial amount of 2-bromothiazole. A typical yield for this procedure is in the range of 75-85%.
Workflow Visualization
Caption: High-level workflow diagram illustrating the key stages of the synthesis.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
-
Melting Point (MP): Literature MP is approximately 206°C.[9] A sharp melting point close to this value indicates high purity.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): Expected chemical shifts (δ) would be approximately:
-
δ 9.0-10.0 (br s, 2H, -NH₂⁺- piperazine protons)
-
δ 7.20 (d, 1H, thiazole proton)
-
δ 6.95 (d, 1H, thiazole proton)
-
δ 3.70 (t, 4H, piperazine protons adjacent to thiazole)
-
δ 3.20 (t, 4H, piperazine protons adjacent to NH₂⁺) (Note: Exact shifts can vary based on solvent and concentration. This is a representative spectrum based on similar structures.)
-
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): Expected chemical shifts (δ) would include:
-
δ ~168 (C2-thiazole)
-
δ ~138 (C4-thiazole)
-
δ ~110 (C5-thiazole)
-
δ ~48 (piperazine carbons)
-
δ ~43 (piperazine carbons)
-
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ for the free base at m/z ≈ 170.07.
References
- 1. This compound [myskinrecipes.com]
- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. prepchem.com [prepchem.com]
Application Note: A Guide to Characterizing Novel Thiazole-Piperazine Compounds in In Vitro Kinase Assays
Introduction
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of virtually all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.
Within the vast chemical space of kinase inhibitors, certain molecular scaffolds have emerged as "privileged structures" due to their favorable binding properties. The thiazole ring is one such scaffold, present in several FDA-approved drugs, including the potent pan-Src family kinase inhibitor Dasatinib.[4][5][6][7] Thiazole derivatives are highly valued for their ability to form key interactions within the ATP-binding pocket of kinases.[6] Similarly, the piperazine moiety is a common constituent in CNS-active drugs and kinase inhibitors, often improving solubility and providing a vector for further chemical modification.[8]
This application note focuses on 2-(Piperazin-1-yl)thiazole hydrochloride [9], a compound representing a foundational scaffold that combines these two privileged fragments. While primarily utilized as a chemical intermediate for building more complex bioactive agents[9], its characterization serves as an ideal model for the initial stages of a kinase inhibitor discovery program.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the in vitro characterization of such novel compounds. We will detail the principles of modern kinase assay technology, provide a robust, step-by-step protocol for determining inhibitory potency (IC50), and discuss data interpretation and essential troubleshooting, thereby establishing a solid foundation for hit identification and lead optimization.
Part 1: Scientific Principles of Kinase Inhibition Assays
The core of any kinase assay is the measurement of a single enzymatic reaction: the transfer of the γ-phosphate from ATP to a specific substrate (peptide or protein) by a kinase. An inhibitor's potency is quantified by its ability to slow down this reaction.
A variety of assay formats are available, each with distinct advantages and disadvantages:
-
Radiometric Assays: Traditionally considered the gold standard, these assays use radiolabeled [γ-32P]-ATP and measure the incorporation of the radioactive phosphate into the substrate.[1][10] While direct and highly sensitive, they pose significant safety, handling, and disposal challenges.[11]
-
Fluorescence-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation.[1][12] Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common and offer high sensitivity, but can be susceptible to compound interference (e.g., autofluorescence).[2][12][13]
-
Luminescence-Based Assays: These assays measure light produced from a luciferase reaction. A highly versatile approach is to quantify the amount of ADP produced, as this is a universal product of every kinase reaction.[11][12]
For the purpose of this guide, we will focus on the ADP-Glo™ Kinase Assay , a luminescence-based system that universally measures kinase activity by quantifying ADP production.[14][15] This method was chosen for its high sensitivity, broad applicability to virtually any kinase/substrate pair, resistance to compound interference, and suitability for high-throughput screening (HTS).[15][16][17][18]
The assay principle is a two-step process that provides a robust "glow-type" luminescent signal positively correlated with kinase activity.[14][15][16]
-
Kinase Reaction & ATP Depletion: After the kinase reaction proceeds for a set time, an "ADP-Glo™ Reagent" is added to terminate the reaction and eliminate any remaining, unconsumed ATP.
-
ADP Detection: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, generating a stable luminescent signal.
Part 2: Assay Preparation and Reagent Formulation
Meticulous preparation is critical for reproducible and reliable data.
Compound Handling
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
DMSO Control: The final concentration of DMSO in the kinase reaction should be kept constant across all wells (including controls) and should ideally not exceed 1%. High concentrations of DMSO can inhibit kinase activity.[12]
Key Reagents and Buffer Formulation
A well-defined kinase buffer is essential for optimal enzyme activity. While some commercial kits provide an optimized buffer[15], a standard formulation can be prepared in-house.
| Component | Typical Concentration | Purpose |
| MOPS or Tris-HCl, pH 7.2-7.5 | 25 mM | Buffering agent to maintain optimal pH for enzymatic activity.[19][20] |
| β-glycerophosphate | 12.5 mM | A general phosphatase inhibitor to prevent dephosphorylation of the substrate.[21] |
| MgCl₂ | 10-25 mM | A critical cofactor for kinases, coordinating the phosphate groups of ATP.[19] |
| EGTA / EDTA | 2-5 mM | Chelating agents that can help sequester divalent cations that may inhibit the kinase.[19][20][21] |
| Dithiothreitol (DTT) | 0.25-2 mM | A reducing agent to maintain the kinase in an active state by preventing oxidation of cysteine residues.[19] Must be added fresh before use. |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | A carrier protein to prevent the kinase from sticking to plasticware and to stabilize the enzyme. |
Note: The optimal concentration of ATP should be determined experimentally and is typically set near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[18][22]
Part 3: Experimental Protocol - IC₅₀ Determination using ADP-Glo™
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound in a 96- or 384-well plate format.
Step-by-Step Methodology
-
Compound Dilution:
-
Prepare a serial dilution series of the this compound stock solution. Start with an intermediate dilution from the high-concentration DMSO stock into kinase buffer.
-
Perform a 10-point, 3-fold serial dilution directly in a polypropylene plate. This will generate a wide range of concentrations to define the dose-response curve.
-
-
Reaction Setup (in a white, opaque assay plate):
-
Test Wells: Add 2.5 µL of each compound dilution.
-
Positive Control (Max Activity): Add 2.5 µL of kinase buffer with the same final DMSO concentration as the test wells (e.g., 1% DMSO). This represents 0% inhibition.
-
Negative Control (Background): Add 2.5 µL of kinase buffer with DMSO. This well will not receive the kinase enzyme.
-
Add 5 µL of a master mix containing the kinase and its specific peptide substrate (prepared in kinase buffer) to all wells except the negative control wells. Add 5 µL of the substrate-only master mix to the negative control wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution (prepared in kinase buffer) to all wells to start the reaction. The total reaction volume is now 10 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Ensure this time is within the linear range of the reaction (typically <30% ATP consumption).
-
-
Terminate Reaction and Deplete ATP:
-
Detect ADP and Measure Signal:
Part 4: Data Analysis and Interpretation
-
Data Normalization: The raw relative light unit (RLU) data must be normalized to represent the percent inhibition.
-
Average Controls: Calculate the average RLU for the positive (Max Signal, 0% inhibition) and negative (Background, 100% inhibition) controls.
-
Calculate % Inhibition: For each compound concentration, use the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_max - RLU_background))
-
-
Dose-Response Curve and IC₅₀ Calculation:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, available in software like GraphPad Prism.[24][25]
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity and is one of the parameters calculated by the 4PL fit.[24]
-
Sample Data and Interpretation
| Compound Conc. (nM) | Log [Conc.] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,500 | 98.2 |
| 3333 | 3.52 | 17,200 | 95.1 |
| 1111 | 3.05 | 28,900 | 75.3 |
| 370 | 2.57 | 125,000 | 48.8 |
| 123 | 2.09 | 255,000 | 20.1 |
| 41 | 1.61 | 310,000 | 5.3 |
| 13.7 | 1.14 | 321,000 | 2.1 |
| 4.6 | 0.66 | 325,000 | 1.0 |
| Max Signal (0% Inh.) | - | 328,000 | 0.0 |
| Background (100% Inh.) | - | 12,000 | 100.0 |
| Calculated IC₅₀ | ~400 nM |
This sample data demonstrates a clear dose-dependent inhibition, yielding an IC₅₀ value of approximately 400 nM, indicating a potent inhibitor worthy of further investigation.
From IC₅₀ to Kᵢ
While the IC₅₀ value is a practical measure of potency, it is dependent on assay conditions (especially ATP concentration). For a more fundamental comparison of inhibitors, the IC₅₀ should be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation , which accounts for the substrate (ATP) concentration and its Kₘ.[26]
Part 5: Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Variability Between Replicates | - Pipetting errors, especially with small volumes.- Inconsistent mixing.- Reagent instability (e.g., multiple freeze-thaw cycles). | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Aliquot reagents into single-use volumes.[27] |
| No or Weak Inhibition Observed | - Compound is inactive against the target kinase.- Compound degradation or precipitation.- Incorrect ATP concentration (too high for a competitive inhibitor). | - Confirm compound identity and purity.- Visually inspect wells for precipitation.- Perform the assay at a lower ATP concentration (e.g., at or below Kₘ).[27] |
| Potency is High in Biochemical Assay but Low in Cell-Based Assays | - Poor cell permeability of the compound.- High intracellular ATP concentration (~1-10 mM) outcompetes the inhibitor.- Compound is subject to efflux pumps or metabolic degradation. | - This is a common challenge.[27][28] Assess compound physicochemical properties.- Test in cellular target engagement assays (e.g., NanoBRET™).- Consider structural modifications to improve cell permeability. |
Advanced Considerations:
-
Kinase Selectivity: A critical step in drug development is to determine if an inhibitor is selective for its intended target. The compound should be screened against a broad panel of kinases to identify potential off-target effects, which could lead to toxicity.[28][29]
-
Mechanism of Action (MoA): Follow-up studies should be conducted to determine the MoA. For example, performing the kinase assay at multiple ATP concentrations can help determine if the compound is ATP-competitive.
Conclusion
The protocol and principles outlined in this application note provide a robust and reliable framework for the initial characterization of novel kinase inhibitor candidates like This compound . By employing a universal and sensitive luminescent assay, researchers can efficiently determine the potency (IC₅₀) of new chemical entities, a crucial first step in the complex but rewarding journey of kinase drug discovery. Rigorous data analysis, careful troubleshooting, and subsequent selectivity profiling are essential to validate initial hits and guide the development of the next generation of targeted therapies.
References
- 1. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 15. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. eastport.cz [eastport.cz]
- 18. reactionbiology.com [reactionbiology.com]
- 19. sinobiological.com [sinobiological.com]
- 20. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
- 25. researchgate.net [researchgate.net]
- 26. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Evaluating the Anticancer Properties of 2-(Piperazin-1-yl)thiazole hydrochloride
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the potential anticancer properties of the novel compound, 2-(Piperazin-1-yl)thiazole hydrochloride. Thiazole and piperazine moieties are privileged structures in medicinal chemistry, known to be present in numerous approved anticancer agents.[1][2][3][4][5] This guide outlines a logical, multi-tiered approach, beginning with foundational in vitro cytotoxicity screening and progressing through detailed mechanistic assays and culminating in a preliminary in vivo efficacy model. The protocols provided are designed to be self-validating, with explanations for critical steps rooted in established scientific principles to ensure robust and reproducible data generation.
Part 1: Scientific Rationale and Investigational Strategy
The thiazole ring is a cornerstone scaffold in the development of anticancer therapeutics, valued for its ability to engage with various biological targets.[1][2] Approved drugs such as the kinase inhibitor Dasatinib feature this core structure. Similarly, the piperazine ring is a common pharmacophore in oncology, appearing in drugs like Imatinib and Olaparib, where it often enhances solubility and target engagement.[5][6] The combination of these two moieties in this compound presents a compelling starting point for an anticancer drug discovery campaign.
Our evaluation strategy is designed as a funnel, efficiently triaging the compound's potential and gathering increasingly complex biological information at each stage. This approach conserves resources by ensuring that only compounds with promising initial activity advance to more demanding and costly in vivo studies.[7][8]
Figure 1: A multi-phase workflow for the comprehensive evaluation of a novel anticancer candidate.
Part 2: Foundational In Vitro Evaluation
The initial phase of evaluation focuses on determining the compound's ability to inhibit cancer cell proliferation and viability. These assays are typically performed in a high-throughput format using 96-well plates.[7][9]
Protocol: Cell Viability and Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG2 [liver])
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of this suspension (5,000 cells/well) into each well of a 96-well plate.[13] Include wells for vehicle control, untreated control, and a blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add fresh medium with the corresponding vehicle concentration (e.g., 0.1% DMSO) to the vehicle control wells.
-
Treatment Incubation: Incubate the plate for an additional 48-72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[13]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 5.2 |
| HepG2 | Hepatocellular Carcinoma | 12.1 |
| A549 | Lung Carcinoma | > 50 |
| Table 1: Example of IC50 data for this compound against various cancer cell lines. |
Part 3: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next critical step is to understand how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis. Additionally, understanding the compound's effect on the cell cycle can provide crucial mechanistic insights.[4]
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and untreated cells (1-5 x 10⁵ cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at its IC50 and 2x IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1x Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Interpreting the Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This technique quantifies the DNA content within a cell population.[17] Since cells have distinct amounts of DNA in different phases of the cycle (G1, S, G2/M), PI staining allows for the quantification of cells in each phase.[18][19] An accumulation of cells in a specific phase suggests the compound may be acting on checkpoints that regulate cell cycle progression.
Materials:
-
Treated and untreated cells (~1 x 10⁶ cells per sample)
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect cells treated with the compound (at IC50 concentration for 24 hours) and untreated controls.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[20]
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that the PI stain is specific to DNA.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[17]
Data Analysis: The resulting histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), and the second, taller peak represents cells in the G2/M phase (4N DNA content). The region between these peaks represents cells in the S phase. Software like ModFit or FlowJo can be used to quantify the percentage of cells in each phase.[21]
| Treatment | % G0/G1 | % S | % G2/M |
| Untreated Control | 65% | 20% | 15% |
| Compound (IC50) | 25% | 25% | 50% |
| Table 2: Example of cell cycle distribution data, suggesting a G2/M phase arrest induced by the compound. |
Hypothetical Mechanism of Action
Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling, such as VEGFR-2 or EGFR.[22][23] A plausible hypothesis is that this compound could function as a kinase inhibitor, leading to downstream effects like cell cycle arrest and apoptosis.
Figure 2: Hypothetical signaling pathway showing VEGFR-2 inhibition by the test compound.
Part 4: Preliminary In Vivo Efficacy Assessment
In vitro assays provide valuable data but lack the complexity of a whole biological system.[8][24] Therefore, promising candidates must be evaluated in vivo. The human tumor xenograft model in immunocompromised mice is a standard preclinical model for assessing anticancer efficacy.[24][25][26]
Protocol: Human Tumor Xenograft Model
Materials:
-
Immunocompromised mice (e.g., Athymic Nude or NSG mice, 6-8 weeks old)[25]
-
Cancer cell line that showed high sensitivity in vitro (e.g., HCT-116)
-
This compound formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest ~5 x 10⁶ viable cancer cells per mouse. Resuspend the cell pellet in 50 µL of sterile PBS or serum-free medium and mix 1:1 with 50 µL of Matrigel® on ice. The total injection volume should be 100 µL per mouse.[27]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell/Matrigel suspension into the right flank of each mouse.[26][27]
-
Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume 2-3 times per week with digital calipers once they become palpable. Tumor volume is calculated using the formula: Volume = (Width)² x Length / 2 .[26]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only. Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Anticancer Potential of Thiazole Derivatives: A Retrospective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. ijpbs.com [ijpbs.com]
- 25. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 27. LLC cells tumor xenograft model [protocols.io]
- 28. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for 2-(Piperazin-1-yl)thiazole Hydrochloride in Alzheimer's Disease Research
Introduction: The Thiazole-Piperazine Scaffold as a Privileged Structure in Neurodegenerative Disease Research
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The multifactorial nature of AD has led researchers to explore novel chemical entities that can modulate multiple pathological pathways.[2][3] Within this landscape, molecules incorporating both a thiazole and a piperazine moiety have emerged as a "privileged scaffold" in medicinal chemistry. This is due to their demonstrated ability to interact with key biological targets implicated in neurodegeneration.[4][5]
The thiazole ring is a versatile heterocyclic structure found in numerous bioactive compounds, including those with neuroprotective properties.[5][6] The piperazine ring, a common pharmacophore in central nervous system (CNS) active drugs, often imparts favorable pharmacokinetic properties, such as improved blood-brain barrier permeability.[7] The combination of these two rings in a single molecule, such as 2-(Piperazin-1-yl)thiazole hydrochloride, presents a compelling starting point for the development of novel therapeutics for AD. Research on related benzothiazole-piperazine hybrids has shown their potential as multi-target-directed ligands (MTDLs) that can, for instance, inhibit acetylcholinesterase (AChE) and modulate Aβ aggregation.[8]
These application notes will provide a comprehensive guide for researchers and drug development professionals on the potential applications and experimental protocols for evaluating this compound and its derivatives in the context of Alzheimer's disease research. The protocols are designed to be self-validating and are grounded in established methodologies.
Hypothesized Mechanisms of Action and Therapeutic Potential
Based on the broader class of thiazole-piperazine compounds, this compound could potentially exert its therapeutic effects in Alzheimer's disease through several mechanisms:
-
Cholinesterase Inhibition: Many piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[9] By inhibiting these enzymes, the compound could increase acetylcholine levels in the brain, a therapeutic strategy employed by several FDA-approved drugs for AD.[10]
-
Modulation of Amyloid-Beta Aggregation: The thiazole moiety is structurally related to Thioflavin T, a dye used to stain amyloid plaques.[6] This suggests that this compound might bind to Aβ peptides and interfere with their aggregation into neurotoxic oligomers and fibrils.[11][12]
-
Neuroinflammation Regulation: Neuroinflammation, mediated by microglia and astrocytes, is a key component of AD pathology.[1][13] The anti-inflammatory properties of some thiazole derivatives suggest a potential role for this compound in mitigating the inflammatory cascade in the AD brain.
-
Multi-Target-Directed Ligand (MTDL) Activity: The combination of the thiazole and piperazine scaffolds could allow the molecule to interact with multiple targets involved in AD pathogenesis, offering a more holistic therapeutic approach compared to single-target drugs.[2][3][8]
The following sections will detail the experimental protocols to investigate these potential mechanisms of action.
PART 1: In Vitro Evaluation Protocols
Cholinesterase Inhibition Assay
Objective: To determine the inhibitory potential of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Methodology: The Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.
Materials:
-
Human recombinant AChE and BChE
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Donepezil (standard AChE inhibitor)
-
96-well microplate reader
Step-by-Step Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well plate, add 25 µL of the test compound dilutions.
-
Add 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of AChE or BChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI or BTCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Data Presentation:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE IC50 / AChE IC50) |
| This compound | To be determined | To be determined | To be determined |
| Donepezil (Reference) | Known value | Known value | Known value |
Amyloid-Beta Aggregation Assay
Objective: To assess the ability of this compound to inhibit the aggregation of Aβ peptides.
Methodology: A Thioflavin T (ThT) fluorescence assay is commonly used to monitor the formation of amyloid fibrils.[11]
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
This compound
-
Curcumin (known Aβ aggregation inhibitor)
-
96-well black microplate
-
Fluorometer
Step-by-Step Protocol:
-
Prepare oligomeric Aβ1-42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO.
-
Dilute the Aβ1-42 solution in phosphate buffer to a final concentration of 10 µM.
-
Add various concentrations of this compound to the Aβ1-42 solution.
-
Incubate the mixture at 37°C with continuous shaking for 24-48 hours.
-
After incubation, add ThT to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm.
-
Calculate the percentage of inhibition of Aβ aggregation.
Visualization of Experimental Workflow:
Neurotoxicity Assay in Cell Culture
Objective: To evaluate the potential of this compound to protect neuronal cells from Aβ-induced toxicity.
Methodology: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Aβ1-42 oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plate
-
Microplate reader
Step-by-Step Protocol:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Add Aβ1-42 oligomers (e.g., 5 µM) to the wells and incubate for 24 hours.
-
Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
PART 2: In Vivo Evaluation Protocols in Animal Models of Alzheimer's Disease
Objective: To assess the in vivo efficacy of this compound in improving cognitive function and reducing AD-like pathology in a relevant animal model.
Choice of Animal Model: A variety of animal models are available for AD research, each with its own advantages and limitations.[15][16] Transgenic mouse models, such as the 5XFAD or 3xTg-AD mice, are widely used as they recapitulate key aspects of AD pathology, including amyloid plaque deposition and cognitive deficits.[17][18] For initial in vivo studies, a chemically-induced model of cognitive impairment, such as the scopolamine-induced amnesia model, can also be employed.[13][19]
Recommended Transgenic Mouse Model: 5XFAD mice are a suitable choice as they exhibit an early and aggressive amyloid pathology.
Behavioral Testing: Morris Water Maze
Objective: To evaluate the effect of this compound on spatial learning and memory.
Methodology: The Morris water maze is a widely used behavioral test for assessing spatial learning and memory in rodents.
Materials:
-
5XFAD transgenic mice and wild-type littermates
-
Circular pool filled with opaque water
-
Submerged platform
-
Video tracking system
-
This compound formulated for administration (e.g., oral gavage)
Step-by-Step Protocol:
-
Acclimatize the mice to the experimental room and handling.
-
Administer this compound or vehicle to the mice daily for a predetermined period (e.g., 4 weeks).
-
Acquisition Phase (4-5 days):
-
Place each mouse into the pool at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Conduct 4 trials per day for each mouse.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place each mouse in the pool for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Presentation:
| Group | Escape Latency (Day 4) (s) | Time in Target Quadrant (s) |
| Wild-type + Vehicle | Expected low value | Expected high value |
| 5XFAD + Vehicle | Expected high value | Expected low value |
| 5XFAD + Compound | To be determined | To be determined |
Post-Mortem Brain Tissue Analysis
Objective: To determine the effect of this compound on Aβ plaque burden and neuroinflammation in the brains of treated mice.
Methodology: Immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA) are standard techniques for analyzing brain tissue.
Materials:
-
Brains from the behaviorally tested mice
-
Formalin for fixation
-
Sucrose solutions for cryoprotection
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-Aβ, anti-Iba1 for microglia, anti-GFAP for astrocytes)
-
Secondary antibodies conjugated to a reporter enzyme or fluorophore
-
Microscope with imaging software
-
ELISA kits for Aβ40 and Aβ42
Step-by-Step Protocol:
-
Tissue Preparation:
-
Perfuse the mice with saline followed by formalin.
-
Harvest the brains and post-fix in formalin.
-
Cryoprotect the brains in a sucrose gradient.
-
Section the brains using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Mount the brain sections on slides.
-
Perform antigen retrieval.
-
Block non-specific binding sites.
-
Incubate with primary antibodies overnight.
-
Incubate with secondary antibodies.
-
Develop the signal using a suitable substrate (for enzymatic reporters) or visualize using a fluorescence microscope.
-
Quantify the Aβ plaque load and the number of activated microglia and astrocytes.
-
-
ELISA for Aβ levels:
-
Homogenize one hemisphere of the brain in appropriate buffers to extract soluble and insoluble Aβ.
-
Use commercial ELISA kits to quantify the levels of Aβ40 and Aβ42.
-
Signaling Pathway Visualization:
Conclusion
The thiazole-piperazine scaffold represents a promising starting point for the development of novel multi-target-directed ligands for the treatment of Alzheimer's disease. The compound this compound, as a representative of this class, warrants investigation into its potential to modulate key pathological processes in AD. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo evaluation of this and related compounds. Through a systematic approach encompassing biochemical assays, cell-based models, and preclinical animal studies, researchers can effectively elucidate the therapeutic potential of this chemical series and advance the development of next-generation treatments for this devastating disease.
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. 2-(Piperazin-1-yl)benzo[d]thiazole [myskinrecipes.com]
- 5. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening Techniques for Drug Discovery in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 14. rjptonline.org [rjptonline.org]
- 15. mdpi.com [mdpi.com]
- 16. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 17. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 19. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
Synthesis and Evaluation of Piperazine-Tethered Thiazole Compounds for Antiplasmodial Activity: An Application Note and Protocol Guide
In the global fight against malaria, the persistent emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel chemotherapeutics. This guide provides a comprehensive overview and detailed protocols for the synthesis and in vitro antiplasmodial evaluation of a promising class of compounds: piperazine-tethered thiazoles. The thiazole ring is a privileged scaffold in medicinal chemistry, and its combination with the versatile piperazine moiety has yielded potent antimalarial candidates.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Introduction: The Rationale for Piperazine-Tethered Thiazoles
The thiazole nucleus is a core component of numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] In the context of malaria, thiazole derivatives have demonstrated significant potential as antimalarial agents.[5][6][7] The piperazine ring, a common pharmacophore in drug design, is often incorporated to modulate physicochemical properties, improve pharmacokinetic profiles, and establish crucial interactions with biological targets. The strategic tethering of a piperazine moiety to a thiazole scaffold creates a hybrid molecule with the potential for enhanced efficacy and a unique mechanism of action against Plasmodium falciparum.
This guide will detail a robust synthetic strategy for generating a library of piperazine-tethered thiazole compounds, based on the well-established Hantzsch thiazole synthesis.[8][9][10] Furthermore, it will provide a step-by-step protocol for assessing the in vitro antiplasmodial activity of these synthesized compounds using the sensitive and high-throughput SYBR Green I-based fluorescence assay.[11][12]
I. Chemical Synthesis of Piperazine-Tethered Thiazole Compounds
The synthesis of the target compounds is achieved through a multi-step sequence, commencing with the formation of a key thiazole intermediate, followed by the introduction of the piperazine linker and subsequent derivatization.
Synthetic Workflow Overview
Caption: General synthetic workflow for piperazine-tethered thiazole compounds.
Protocol 1: Synthesis of 2-Amino-4-chloromethylthiazole
This protocol describes the synthesis of the key thiazole intermediate via the Hantzsch thiazole synthesis.
Materials:
-
Thiourea
-
1,3-Dichloroacetone
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration
Procedure:
-
In a 250 mL round-bottom flask, dissolve thiourea (1.0 eq) in ethanol.
-
To this stirring solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford pure 2-amino-4-chloromethylthiazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 1-((2-Aminothiazol-4-yl)methyl)piperazine
This step involves the nucleophilic substitution of the chlorine atom in the thiazole intermediate with piperazine.
Materials:
-
2-Amino-4-chloromethylthiazole
-
Piperazine (excess, e.g., 5-10 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-4-chloromethylthiazole (1.0 eq) in acetonitrile or DMF, add piperazine (5-10 eq) and a base such as potassium carbonate or triethylamine (2-3 eq).
-
Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by column chromatography (silica gel, DCM:methanol gradient) to yield 1-((2-aminothiazol-4-yl)methyl)piperazine.
-
Confirm the structure by spectroscopic methods.
Protocol 3: Parallel Synthesis of Piperazine-Tethered Thiazole Derivatives via Amide Coupling
This protocol describes the final derivatization step to generate a library of target compounds.
Materials:
-
1-((2-Aminothiazol-4-yl)methyl)piperazine
-
A diverse set of commercially available carboxylic acids (R-COOH)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a series of reaction vials, dissolve the desired carboxylic acid (1.2 eq) in DCM or DMF.
-
To each vial, add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 3.0 eq).
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add a solution of 1-((2-aminothiazol-4-yl)methyl)piperazine (1.0 eq) in the same solvent to each reaction vial.
-
Stir the reactions at room temperature for 12-16 hours.
-
Monitor the completion of the reactions by TLC or LC-MS.
-
Upon completion, dilute each reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting library of compounds using preparative HPLC or column chromatography to obtain the final piperazine-tethered thiazole derivatives.[1]
-
Characterize each compound thoroughly using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. In Vitro Antiplasmodial Activity Assessment
The antiplasmodial activity of the synthesized compounds is determined against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum using the SYBR Green I-based fluorescence assay. This assay quantifies parasite proliferation by measuring the amount of parasitic DNA.[13]
Antiplasmodial Screening Workflow
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Protocol 4: Plasmodium falciparum Culture and Synchronization
Materials:
-
P. falciparum strains (e.g., chloroquine-resistant Dd2, chloroquine-sensitive 3D7)
-
Human O+ erythrocytes
-
RPMI-1640 medium
-
HEPES
-
Sodium bicarbonate
-
Hypoxanthine
-
Albumax II or human serum
-
Gentamicin
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
37°C incubator
-
5% D-Sorbitol solution
Procedure:
-
Culture Maintenance: Maintain P. falciparum cultures in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, and 50 µg/mL hypoxanthine, at 2-5% hematocrit using human O+ erythrocytes.[6] Incubate at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: To obtain a synchronous culture of ring-stage parasites, treat the asynchronous culture with 5% D-sorbitol.[14]
-
Centrifuge the parasite culture to pellet the erythrocytes.
-
Resuspend the pellet in 5-10 volumes of 5% D-sorbitol solution and incubate at room temperature for 10 minutes. This will lyse the mature trophozoite and schizont stages, leaving the ring-stage parasites intact.
-
Wash the erythrocytes three times with RPMI-1640 medium to remove the sorbitol and cellular debris.
-
Resuspend the synchronized ring-stage parasites in complete culture medium and continue incubation.
-
Protocol 5: SYBR Green I-Based Antiplasmodial Assay
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Synthesized piperazine-tethered thiazole compounds
-
Chloroquine and Artemisinin (as control drugs)
-
96-well black, flat-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and control drugs in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5%.
-
Parasite Addition: Prepare a parasite suspension of the synchronized ring-stage culture at 1% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well of the plate containing the drug dilutions.
-
Controls: Include wells with parasitized erythrocytes without any drug (positive control for 100% growth) and wells with uninfected erythrocytes (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[6]
-
Lysis and Staining: After the incubation period, carefully remove the plates from the incubator. Add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000 from the stock) to each well.
-
Incubation for Lysis: Mix the contents of the wells gently and incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]
-
Data Analysis:
-
Subtract the background fluorescence (uninfected erythrocytes) from all experimental wells.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control (100% growth).
-
Determine the 50% inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13][15]
-
III. Structure-Activity Relationship (SAR) and Data Presentation
The analysis of the antiplasmodial activity of a library of compounds allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for the design of more potent analogs.
Table 1: Antiplasmodial Activity of Representative Piperazine-Tethered Thiazole Compounds
| Compound ID | R-Group on Piperazine | IC₅₀ (nM) against P. falciparum Dd2 (Chloroquine-Resistant) |
| 2291-61 | 4-Fluorobenzoyl | 102[1][2][3] |
| 2291-59 | 3,4-Difluorobenzoyl | 140 |
| 2291-60 | 2,4-Difluorobenzoyl | 170 |
| 2291-62 | 4-Chlorobenzoyl | 210 |
| 2291-58 | Benzoyl | 350 |
| Chloroquine | - | >100 (for Dd2 strain) |
Note: The data in this table is based on findings reported in the literature for illustrative purposes. Actual values may vary depending on experimental conditions.
Discussion of Structure-Activity Relationships
The data presented in Table 1 suggests several key SAR trends for this class of compounds. The presence of electron-withdrawing groups on the benzoyl moiety attached to the piperazine ring appears to be crucial for potent antiplasmodial activity against the chloroquine-resistant Dd2 strain. For instance, the introduction of a fluorine atom at the para-position of the benzene ring (Compound 2291-61) resulted in the most potent compound with an IC₅₀ of 102 nM.[1][2][3] Di-substitution with fluorine atoms also conferred good activity, while the unsubstituted benzoyl analog was significantly less potent. This suggests that the electronic properties and potentially the conformation of the R-group play a critical role in the interaction of these compounds with their molecular target(s) within the parasite.
IV. Conclusion and Future Directions
The synthetic and screening protocols detailed in this guide provide a robust framework for the discovery and initial characterization of novel piperazine-tethered thiazole compounds as potential antimalarial agents. The modular nature of the synthesis allows for the rapid generation of diverse libraries for extensive SAR studies. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Further investigations into the mechanism of action of this chemical class will be crucial for their continued development as next-generation antimalarials.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Review on Synthetic Thiazole Derivatives as an Antimalarial Agent [ouci.dntb.gov.ua]
- 6. A Review on Synthetic Thiazole Derivatives as an Antimalarial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimalarial evaluation of novel thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. iddo.org [iddo.org]
- 13. benchchem.com [benchchem.com]
- 14. malariaresearch.eu [malariaresearch.eu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 2-(Hydrazinyl)thiazole Derivatives Against Mycobacterium tuberculosis
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(hydrazinyl)thiazole derivatives as potential anti-tubercular agents. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the experimental rationale.
Introduction: The Rationale for Investigating 2-(Hydrazinyl)thiazole Derivatives
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective, creating an urgent need for novel therapeutics with new mechanisms of action.[1] The 2-aminothiazole scaffold has emerged as a promising starting point for the development of new anti-tubercular agents. This interest is partly due to its structural similarity to thiolactomycin, a natural product known to inhibit mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[2][3] Specifically, derivatives of this scaffold are being investigated for their potential to inhibit β-ketoacyl-ACP synthase (KasA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mtb.[2][4][5] The 2-(hydrazinyl)thiazole derivatives represent a chemical space within this class that has shown encouraging inhibitory activity against the virulent H37Rv strain of Mtb, making them a focal point of current anti-tubercular drug discovery efforts.[2][3][4]
This guide will detail the essential in vitro assays required to determine the anti-mycobacterial potency and selectivity of these compounds, including the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC), the Luciferase Reporter Phage (LRP) assay as a rapid screening method, and the MTT assay for assessing cytotoxicity against mammalian cells. All procedures involving live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[6][7][8][9]
Experimental Workflow
The overall workflow for the in vitro evaluation of 2-(hydrazinyl)thiazole derivatives is a multi-step process that begins with the primary screening for anti-mycobacterial activity, followed by an assessment of cytotoxicity to determine the compound's selectivity.
Caption: Overall experimental workflow for evaluating 2-(hydrazinyl)thiazole derivatives.
Core Protocols
Microplate Alamar Blue Assay (MABA) for MIC Determination
The MABA is a colorimetric assay widely used to determine the MIC of compounds against M. tuberculosis.[1][10][11][12] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active mycobacterial cells. A blue color indicates inhibition of growth, while a pink color signifies growth.
Principle: Metabolically active cells maintain a reducing environment within their cytosol. The redox indicator Alamar Blue leverages this by being reduced by enzymes such as NAD(P)H-dependent oxidoreductases in viable cells, resulting in a quantifiable color change.
Protocol:
-
Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
-
Prepare Alamar Blue solution (e.g., from commercial stock) and a 10% Tween 80 solution.
-
-
Preparation of Compound Dilutions:
-
In a sterile 96-well microplate, add 200 µL of sterile deionized water to all perimeter wells to minimize evaporation.
-
Dispense 100 µL of supplemented 7H9 broth into the test wells (e.g., rows B-G, columns 2-11).
-
Prepare a stock solution of the 2-(hydrazinyl)thiazole derivative in a suitable solvent (e.g., DMSO).
-
Add 100 µL of the compound stock solution to the first well of each row and perform serial twofold dilutions across the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in supplemented 7H9 broth.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1 x 10⁷ CFU/mL).
-
Prepare the final inoculum by diluting this suspension 1:20 in supplemented 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to all test wells, bringing the final volume to 200 µL.
-
Include controls: a drug-free control (inoculum only), a sterility control (media only), and a solvent control.
-
Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one of the drug-free control wells.
-
Re-incubate for 24 hours. If the well turns pink, add the Alamar Blue mixture to all wells.[12]
-
Incubate for an additional 24 hours and record the color change. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[12]
-
Luciferase Reporter Phage (LRP) Assay
The LRP assay is a rapid and sensitive method for determining the viability of M. tuberculosis and is particularly useful for high-throughput screening.[13] The assay utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of a viable mycobacterium, the luciferase gene is expressed, and in the presence of its substrate (luciferin), light is produced. The amount of light is proportional to the number of viable bacteria.
Principle: This assay is based on the efficient production of photons by viable mycobacteria infected with a specific reporter phage expressing the firefly luciferase gene.[14] Light production is dependent on phage infection, expression of the luciferase gene, and the cellular ATP level of the host mycobacterium.[14]
Protocol:
-
Preparation of Mycobacterial Cultures and Compounds:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in supplemented 7H9 broth.
-
In a 96-well plate, prepare serial dilutions of the 2-(hydrazinyl)thiazole derivatives as described for the MABA.
-
Add the mycobacterial suspension to the wells containing the compounds and to drug-free control wells.
-
Incubate the plate at 37°C for 72 hours.
-
-
Phage Infection and Luciferase Measurement:
-
Add the luciferase reporter phage (e.g., phAE85) to each well.
-
Incubate for an additional 4 hours at 37°C to allow for phage infection and luciferase expression.
-
Add the D-luciferin substrate to each well.
-
Immediately measure the light output as Relative Light Units (RLU) using a luminometer.[13]
-
-
Data Analysis:
-
Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control.
-
The MIC is typically defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50% or ≥90%) in RLU compared to the control.[13]
-
MTT Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the lead compounds against mammalian cells to determine their selectivity. The MTT assay is a standard colorimetric assay for this purpose.[15][16]
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line, such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells), in appropriate culture medium.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(hydrazinyl)thiazole derivatives in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Visually confirm the formation of purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (IC₅₀) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Data Analysis and Presentation
The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) against M. tuberculosis and the 50% cytotoxic concentration (IC₅₀) against a mammalian cell line. These values are used to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value indicates greater selectivity of the compound for the mycobacteria over host cells, which is a desirable characteristic for a drug candidate.
Table 1: Template for Summarizing In Vitro Activity of 2-(Hydrazinyl)thiazole Derivatives
| Compound ID | Structure | MIC (µg/mL) against Mtb H37Rv | IC₅₀ (µg/mL) against Vero Cells | Selectivity Index (SI) |
Hypothesized Mechanism of Action
The 2-aminothiazole scaffold, to which 2-(hydrazinyl)thiazole derivatives belong, is structurally analogous to thiolactomycin. Thiolactomycin is known to inhibit mycolic acid biosynthesis by targeting the β-ketoacyl-ACP synthase (KasA) protein in M. tuberculosis.[3][5] KasA is a crucial enzyme in the elongation of fatty acids that are precursors to mycolic acids, essential components of the mycobacterial cell wall.[17] Therefore, it is hypothesized that 2-(hydrazinyl)thiazole derivatives exert their anti-tubercular effect by inhibiting KasA, thereby disrupting cell wall synthesis and leading to bacterial death.[2][3][4][5]
Caption: Hypothesized mechanism of action of 2-(hydrazinyl)thiazole derivatives.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(2-Hydrazinyl)thiazole derivatives: design, synthesis and in vitro antimycobacterial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02163C [pubs.rsc.org]
- 6. biosafety.be [biosafety.be]
- 7. aphl.org [aphl.org]
- 8. cidr.iisc.ac.in [cidr.iisc.ac.in]
- 9. unlv.edu [unlv.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bbrc.in [bbrc.in]
- 14. Inhibition of a Mycobacterium tuberculosis beta-ketoacyl ACP synthase by isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]
Application Notes & Protocols for the Design of Multitarget Anti-Alzheimer's Agents: Thiazole-Clubbed Piperazine Derivatives
Introduction: A Paradigm Shift in Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, characterized by a complex cascade of pathological events including cholinergic dysfunction, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[1] The "one-target, one-drug" approach has thus far yielded limited therapeutic success, underscoring the necessity for a paradigm shift in drug design.[2] Multitarget-directed ligands (MTDLs) have emerged as a promising strategy, aiming to simultaneously modulate several key pathological pathways in AD.[2][3]
This guide focuses on a particularly promising chemical scaffold: thiazole-clubbed piperazine derivatives . This hybrid structure combines the therapeutic potential of the thiazole ring, known for its diverse biological activities including neuroprotection, with the versatile piperazine moiety, a common pharmacophore in centrally active agents.[4][5][6] These derivatives have been rationally designed to interact with multiple AD-related targets, offering a synergistic approach to treatment.[7][8][9]
This document provides a comprehensive overview of the design rationale, synthetic methodologies, and key biological evaluation protocols for developing novel thiazole-piperazine derivatives as potent anti-AD agents.
Part 1: The Multitarget Design Strategy
The core principle behind the thiazole-piperazine scaffold is the integration of distinct pharmacophoric elements, each addressing a different facet of AD pathology. The design aims to create a single molecule capable of inhibiting key enzymes and processes involved in neurodegeneration.
Key Molecular Targets:
-
Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a cornerstone of current AD therapy, aiming to alleviate the cholinergic deficit.[1][10] The piperazine and associated aromatic moieties of the synthesized compounds are often designed to interact with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, potentially leading to potent, dual-binding inhibition.[7][11]
-
Amyloid-Beta (Aβ) Aggregation: The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis.[12][13] The planar thiazole ring and extended aromatic systems can interfere with the β-sheet formation of Aβ, thereby inhibiting its aggregation.[1][7]
-
Monoamine Oxidases (MAO): MAO-A and MAO-B are enzymes involved in the degradation of neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's and Alzheimer's diseases.[14] The thiazole-piperazine scaffold can be adapted to inhibit these enzymes, providing additional neuroprotective benefits.[4]
The following diagram illustrates this multitarget approach:
Caption: Multitarget design strategy for thiazole-piperazine derivatives in AD.
Part 2: Synthesis of Thiazole-Clubbed Piperazine Derivatives
The synthesis of these derivatives typically follows a multi-step convergent approach. A common strategy involves the synthesis of a key thiazole-containing intermediate, which is then coupled with various substituted piperazines.
General Synthetic Workflow:
The following diagram outlines a representative synthetic route.
Caption: General synthetic workflow for thiazole-piperazine derivatives.
Protocol: Synthesis of a Representative Thiazole-Piperazine Derivative
This protocol describes the synthesis of 2-(4-(phenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide, a representative compound of this class.
Step 1: Synthesis of 2-amino-4-(p-tolyl)thiazole (Intermediate 1)
-
Rationale: The Hantzsch thiazole synthesis is a classic and efficient method for constructing the thiazole ring from an α-haloketone and a thioamide.
-
Procedure:
-
To a solution of 4'-methylacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol) and iodine (10 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate (10% w/v) to quench the excess iodine.
-
Neutralize the solution with aqueous ammonia.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-amino-4-(p-tolyl)thiazole.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
-
Step 2: Synthesis of 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Intermediate 2)
-
Rationale: This step involves the acylation of the amino group of the thiazole intermediate with chloroacetyl chloride to introduce a reactive handle for subsequent coupling with piperazine.
-
Procedure:
-
Dissolve 2-amino-4-(p-tolyl)thiazole (5 mmol) in dichloromethane (DCM, 30 mL) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (6 mmol) as a base.
-
Slowly add chloroacetyl chloride (5.5 mmol) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired intermediate.[15]
-
Step 3: Synthesis of the Final Thiazole-Piperazine Derivative
-
Rationale: This is a nucleophilic substitution reaction where the secondary amine of the piperazine displaces the chloride from the chloroacetamide intermediate, forming the final product.
-
Procedure:
-
To a solution of Intermediate 2 (2 mmol) in dimethylformamide (DMF, 20 mL), add 1-phenylpiperazine (2.2 mmol) and potassium carbonate (K₂CO₃, 4 mmol) as a base.
-
Heat the reaction mixture to 80°C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final compound.
-
Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, mass spectrometry, and elemental analysis.[15]
-
Part 3: Biological Evaluation Protocols
A battery of in vitro assays is essential to characterize the multitarget profile of the synthesized compounds.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to determine the inhibitory potency of compounds against AChE and BuChE.[10][16]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[10] The rate of color formation is proportional to the enzyme activity.
Materials:
-
AChE (from Electrophorus electricus) or human recombinant AChE
-
BuChE (from equine serum) or human recombinant BuChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and Donepezil in DMSO (e.g., 10 mM).
-
Prepare a 10 mM DTNB stock solution in the assay buffer.[10]
-
Prepare a 14-15 mM ATCI/BTCI stock solution in deionized water (prepare fresh).[10]
-
Prepare a working solution of AChE or BuChE in the assay buffer (e.g., 0.2 U/mL).
-
-
Assay in 96-Well Plate (Final Volume: 200 µL):
-
Design the plate layout to include blanks (no enzyme), negative controls (enzyme + vehicle), positive controls (enzyme + Donepezil), and test compounds at various concentrations.
-
Add 140 µL of assay buffer to all wells.
-
Add 20 µL of DTNB solution to all wells.
-
Add 10 µL of the test compound dilution or vehicle (for negative control) or Donepezil (for positive control) to the respective wells.
-
Add 10 µL of the enzyme solution to all wells except the blank wells (add 10 µL of buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.
-
Protocol 2: Amyloid-Beta Aggregation Inhibition Assay (Thioflavin T Method)
This fluorescence-based assay is a standard method for monitoring the formation of amyloid fibrils in vitro.[17]
Principle: Thioflavin T (ThT) is a benzothiazole dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.[17][18] The increase in fluorescence intensity is directly proportional to the extent of Aβ aggregation.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide (highly aggregation-prone)
-
Hexafluoroisopropanol (HFIP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds and a positive control (e.g., Tannic Acid)
-
Black, non-binding 96-well microplates and a fluorescence plate reader
Procedure:
-
Preparation of Aβ₁₋₄₂ Monomers:
-
Dissolve the lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric, unstructured state.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a speed-vac to form a thin peptide film.
-
Store the peptide films at -80°C until use.
-
-
Aggregation Assay:
-
Immediately before the assay, dissolve the Aβ₁₋₄₂ film in a small volume of DMSO and then dilute to the final working concentration (e.g., 20 µM) in cold PBS (pH 7.4).[17]
-
In a 96-well black plate, add the Aβ₁₋₄₂ solution to wells containing various concentrations of the test compounds or controls. The final volume should be 100-200 µL.
-
Incubate the plate at 37°C with continuous shaking to promote fibrillization.[17]
-
-
ThT Fluorescence Measurement:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), add a small volume of ThT stock solution (e.g., 10 µL of 50 µM ThT) to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~450 nm and emission at ~485 nm.[17]
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer and ThT.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition at the final time point for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of Aβ aggregation.
-
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric assay for MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of their substrates. For this assay, kynuramine is used as a substrate for both MAO-A and MAO-B, and its conversion to 4-hydroxyquinoline can be monitored spectrophotometrically at 316 nm.[19] Specific inhibitors are used to differentiate between MAO-A and MAO-B activity.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds
-
UV-transparent 96-well plate and a spectrophotometer
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the potassium phosphate buffer, the respective MAO enzyme (A or B), and the test compound at various concentrations.
-
To determine MAO-A inhibition, use the MAO-A enzyme. To determine MAO-B inhibition, use the MAO-B enzyme.
-
Include control wells: a negative control (enzyme + buffer), and positive controls with Clorgyline (for MAO-A) and Selegiline (for MAO-B).[14]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Immediately measure the increase in absorbance at 316 nm over a period of 20-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.
-
Part 4: Data Summary and Interpretation
The biological activity data for a series of newly synthesized thiazole-piperazine derivatives should be systematically organized for clear interpretation and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Biological Activity of Thiazole-Piperazine Derivatives
| Compound ID | AChE IC₅₀ (µM)[7][8][20] | BuChE IC₅₀ (µM)[7][20] | Aβ Aggregation Inhibition IC₅₀ (µM)[7][20] | MAO-B IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| TP-01 | 0.151 | 0.135 | 12.5 | > 50 | 0.89 |
| TP-02 | 0.875 | 0.103 | 9.8 | 25.6 | 0.12 |
| TP-03 | 1.23 | 2.56 | > 50 | 15.3 | 2.08 |
| Donepezil | 0.054 | 3.45 | N/A | N/A | 63.89 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary based on the specific chemical structures.
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher inhibitory potency. In the example table, compound TP-01 is the most potent AChE inhibitor.[7]
-
Selectivity: The selectivity index (SI) for cholinesterases is calculated by dividing the IC₅₀ for BuChE by the IC₅₀ for AChE. A high SI value indicates selectivity for AChE.
-
Multitarget Profile: An ideal candidate will exhibit potent activity across multiple assays (e.g., low micromolar or nanomolar IC₅₀ values for AChE, Aβ aggregation, and MAO-B). Compound TP-02, for instance, shows a promising multitarget profile with activity against BuChE, Aβ aggregation, and MAO-B.
Conclusion
The design and synthesis of thiazole-clubbed piperazine derivatives represent a rational and promising approach to developing multitarget-directed ligands for Alzheimer's disease. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and comprehensive biological evaluation of these novel compounds. By systematically applying these methodologies, researchers can effectively identify and optimize lead candidates with the potential to offer a more holistic and effective treatment for this devastating neurodegenerative disease.
References
- 1. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. tandfonline.com [tandfonline.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 19. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 20. Unveiling new thiazole‐clubbed piperazine derivatives as multitarget anti‐AD: Design, synthesis, and in silico studies | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Piperazin-1-yl)thiazole Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 2-(Piperazin-1-yl)thiazole is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically bromine or chlorine) from the C2 position of the thiazole ring by piperazine. The C2 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms within the aromatic ring, which stabilizes the intermediate formed during the reaction.[1][2][3]
The reaction proceeds through a well-established addition-elimination mechanism, as illustrated below.
Caption: General SNAr pathway for the synthesis of 2-(Piperazin-1-yl)thiazole.
Understanding this mechanism is crucial for troubleshooting. Any factor that hinders the initial nucleophilic attack, destabilizes the intermediate, or impedes the elimination of the leaving group will adversely affect the reaction yield.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: My reaction shows very little conversion from the 2-halothiazole starting material, even after prolonged reaction times. What are the likely causes?
A: Low conversion is a common issue that can typically be traced back to one of four key areas: reagent quality, reaction temperature, choice of base, or solvent effects.
Troubleshooting Steps:
-
Verify Starting Material Quality:
-
2-Halothiazole: Ensure the 2-bromothiazole or 2-chlorothiazole is pure and has not degraded. These reagents can be unstable, especially if stored improperly. Confirm purity via NMR or GC-MS. If the material is old or discolored, consider purification by distillation or using a fresh bottle.
-
Piperazine: Use anhydrous piperazine if possible, as water can interfere with the reaction. Ensure it is fully dissolved or adequately suspended in the reaction mixture.
-
-
Increase Reaction Temperature:
-
SNAr reactions on heteroaromatic rings often require significant thermal energy to overcome the activation barrier. If you are running the reaction at room temperature or a low reflux, a lack of conversion is not surprising.
-
Actionable Advice: Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. A typical temperature range is 80-120 °C, depending on the solvent.
-
-
Evaluate the Base:
-
The reaction generates one equivalent of HBr or HCl, which will protonate the piperazine, rendering it non-nucleophilic. A base is essential to neutralize this acid.
-
If using excess piperazine: Ensure at least 2.5-3 equivalents are used. One equivalent acts as the nucleophile, while the second acts as the acid scavenger.
-
If using an external inorganic base (e.g., K₂CO₃, Na₂CO₃): Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. You need at least one equivalent to neutralize the acid produced.
-
If using an organic base (e.g., Et₃N, DIPEA): These are generally effective but can complicate purification. Ensure at least one equivalent is used.
-
-
Re-evaluate Your Solvent:
-
The solvent plays a critical role. Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the intermediate but do not strongly solvate the amine nucleophile, thus enhancing its reactivity.
-
If you are using a less polar solvent like toluene or THF, the reaction rate will be significantly slower. Consider switching to a more appropriate solvent.
-
Caption: Troubleshooting workflow for low product conversion.
Problem 2: Formation of Multiple Byproducts
Q: My crude product analysis (NMR/LC-MS) shows several unexpected peaks alongside my desired product. What are the common side reactions?
A: The formation of byproducts is often due to the difunctional nature of piperazine and the reactivity of the thiazole ring under the reaction conditions.
Common Side Reactions:
-
1,4-bis(thiazol-2-yl)piperazine Formation: This is the most common byproduct, where two molecules of 2-halothiazole react with a single piperazine molecule. It is favored when the concentration of the 2-halothiazole is high relative to piperazine.
-
Solution: Use a significant excess of piperazine (4-5 equivalents). This statistically favors the mono-substitution. Alternatively, add the 2-halothiazole solution slowly to a solution of piperazine to maintain a low concentration of the electrophile.
-
-
Polymerization: While less common, oligomeric chains can form if conditions are not controlled.
-
Solvent-Related Impurities: At high temperatures (>120-130 °C), DMF can decompose to generate dimethylamine, which can act as a competing nucleophile, leading to the formation of 2-(dimethylamino)thiazole.
Caption: Major reaction pathways leading to desired product and common byproducts.
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to isolate a pure product. The aqueous work-up is messy, and the final hydrochloride salt is impure or oily.
A: Isolation and purification challenges often stem from the high water solubility of piperazine and the final product, as well as improper technique during salt formation.
Recommended Isolation & Purification Strategy:
-
Initial Work-up (Removing Excess Piperazine):
-
After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent that is not miscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer extensively with water or brine (3-5 times). Piperazine and its salts are highly water-soluble and will be removed into the aqueous layer.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of the Free Base:
-
The crude free base is often an oil or a low-melting solid. It is highly recommended to purify this intermediate by flash column chromatography before salt formation.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) often works well (e.g., starting from 100% DCM and gradually increasing to 5-10% MeOH). Adding a small amount of triethylamine (0.5-1%) to the mobile phase can prevent the product from streaking on the silica.
-
-
Hydrochloride Salt Formation:
-
The purity of the final salt is entirely dependent on the purity of the free base. Do not skip the chromatography step.
-
Dissolve the purified free base in a solvent in which the hydrochloride salt is insoluble. Good choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.
-
Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.
-
The hydrochloride salt should precipitate as a white or off-white solid. If it "oils out," the solvent may be too polar, or there might be residual impurities. Try using a less polar solvent or scratching the side of the flask to induce crystallization.
-
Collect the solid by filtration, wash with fresh cold solvent (e.g., ether), and dry under vacuum.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which is a better starting material: 2-chlorothiazole or 2-bromothiazole? A: 2-Bromothiazole is generally more reactive than 2-chlorothiazole due to the C-Br bond being weaker and bromide being a better leaving group than chloride. This means reactions with 2-bromothiazole can often be run at lower temperatures or for shorter times, which can help minimize side reactions. However, 2-chlorothiazole is less expensive and may be preferred for large-scale syntheses if the reaction conditions can be optimized to achieve a good yield.
Q: Can I use Boc-piperazine? When is this necessary? A: Yes, using N-Boc-piperazine is an excellent strategy to completely prevent the formation of the 1,4-bis(thiazol-2-yl)piperazine byproduct. The Boc-protected piperazine reacts cleanly to give the mono-substituted product. This is followed by a separate deprotection step (e.g., using trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired product. This two-step route is often preferred when the highest possible purity is required and the issues with di-substitution cannot be easily resolved by controlling stoichiometry.
Q: What is the optimal temperature range for this reaction? A: The optimal temperature is a balance between reaction rate and stability. For 2-bromothiazole, a range of 80-100 °C is a good starting point. For the less reactive 2-chlorothiazole, you may need to go higher, to 100-120 °C . It is always best to monitor the reaction by TLC or LC-MS to determine the point of maximum conversion without significant decomposition.
Section 4: Optimized Experimental Protocols
Protocol A: Direct Condensation with Excess Piperazine
This protocol is simpler but relies on a large excess of piperazine to minimize di-substitution.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5.0 eq.) and a suitable solvent (e.g., isopropanol or acetonitrile, approx. 0.5 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 80 °C with stirring. Once the piperazine has dissolved, add 2-bromothiazole (1.0 eq.) dropwise over 15 minutes.
-
Monitoring: Maintain the temperature at 80-90 °C and monitor the reaction by TLC or LC-MS until the 2-bromothiazole is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base.
-
Purification & Salt Formation: Purify the crude oil via flash column chromatography (Silica, DCM/MeOH gradient). Combine the pure fractions and concentrate. Dissolve the purified free base in diethyl ether and precipitate the hydrochloride salt by the slow addition of 2M HCl in diethyl ether. Filter, wash with cold ether, and dry under vacuum.
Protocol B: Stoichiometric Reaction with an External Base
This protocol offers better control and is more atom-economical.
-
Setup: To a round-bottom flask, add piperazine (1.1 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and DMF (approx. 0.5 M).
-
Reaction: Heat the suspension to 90 °C with vigorous stirring. Add 2-bromothiazole (1.0 eq.) as a solution in a small amount of DMF.
-
Monitoring: Maintain the temperature at 90-100 °C for 6-18 hours, monitoring for completion.
-
Work-up: Cool the mixture and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash extensively with water to remove DMF. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification & Salt Formation: Follow the same procedure as described in Protocol A.
Section 5: Data Summary Table
| Parameter | Option 1 | Option 2 | Expected Impact on Yield/Purity |
| Halogen on Thiazole | 2-Bromothiazole | 2-Chlorothiazole | Bromo is more reactive, allowing for milder conditions and potentially higher purity. Chloro is cheaper but may require higher temperatures, increasing side reaction risk. |
| Piperazine Equivalents | >4 eq. | 1.1-1.2 eq. (with base) | High excess minimizes di-substitution but complicates workup. Stoichiometric amounts are more efficient but require an external base. |
| Base | Excess Piperazine | K₂CO₃ / Na₂CO₃ | Excess piperazine is convenient. K₂CO₃ is cheap and effective but requires filtration. |
| Solvent | DMF / DMSO | Acetonitrile / Isopropanol | DMF/DMSO are excellent for SNAr but harder to remove. Acetonitrile/Isopropanol are easier to handle but may result in slower reaction rates. |
| Temperature | 80-100 °C | 100-120 °C | Lower temperatures minimize byproduct formation but require longer reaction times. Higher temperatures speed up the reaction but risk decomposition. |
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(Piperazin-1-yl)thiazole Hydrochloride
Welcome to the technical support center for the purification of crude 2-(Piperazin-1-yl)thiazole hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common purification challenges and achieve high-purity material.
Introduction to the Purification Challenges
This compound is a key building block in the synthesis of various pharmacologically active molecules. Its synthesis, typically involving the nucleophilic substitution of a 2-halothiazole with piperazine, can result in a crude product containing a variety of impurities. The hydrochloride salt form, while often aiding in isolation and stability, introduces its own set of purification complexities due to its ionic nature and solubility profile.
The primary challenges in purifying this compound stem from:
-
Structurally similar impurities: Unreacted starting materials and reaction byproducts often share structural similarities with the desired product, making separation difficult.
-
Solubility issues: The hydrochloride salt's high polarity can limit its solubility in many common organic solvents, complicating recrystallization efforts.
-
Hygroscopic nature: Piperazine and its salts can be hygroscopic, which can affect handling and accurate weighing.
This guide will provide a structured approach to identifying and resolving these challenges.
Part 1: Understanding the Impurity Profile
A successful purification strategy begins with understanding the potential impurities in your crude material. The most common synthesis route is the reaction of 2-chlorothiazole with piperazine.
Diagram: Synthetic Pathway and Potential Impurities
Caption: Synthetic route to this compound and the origin of common impurities.
Common Impurities and Their Sources:
| Impurity | Structure | Source | Impact on Purification |
| Piperazine | C₄H₁₀N₂ | Excess reactant used to favor mono-substitution. | Highly polar and water-soluble. Can be difficult to remove by standard normal-phase chromatography. |
| 2-Chlorothiazole | C₃H₂ClNS | Incomplete reaction. | Less polar than the product. Can often be removed with a non-polar wash or by chromatography. |
| Piperazine Dihydrochloride | C₄H₁₂Cl₂N₂ | Formed if excess hydrochloric acid is used during salt formation or workup.[1] | Highly water-soluble and can co-precipitate with the product, significantly lowering purity.[2] |
| 1,4-bis(thiazol-2-yl)piperazine | C₁₀H₁₀N₄S₂ | Reaction of the mono-substituted product with another molecule of 2-chlorothiazole. | Less polar than the mono-substituted product and may have different solubility. |
| 2-Hydroxythiazole | C₃H₃NOS | Hydrolysis of 2-chlorothiazole if water is present in the reaction mixture. | Polar impurity that may be challenging to separate from the desired product. |
Part 2: Troubleshooting and Purification Protocols
This section is formatted as a series of frequently asked questions to directly address common experimental issues.
Section 2.1: Recrystallization
Recrystallization is often the most efficient method for purifying crystalline solids. However, the choice of solvent is critical.
Q1: My crude product is a sticky solid or oil. How can I get it to crystallize?
A1: This is a common issue when residual solvents or impurities are present, depressing the melting point.
-
Initial Cleanup: Before attempting recrystallization, try to triturate the crude material with a solvent in which the product is poorly soluble but the impurities are soluble. For this compound, diethyl ether or ethyl acetate are good starting points. This can often remove less polar impurities and help induce solidification.
-
Solvent Selection: If trituration fails, proceed to recrystallization. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Q2: Which solvent system should I use for the recrystallization of this compound?
A2: Due to the ionic nature of the hydrochloride salt, polar protic solvents are generally the best choice. A single solvent or a two-solvent system can be effective.
| Solvent System | Rationale & Use Case | Protocol Link |
| Isopropanol (IPA) | Often provides a good balance of solubility at reflux and low solubility at room temperature. It is less volatile than ethanol, allowing for slower crystal growth. | --INVALID-LINK-- |
| Ethanol/Water | The addition of water increases the polarity of the solvent system, which can be useful if the crude material is highly impure. The product is highly soluble in water, so it should be used as the anti-solvent. | --INVALID-LINK-- |
| Methanol | The product is often very soluble in methanol even at room temperature, making it a less ideal choice for single-solvent recrystallization unless the purity is already high. It can be used as the primary solvent in a two-solvent system with an anti-solvent like ethyl acetate. | --INVALID-LINK-- |
Q3: My compound "oils out" during cooling instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling often promotes oiling.
-
Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
Experimental Protocols: Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of isopropanol (IPA) to just cover the solid.
-
Heat the mixture to a gentle reflux with stirring.
-
Add more IPA dropwise until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold IPA.
-
Dry the crystals under vacuum.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the cloudiness and obtain a clear solution.
-
Follow steps 7-10 from Protocol 2.1.1, using a cold ethanol/water mixture (in the same ratio as the final solvent composition) to wash the crystals.
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Add ethyl acetate dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot methanol to redissolve the cloudiness.
-
Follow steps 7-10 from Protocol 2.1.1, using a cold methanol/ethyl acetate mixture to wash the crystals.
Section 2.2: Column Chromatography
If recrystallization fails to provide the desired purity, column chromatography is the next step. Due to the polar and basic nature of the compound, special considerations are necessary.
Q4: What type of column chromatography is best for this compound?
A4: Both normal-phase and reversed-phase chromatography can be used, but each has its challenges.
-
Normal-Phase Chromatography (Silica Gel): The polar nature of the hydrochloride salt can lead to strong adsorption on silica, resulting in poor elution and peak tailing. To overcome this, a mobile phase containing a small amount of a basic modifier is often necessary.
-
Reversed-Phase Chromatography (C18): This is often more suitable for polar compounds. The hydrochloride salt should be soluble in the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile or methanol.
Q5: What mobile phase should I use for normal-phase silica gel chromatography?
A5: A common mobile phase system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent peak tailing, add a small amount of a base.
-
Recommended Starting Conditions: Start with a mobile phase of 95:5 DCM:MeOH and gradually increase the polarity.
-
Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase. This will neutralize the acidic silanol groups on the silica surface and improve the peak shape of your basic compound.
Q6: What conditions should I use for reversed-phase HPLC?
A6: For reversed-phase HPLC, a buffered aqueous mobile phase with an organic modifier is standard.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to keep the piperazine nitrogens protonated and improves peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same concentration of the same acid.
-
Gradient: A typical gradient would be to start with 5-10% B and increase to 95% B over 15-20 minutes.
Diagram: Purification Strategy Decision Tree
References
Technical Support Center: Optimizing Solubility of 2-(Piperazin-1-yl)thiazole hydrochloride for Biological Assays
Introduction: Welcome to the technical support center for 2-(Piperazin-1-yl)thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. As a hydrochloride salt of a weak base, this compound offers improved aqueous solubility over its free base form; however, challenges such as precipitation upon dilution into physiological buffers are common.[1][2] This can lead to inaccurate compound concentrations and unreliable experimental results.[3] This document provides in-depth troubleshooting guides, validated protocols, and expert insights to help you navigate these challenges and ensure the successful integration of this compound into your research.
Physicochemical Profile and Key Considerations
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The molecule contains a basic piperazine moiety, which is protonated to form the hydrochloride salt, and a thiazole ring system.[4][5]
| Property | Value / Consideration | Scientific Rationale & Impact on Solubility |
| Compound Type | Hydrochloride salt of a weak base | Salt formation is a common strategy to enhance the aqueous solubility of basic compounds like those containing a piperazine ring.[1][2] |
| Key Functional Groups | Piperazine, Thiazole | The piperazine group is basic and its protonation is pH-dependent. The thiazole ring is aromatic and contributes to the molecule's overall lipophilicity.[1][5][6] |
| Expected pH-Solubility | Higher solubility at lower pH | As the pH decreases, the piperazine nitrogens become protonated, increasing the molecule's charge and affinity for aqueous solvents.[7][8] Conversely, at neutral or alkaline pH, it may convert to the less soluble free base. |
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a powerful organic solvent capable of dissolving the compound at high concentrations, but precipitation can occur when diluted into aqueous media where the compound is less soluble.[9][10][11] |
| Common Ion Effect | Potential for decreased solubility in high-chloride buffers | At low pH, if hydrochloric acid is used to adjust the pH, the excess chloride ions can reduce the solubility of the hydrochloride salt.[7][12][13] |
Frequently Asked Questions (FAQs)
Q1: I dissolved my this compound in DMSO, but it immediately precipitated when I added it to my cell culture medium. What is causing this?
A1: This is a common phenomenon known as "crashing out" or precipitation.[10] It occurs because the compound is highly soluble in the organic DMSO stock but poorly soluble in the aqueous environment of your culture medium. When the DMSO stock is diluted, the solvent environment changes drastically from organic to aqueous, and the medium cannot maintain the compound in solution, causing it to precipitate.[9][10]
Q2: What is the best way to prepare my initial stock solution?
A2: The recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO.[11][14] Ensure the compound is fully dissolved by vortexing. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.[9][14] Visually inspect the solution to confirm there is no particulate matter.[9] Once prepared, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14][15]
Q3: My solution appears clear initially, but after a few hours in the incubator, I see a cloudy precipitate. What could be happening?
A3: This is likely due to time-dependent precipitation. Several factors in a cell culture incubator can cause this:
-
Temperature Shifts: Even if you pre-warm your media, slight temperature fluctuations can affect solubility over time.[3][16]
-
pH Changes: Cellular metabolism can alter the local pH of the culture medium, making it more acidic. While this might help solubility for a basic compound, other interactions can occur.[10]
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[10][16]
-
Evaporation: In long-term experiments, media evaporation can increase the compound's effective concentration beyond its solubility limit.[10][16]
To mitigate this, always use freshly prepared solutions for your experiments and minimize the time between preparation and use.[9]
Q4: Can I adjust the pH of my buffer to improve solubility?
A4: Yes, adjusting the pH can significantly impact solubility. Since this compound is a salt of a basic compound, lowering the pH of the assay buffer (e.g., to pH 6.0-7.0) will generally increase its solubility by keeping the piperazine moiety protonated.[1][8] However, you must first confirm that the adjusted pH is compatible with your biological system (e.g., it does not affect cell viability or enzyme activity).
Troubleshooting Guides and Experimental Protocols
Guide 1: Preventing Precipitation During Dilution into Aqueous Media
Precipitation upon dilution is the most frequent issue. The key is to avoid creating localized areas of high compound concentration in a poor solvent. This protocol is designed to achieve rapid and uniform dispersion.
Protocol 1: Optimized Dilution Workflow
-
Prepare Materials:
-
Perform Dilution:
-
Final Check:
-
Continue vortexing for another 5-10 seconds after adding the stock.
-
Visually inspect the solution for any signs of cloudiness or precipitate.
-
-
Control Final DMSO Concentration:
Caption: Workflow for preventing compound precipitation.
Guide 2: Determining Maximum Soluble Concentration
If you continue to experience issues, it is essential to determine the kinetic solubility of the compound in your specific assay medium. This will define the upper concentration limit for your experiments.
Protocol 2: Kinetic Solubility Test
-
Prepare Dilutions: Prepare a series of dilutions of your high-concentration DMSO stock into your final assay buffer (e.g., 1:100, 1:200, 1:500, 1:1000), corresponding to a range of final compound concentrations.[10]
-
Incubate: Incubate these solutions under the same conditions as your actual experiment (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2-4 hours).
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate maximum working concentration.
-
(Optional) Quantitative Analysis: For a more precise measurement, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate. Measure the concentration of the compound remaining in the supernatant using an appropriate analytical method like HPLC-UV.
Caption: Decision workflow for solubility testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cas 42270-37-1,1-(2-Thiazolyl)piperazine | lookchem [lookchem.com]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Stability of 2-(Piperazin-1-yl)thiazole Hydrochloride in DMSO
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-(Piperazin-1-yl)thiazole hydrochloride when prepared as a stock solution in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Compound Stability in DMSO
Dimethyl Sulfoxide (DMSO) is the solvent of choice for high-throughput screening and compound storage due to its exceptional solvating power for a wide range of molecules.[1][2] However, its utility is accompanied by challenges that can compromise the stability of dissolved compounds, leading to failed experiments and non-reproducible results.[3] This is particularly relevant for heterocyclic scaffolds like thiazoles, which can be susceptible to specific degradation pathways.[3]
This guide will address the specific concerns associated with this compound, a molecule containing a thiazole ring and a piperazine moiety, which can present unique stability challenges. Understanding the factors that influence its stability is paramount for generating reliable biological data.
Frequently Asked Questions (FAQs)
Q1: I've prepared a 10 mM stock solution of this compound in DMSO. What is the optimal storage temperature?
A: For long-term storage, -20°C or -80°C is highly recommended . A study on a similar 2-aminothiazole compound demonstrated that decomposition was minimal at -20°C over two months, whereas significant degradation occurred at room temperature within a week.[3] While many compounds are stable at 4°C for shorter periods, low-temperature storage is a critical best practice to minimize potential degradation.[4][5]
Q2: My clear DMSO stock solution has turned a yellow or brownish color. What does this indicate?
A: A visible change in color is a strong indicator of compound degradation.[3] In a documented case of a 2-aminothiazole derivative in DMSO, decomposition was accompanied by a color change from clear to dark.[3] This is likely due to the formation of degradation products, which may include oxidized species or dimers. We strongly advise against using a discolored stock solution. A fresh stock should be prepared, and the cause of degradation investigated.
Q3: Can I subject my DMSO stock to multiple freeze-thaw cycles?
A: While multiple freeze-thaw cycles can be detrimental, their negative impact is often linked to the presence of absorbed water in the DMSO.[6] Studies have shown that in anhydrous (dry) DMSO, compounds can withstand multiple freeze-thaw cycles without significant loss of integrity.[7][8][9] The primary issue with freeze-thaw cycles is the increased opportunity for atmospheric moisture to enter the vial each time it is opened. To mitigate this, it is best practice to aliquot your primary stock solution into smaller, single-use volumes. This minimizes both freeze-thaw cycles and exposure to ambient air for the main stock.[10]
Q4: Why is water content in DMSO such a critical issue for my compound?
A: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][6] This absorbed water can significantly impact the stability of your compound in several ways:
-
Hydrolysis: The presence of water can facilitate the hydrolysis of susceptible functional groups.
-
Reduced Solubility: For hydrochloride salts, the introduction of water into the aprotic DMSO environment can alter ionic interactions and solvation, potentially reducing solubility and causing precipitation.[10]
-
Altered Reactivity: The polarity of the solvent changes with water absorption, which can accelerate degradation reactions. Studies have shown that water is a more significant factor in compound loss than oxygen.[7][8]
Q5: My compound is a hydrochloride salt. Does this affect its stability in DMSO?
A: Yes, it can. While hydrochloride salts are often used to improve the aqueous solubility of basic compounds like those containing a piperazine ring, their behavior in aprotic solvents like DMSO can be complex.[11] The acidic proton from the HCl could potentially interact with the basic nitrogens of the piperazine ring. The presence of trace water can influence these ionic interactions and the overall stability of the molecule in solution.[10]
Q6: How can I be certain my stock solution is still viable after several months of storage?
A: The only definitive way to assess the viability of a stock solution is through analytical chemistry. The recommended methods are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][7] These techniques can determine the purity of the compound and identify any potential degradation products. As a general practice, it is advisable to periodically perform quality control checks on long-term stored stock solutions.
Troubleshooting Guide
This section addresses common problems encountered when working with this compound in DMSO.
Issue 1: Compound Precipitation or Cloudiness in the Stock Vial
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Water Absorption | 1. Gently warm the vial to 30-37°C. 2. Use a bath sonicator for 5-10 minutes to aid redissolution. 3. If the precipitate redissolves, immediately aliquot into smaller, tightly sealed vials. | • Always use anhydrous, high-purity DMSO.[10] • Store DMSO under an inert gas (argon or nitrogen).[12] • Minimize the time vials are open to the atmosphere. |
| Supersaturation | The concentration may be too high for the storage temperature. Follow the redissolution steps above. If it persists, consider preparing a new stock at a slightly lower concentration. | Prepare stock solutions at a concentration known to remain stable, such as 10 mM, which is common for compound libraries.[7][13] |
| Degradation | If the precipitate does not redissolve with gentle warming and sonication, it is likely a degradation product. The solution should be discarded. | Follow strict storage protocols: store at -20°C or below, protect from light, and use anhydrous DMSO.[3][6][14] |
Issue 2: Inconsistent or Non-Reproducible Biological Assay Results
This is a critical issue that often points to compromised compound integrity.
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols for Stability Assessment
To proactively manage the integrity of your compound stocks, we recommend implementing a stability assessment protocol.
Protocol: Accelerated Stability Study
This protocol uses elevated temperatures to predict long-term stability.
-
Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense 50 µL aliquots into multiple screw-cap vials.
-
Time Points: Designate vials for analysis at T=0, 1 week, 2 weeks, and 4 weeks.
-
Storage Conditions:
-
Analysis: At each time point, remove one aliquot from each storage condition. Analyze the sample using LC-MS to determine the percentage of the parent compound remaining relative to the T=0 sample.
-
Evaluation: A significant decrease in the parent compound at 40°C suggests potential long-term stability issues at lower temperatures.
Diagram: Stability Assessment Workflow
Caption: Workflow for conducting a compound stability study.
Potential Degradation Pathways
While the exact degradation pathway for this compound has not been published, we can hypothesize potential reactions based on a detailed study of a similar 2-aminothiazole structure.[3] The thiazole ring, particularly when substituted with an electron-donating group like a piperazine, can be susceptible to oxidation and dimerization.
Hypothesized Degradation of 2-(Piperazin-1-yl)thiazole in DMSO
Caption: Potential degradation pathways for thiazole-containing compounds in DMSO.
This diagram illustrates that the parent compound, under the influence of factors like water, oxygen, and elevated temperature, can degrade into various products. This underscores the importance of controlling the storage environment.
Summary of Best Practices
To ensure the maximum stability of your this compound DMSO stock solutions, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Use only high-purity, anhydrous DMSO. | DMSO is hygroscopic; absorbed water is a primary driver of degradation and precipitation.[7][8][10] |
| Storage Temp. | -20°C for routine use, -80°C for long-term archival storage. | Low temperatures significantly slow down chemical reactions and degradation processes.[3][12] |
| Atmosphere | Store under an inert gas (argon or nitrogen) if possible. | Minimizes oxidation of the compound.[6][12] |
| Light | Store in amber vials or in the dark. | Protects against light-induced degradation.[6][14] |
| Aliquoting | Prepare single-use aliquots from the main stock. | Minimizes freeze-thaw cycles and reduces the risk of moisture contamination for the entire stock.[10] |
| Quality Control | Periodically re-analyze stock solutions by LC-MS, especially if they are old or if assay results are inconsistent. | Provides definitive data on compound integrity.[3] |
By implementing these rigorous handling and storage procedures, you can significantly enhance the reliability of your experimental data and the overall success of your research endeavors.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spod-technology.com [spod-technology.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
preventing degradation of thiazole compounds during long-term storage
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of your compounds is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to prevent the degradation of thiazole-containing compounds during long-term storage.
Introduction: The Stability Challenge of the Thiazole Ring
The thiazole ring is a cornerstone heterocycle in numerous FDA-approved drugs and biologically active agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3][4] However, the very features that make it so valuable—the presence of sulfur and nitrogen heteroatoms and its aromaticity—also render it susceptible to specific degradation pathways.[4][5] Understanding these vulnerabilities is the first step toward ensuring the long-term integrity of your valuable compounds. This guide will walk you through the primary causes of degradation and provide robust solutions to maintain the stability of your thiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that cause the degradation of thiazole compounds?
A1: The stability of the thiazole ring is primarily threatened by three main factors:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides and sulfones, or even complete ring cleavage.[5][6][7] This process can be accelerated by atmospheric oxygen, peroxides, and certain metal ions.
-
Photodegradation: Thiazole rings can absorb UV and visible light, leading to a photo-excited state.[8] This can initiate degradation through several mechanisms, most notably by reacting with singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction, forming an unstable endoperoxide that rearranges into degradation products.[9]
-
Hydrolysis: The thiazole ring can be susceptible to cleavage by water, a process that is often pH-dependent.[10][11] While the aromatic thiazole ring is relatively stable, related structures like thiazolidines are much more sensitive, and certain substituents can increase the lability of the thiazole ring to hydrolysis.[6][12]
Q2: What are the typical signs of degradation I should look for in my samples?
A2: Degradation can manifest in several ways. Visually, you might observe a color change in your solid compound or solution, or the formation of precipitate.[8] Analytically, the most common indicators are a decrease in the peak area of the parent compound in your HPLC chromatogram and the appearance of new, unidentified peaks corresponding to degradation products.[8] You may also see shifts in spectroscopic profiles (e.g., UV-Vis, NMR).
Q3: What are the ideal general-purpose storage conditions for a novel thiazole compound?
A3: As a baseline, all thiazole compounds should be stored under what we call the "cold, dark, and dry" principle. For solids, store in a tightly sealed amber glass vial at -20°C or -80°C. For solutions, use an anhydrous, aprotic solvent, purge the vial with an inert gas (argon or nitrogen) before sealing, and store at -80°C.
Q4: Is it better to store my thiazole derivative as a solid or in solution?
A4: Storing the compound as a dry solid is almost always superior for long-term stability.[11] Being in solution increases molecular mobility and exposes the compound to potential reactants like dissolved oxygen, water, and trace impurities in the solvent, accelerating degradation.[13][14] Solutions should only be prepared immediately before use. If short-term storage in solution is necessary, follow the stringent conditions outlined in A3.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: My compound degrades in solution, even when stored in the dark at -20°C.
-
Plausible Cause: You are likely observing degradation via oxidation or hydrolysis. Dissolved oxygen in the solvent is a common culprit for oxidation. Trace amounts of water or an inappropriate pH can facilitate hydrolysis.
-
Investigative Steps & Solutions:
-
Solvent Selection: Switch to a high-purity, anhydrous, aprotic solvent (e.g., anhydrous DMSO, DMF, or acetonitrile). Aprotic solvents lack acidic protons and cannot participate in hydrolysis.
-
Inert Atmosphere: The presence of dissolved oxygen is a primary driver of oxidation.[15] Before dissolving your compound, thoroughly degas the solvent by sparging with argon or nitrogen for 15-20 minutes. After preparing your solution, flush the headspace of the vial with the inert gas before sealing.
-
Addition of Antioxidants: If oxidation is particularly problematic, consider adding a radical-scavenging antioxidant to your formulation. Butylated hydroxytoluene (BHT) or ascorbic acid are common choices that can sacrificially react with oxidative species.[8][15]
-
pH Control: If your application requires an aqueous or protic solvent system, ensure the pH is controlled with a buffer system where your compound shows maximum stability. You can determine this optimal pH range by conducting a forced degradation study (see Protocol 1).
-
Issue 2: My compound is stable in the dark, but degrades rapidly when handled on the benchtop under normal lab lighting.
-
Plausible Cause: This is a classic case of photodegradation. The energy from ambient light, particularly the UV component, is sufficient to trigger photochemical reactions.[15]
-
Investigative Steps & Solutions:
-
Light Exclusion: This is the most critical and straightforward control measure.
-
Storage: Always store the compound, whether solid or in solution, in amber-colored vials to filter out UV and blue light.
-
Handling: When weighing the compound or preparing solutions, work in a dimly lit area or wrap your containers (beakers, flasks, vials) in aluminum foil.[8]
-
-
Formulation with Photoprotective Excipients: If your experimental protocol requires light exposure, you can incorporate photostabilizers into your solution.
-
UV Absorbers: Compounds like benzophenones can be added to absorb harmful UV radiation before it reaches your thiazole derivative.[8]
-
Singlet Oxygen Quenchers: Since singlet oxygen is a key mediator in photodegradation, quenchers like 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to deactivate it.[8][9]
-
-
Table 1: Summary of Degradation Pathways and Prevention Strategies
| Degradation Pathway | Key Contributing Factors | Primary Prevention Strategy | Secondary/Formulation Strategy |
| Oxidation | Atmospheric O₂, Peroxides, Metal Ions | Store under inert gas (Ar, N₂) | Add antioxidants (e.g., BHT, Ascorbic Acid) |
| Photodegradation | UV & Visible Light, Photosensitizers | Store in amber vials; handle in the dark | Add UV absorbers or singlet oxygen quenchers |
| Hydrolysis | Water, Acidic/Basic pH | Store as a dry solid; use anhydrous solvents | Control pH with a stable buffer system |
| Thermal Degradation | Elevated Temperature | Store at low temperatures (-20°C to -80°C) | N/A (primary control is temperature) |
Key Experimental Protocols
To ensure the trustworthiness of your stability assessment, we provide the following validated protocols.
Protocol 1: Conducting a Forced Degradation Study
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of your molecule.[16][17][18] It deliberately exposes the drug to harsh conditions to identify potential degradation products and pathways.[19]
Objective: To determine the degradation profile of a thiazole compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your thiazole compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL solvent) kept at 4°C in the dark.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of UV light.[16]
-
-
Neutralization & Analysis:
-
After incubation, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples, including the control, to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Data Interpretation: Analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak.[17] The appearance of new peaks confirms susceptibility to that stress condition.
Caption: Workflow for a forced degradation study.
Diagram of Common Thiazole Degradation Pathways
Caption: Major degradation pathways for thiazole compounds.
Table 2: Recommended Long-Term Storage Conditions
| Compound Form | Temperature | Atmosphere | Light Condition | Container |
| Solid/Powder | -20°C to -80°C | Normal (Sealed) | Dark | Amber Glass Vial |
| Solution (Aprotic) | -80°C | Inert (Ar or N₂) | Dark | Amber Glass Vial with Septum Cap |
| Solution (Aqueous) | -80°C (if possible) | Inert (Ar or N₂) | Dark | Amber Glass Vial with Septum Cap |
By implementing these storage and handling strategies, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your experimental data. For further questions or compound-specific advice, please do not hesitate to contact our technical support team.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ftloscience.com [ftloscience.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. biomedres.us [biomedres.us]
troubleshooting common side reactions in piperazine derivative synthesis
Welcome to the Technical Support Center for Piperazine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered in the synthesis of this critical heterocyclic scaffold. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common high-level questions encountered during the synthesis of piperazine derivatives.
Q1: My N-alkylation/acylation reaction is producing a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for the mono-substituted product?
This is the most frequent challenge in piperazine chemistry, arising from the comparable reactivity of the two secondary amine groups. The initially formed mono-substituted product can sometimes be even more nucleophilic than piperazine itself, leading to a second reaction.[1] Key strategies to enhance mono-selectivity include:
-
Using a large excess of piperazine (3-10 equivalents): This statistically favors the reaction of your electrophile with an unreacted piperazine molecule over the mono-substituted product.[1]
-
Employing a protecting group: Blocking one nitrogen with a group like tert-butyloxycarbonyl (Boc) is a highly effective, albeit multi-step, approach to guarantee mono-functionalization.[2][3]
-
In-situ protonation: Reacting piperazine with one equivalent of acid (or using piperazine monohydrochloride) effectively "protects" one nitrogen as a salt, reducing its nucleophilicity and preventing di-substitution.[2]
Q2: I am struggling to purify my substituted piperazine product from the reaction mixture. What are some effective purification techniques?
The basic nature and potential water solubility of many piperazine derivatives can make purification challenging.[4]
-
Column Chromatography: This is the most common method. To prevent product tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent.[4]
-
Acid-Base Extraction: For water-insoluble derivatives, an acidic wash can be used to protonate and remove unreacted piperazine and other basic impurities into the aqueous layer.
-
Crystallization/Salt Formation: Piperazine derivatives can often be precipitated from solution as salts (e.g., hydrochlorides, diacetates) to achieve high purity.[5][6] For free bases, crystallization from an appropriate solvent system is also a powerful technique.
Q3: My Buchwald-Hartwig amination for an N-aryl piperazine is giving a low yield. What are the first things I should check?
Low yields in this palladium-catalyzed C-N coupling reaction are common and can often be traced to a few key factors.[4][7]
-
Catalyst System (Palladium & Ligand): The choice of phosphine ligand is critical. For less reactive aryl chlorides or electron-rich aryl halides, sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are often required to promote efficient catalytic turnover.[4][8]
-
Base Selection: The base is crucial. Strong bases like NaOtBu or LHMDS are common, but if your starting materials are sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary to prevent decomposition.[4][9]
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.
Q4: I've observed an unexpected impurity with approximately double the mass of my desired product. Could this be a dimer?
Dimer formation is a possible side reaction, though its structure depends on the specific chemistry.
-
Oxidative Dimerization: If your piperazine derivative contains a thiol group (e.g., the tautomer of a piperazine-2-thione), it can be oxidized to form a disulfide-linked dimer, especially if exposed to air.[10]
-
Bridged Dimers: In some complex syntheses, piperazine rings can be formed as a bridge between two larger macrocycles.[11] This is less common in typical functionalization reactions.
-
Di-piperazine Coupling: If you are reacting piperazine with a dihalide, you may inadvertently form a product where two piperazine molecules are linked by the electrophile.
Troubleshooting Guides
This section provides detailed, question-and-answer formatted guides to address specific experimental issues.
Problem 1: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation
Question: I used a 1:1 stoichiometric ratio of piperazine to my alkyl halide, but my main product is the 1,4-dialkylated piperazine. Why did this happen and how can I fix it?
Causality: The N-H protons of piperazine have pKa values around 9.8 and 5.6. In many N-alkylation reactions, the mono-alkylated intermediate is formed, which is then deprotonated by a base or another piperazine molecule. This mono-alkylated piperazine can be of similar or even higher nucleophilicity than the starting piperazine, allowing it to compete effectively for the remaining alkyl halide, leading to the di-substituted product.[1] High reaction temperatures and prolonged reaction times can further favor the formation of the more thermodynamically stable disubstituted product.[4][12]
Solutions & Protocols:
-
Use Excess Piperazine (Statistical Control): By using a large excess of piperazine (e.g., 5-10 equivalents), you increase the probability that the alkyl halide will react with an unreacted piperazine molecule rather than the mono-substituted product.
-
Control Reaction Conditions:
-
Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to minimize the rate of the second alkylation.[12]
-
Slow Addition: Add the alkyl halide dropwise to the solution of excess piperazine. This keeps the instantaneous concentration of the electrophile low, further favoring reaction with the more abundant starting material.
-
-
Choose a Weaker Base: While a base is needed to neutralize the acid byproduct (e.g., HBr, HCl), a very strong base can deprotonate the mono-substituted product, increasing its reactivity. Consider using a milder base like K₂CO₃ or NaHCO₃.[12]
Workflow: Strategy Selection for Mono-N-Alkylation
Caption: Decision workflow for mono-alkylation strategy.
Problem 2: Low Yield and Side Reactions in Buchwald-Hartwig Amination
Question: I am attempting to synthesize an N-aryl piperazine using Buchwald-Hartwig amination, but the yield is poor and I see dehalogenation of my aryl halide starting material. How can I optimize this reaction?
Causality: The Buchwald-Hartwig amination is a complex catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7] Low yields can result from catalyst deactivation, slow reductive elimination, or competing side reactions. Dehalogenation (hydrodehalogenation) is a known side reaction where the aryl halide is reduced to an arene. This can occur if β-hydride elimination from the palladium-amide complex is competitive with reductive elimination to form the C-N bond.[7]
Solutions & Optimization:
-
Screen Ligands and Catalysts: The ligand is paramount. No single ligand works for all substrates. For challenging couplings (e.g., with aryl chlorides), use sterically hindered, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or SPhos. Consider using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) which are often more active and reliable.[8]
-
Optimize the Base: The strength and identity of the base are critical.
-
Strong Bases (NaOtBu, KHMDS): Often give faster reactions at lower temperatures but can cause substrate degradation.
-
Weaker Bases (K₃PO₄, Cs₂CO₃): May require higher temperatures but can be beneficial for sensitive substrates.
-
-
Solvent Choice: The solvent affects reagent solubility and catalyst stability. Toluene and dioxane are common choices. For poorly soluble starting materials, a more polar solvent like t-butanol may be beneficial.[4]
-
Temperature Control: Perform a temperature screen. Suboptimal temperatures can lead to incomplete reactions or favor decomposition pathways. Monitor the reaction by TLC or LC-MS to find the sweet spot between reaction rate and side product formation.[4]
Optimization Workflow: Buchwald-Hartwig Amination
Caption: Stepwise optimization for Buchwald-Hartwig reactions.
Table 1: Common Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu | Toluene | 100 | >90 |
| 4-Chlorobenzonitrile | XPhos Pd G3 (2%) | (part of G3) | K₃PO₄ | t-BuOH | 110 | ~85 |
| 2-Bromo-pyridine | Pd(OAc)₂ (5%) | BINAP (7.5%) | Cs₂CO₃ | Dioxane | 100 | ~75-85 |
Data synthesized from typical conditions reported in the literature.[9][13]
Problem 3: Purification Challenges and Strategies
Question: My piperazine product streaks badly during silica gel chromatography, and I have trouble separating it from polar byproducts. What's the best approach?
Causality: The basic nitrogen atoms in piperazine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel. This causes the characteristic "streaking" or "tailing" during column chromatography, leading to poor separation and product loss.
Solutions & Protocols:
-
Basic Modifier in Eluent:
-
Protocol: Add 0.5-1% triethylamine (Et₃N) or 2-aminoisobutanol to your mobile phase (e.g., Hexane/Ethyl Acetate). The amine modifier will compete with your product for binding to the silica surface, resulting in sharper peaks and better separation.[4]
-
-
Use of Neutral or Basic Alumina: For very basic compounds, switching the stationary phase from silica gel to neutral or basic alumina can completely prevent tailing.
-
Acid/Base Workup:
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your basic piperazine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.
-
Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 10M NaOH or solid K₂CO₃) until the pH is >10.
-
Extract your now deprotonated (neutral) product back into an organic solvent (3x with DCM or Ethyl Acetate).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the purified product.
-
-
Experimental Protocols
Protocol 1: Mono-N-Boc Protection of Piperazine
This is a foundational step for many selective syntheses.[1][12]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in DCM (approx. 0.5 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours. A slow addition rate is crucial to minimize the formation of the di-Boc byproduct.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 18-22 hours).
-
Evaporate the DCM under reduced pressure.
-
Add water to the residue. The di-Boc-piperazine byproduct is insoluble and can be removed by filtration.
-
Extract the aqueous solution containing the desired mono-Boc-piperazine with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 1-Boc-piperazine.
-
Protocol 2: Reductive Amination using N-Boc-piperazine
This protocol describes the coupling of a protected piperazine with an aldehyde.
-
Materials:
-
1-Boc-piperazine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Isopropyl Alcohol (IPA) or 1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Dissolve 1-Boc-piperazine and the aldehyde in IPA or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) portion-wise at room temperature. The reaction is often mildly exothermic.
-
Stir the reaction for 3-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14]
-
Extract the mixture with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Overcoming Low Yields in Pyrazine Derivative Synthesis
Welcome to the technical support center dedicated to navigating the complexities of pyrazine derivative synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies to overcome common challenges, particularly low reaction yields. Drawing from established synthetic protocols and contemporary research, we aim to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: My pyrazine synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in pyrazine synthesis are a frequent challenge and can often be traced back to several key factors. Classical synthetic methods, while foundational, are sometimes associated with harsh reaction conditions and consequently, lower yields.[1] Here are the primary areas to investigate:
-
Reaction Temperature: This is a critical parameter. For instance, in gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion, resulting in piperazine byproducts. Conversely, exceeding 450°C can cause degradation of the pyrazine ring itself.[1]
-
Purity of Starting Materials: Impurities can introduce unwanted side reactions. For example, using denatured ethanol that contains aldol condensation products can significantly lower your yield.[1] Always ensure the purity of your α-dicarbonyl compounds and 1,2-diamines.
-
Choice of Base and Catalyst: The type and amount of base or catalyst are crucial. In some dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior performance over other bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (tBuOK).[2] Catalyst loading must also be optimized; for certain manganese-catalyzed reactions, a 2 mol% loading is optimal.[1][2]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps. Pyrazine derivatives can be volatile or highly soluble in aqueous layers, necessitating multiple extractions with an appropriate solvent to ensure complete recovery.[1][3]
Q2: I'm not getting any desired pyrazine product, just a dark, polymeric mixture. What's happening?
A2: A dark, intractable reaction mixture often points towards polymerization or degradation. This is typically caused by:
-
Excessive Heat: Overheating can lead to the decomposition of starting materials, intermediates, or the final product, resulting in polymerization.[1]
-
Air Sensitivity: Intermediates in pyrazine synthesis, such as dihydropyrazines, can be sensitive to air oxidation. Uncontrolled oxidation can lead to a cascade of side reactions and the formation of colored byproducts.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Aldol Condensation: If your solvent (like certain grades of ethanol) or starting materials contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly colored, polymeric side products.[1]
Q3: My synthesis of an unsymmetrically substituted pyrazine is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A3: Achieving high regioselectivity is a well-known challenge in classical pyrazine syntheses, especially when condensing two different α-dicarbonyl and 1,2-diamine precursors.[1] To address this:
-
Modify Your Synthetic Strategy: Instead of a one-pot condensation of all components, consider a stepwise approach. This might involve synthesizing and isolating an intermediate that directs the regiochemistry of the subsequent cyclization.
-
Modern Catalytic Methods: Explore modern, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on a pre-formed, selectively halogenated pyrazine core.[4] This approach offers much greater control over the final substitution pattern.
-
Chromatographic Separation: If you are left with a mixture, optimizing your purification method is key. Experiment with different eluent systems in your column chromatography. Sometimes, a subtle change in solvent polarity can achieve the necessary separation.[3]
Q4: I am observing imidazole derivatives as significant byproducts. How can I minimize their formation and purify my pyrazine product?
A4: The formation of imidazole byproducts is common, particularly in reactions involving sugars and ammonia sources.[3] The choice of workup and purification solvent is critical here.
-
Solvent Selection for Extraction: Liquid-liquid extraction with hexane has been shown to selectively extract pyrazines while leaving imidazole derivatives in the aqueous phase. In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate tend to co-extract imidazoles.[3][5]
-
Silica Gel Chromatography: Passing the crude extract through a silica gel column can effectively remove imidazole impurities, which are retained on the silica.[3][6]
-
Distillation: For volatile pyrazines, distillation can be an effective purification method, as the less volatile imidazole byproducts will remain in the distillation residue.[3][5]
Troubleshooting Guides for Specific Synthetic Routes
Guide 1: The Gutknecht Pyrazine Synthesis (1879)
This classical method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the aromatic pyrazine.[1][7] The α-amino ketone is often generated in situ.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
identifying and minimizing impurities in 2-(Piperazin-1-yl)thiazole hydrochloride synthesis
Welcome to the technical support center for the synthesis of 2-(Piperazin-1-yl)thiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize impurities, ensuring the highest quality of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a detailed explanation of potential causes and actionable solutions.
Scenario 1: My final product shows a significant amount of a higher molecular weight impurity in the mass spectrum, and an additional set of aromatic signals in the 1H NMR.
Question: What is the likely identity of this major byproduct, and how can I prevent its formation?
Answer:
The most probable identity of this impurity is 1,4-di(thiazol-2-yl)piperazine . This byproduct forms when a second molecule of 2-bromothiazole reacts with the newly formed 2-(piperazin-1-yl)thiazole.
Causality: The formation of this di-substituted piperazine is a classic example of over-alkylation. Since the product, 2-(piperazin-1-yl)thiazole, still possesses a nucleophilic secondary amine, it can compete with the piperazine starting material for the electrophilic 2-bromothiazole. This side reaction is particularly favored under conditions of high temperature, prolonged reaction times, or when there is a stoichiometric excess of 2-bromothiazole.
Mitigation Strategies:
-
Stoichiometric Control: Employ a molar excess of piperazine relative to 2-bromothiazole. A common starting point is a 2 to 5-fold excess of piperazine. This statistically favors the mono-substitution product.
-
Controlled Addition: Add the 2-bromothiazole solution dropwise to the reaction mixture containing piperazine. This maintains a low concentration of the electrophile, further minimizing the chance of di-substitution.
-
Temperature and Time Management: Conduct the reaction at the lowest effective temperature and monitor its progress closely by TLC or HPLC. Over-heating or extending the reaction time unnecessarily can promote the formation of 1,4-di(thiazol-2-yl)piperazine.
Experimental Protocol for Minimizing 1,4-di(thiazol-2-yl)piperazine:
-
In a round-bottom flask, dissolve piperazine (3.0 eq.) in a suitable solvent (e.g., isopropanol or N,N-dimethylformamide).
-
Heat the solution to a moderate temperature (e.g., 80-90 °C).
-
Dissolve 2-bromothiazole (1.0 eq.) in a minimal amount of the same solvent.
-
Add the 2-bromothiazole solution dropwise to the heated piperazine solution over a period of 1-2 hours.
-
Monitor the reaction by HPLC every hour. Once the consumption of 2-bromothiazole is complete, proceed with work-up.
Scenario 2: My HPLC chromatogram shows a peak that corresponds to the mass of my starting material, 2-bromothiazole, even after a prolonged reaction time.
Question: Why is my reaction not going to completion, and how can I improve the conversion?
Answer:
Incomplete conversion can be attributed to several factors, including insufficient reaction temperature, poor solvent choice, or deactivation of the nucleophile.
Causality: The reaction between 2-bromothiazole and piperazine is a nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the thiazole ring at the C2 position facilitates this reaction. However, the reaction still requires sufficient thermal energy to overcome the activation barrier. Additionally, the choice of solvent can significantly impact the reaction rate by influencing the solubility of the reactants and the stabilization of the transition state. If the piperazine is protonated (e.g., by an acidic impurity), its nucleophilicity will be greatly diminished.
Troubleshooting Steps:
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. Be mindful that excessive heat can lead to the formation of the di-substituted impurity.
-
Solvent Selection: Aprotic polar solvents like DMF or DMSO can accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile.
-
Base Addition: The reaction of 2-bromothiazole with piperazine generates hydrobromic acid (HBr) as a byproduct. This will protonate the piperazine, rendering it non-nucleophilic. The use of an excess of piperazine acts as both a reactant and a base to neutralize the HBr. Alternatively, a non-nucleophilic base like triethylamine or diisopropylethylamine can be added to scavenge the acid.
-
Palladium-Catalyzed Cross-Coupling (Alternative Route): For challenging substrates, a Buchwald-Hartwig amination can be a more efficient method for forming the C-N bond.[1] This involves a palladium catalyst and a suitable phosphine ligand.
Scenario 3: After acidification to form the hydrochloride salt, my product oils out or becomes a sticky solid that is difficult to handle and purify.
Question: What causes this physical behavior, and what are the best practices for isolating a crystalline hydrochloride salt?
Answer:
The formation of an oil or a hygroscopic solid during salt formation is often due to the presence of impurities, residual solvent, or excess acid. The hydrochloride salt of 2-(piperazin-1-yl)thiazole can also be inherently hygroscopic.
Causality: Impurities can disrupt the crystal lattice of the desired salt, preventing the formation of a well-ordered, crystalline solid. Excess hydrochloric acid can also lead to the formation of a di-hydrochloride salt of piperazine-containing species, which may have different physical properties. Residual water or protic solvents can also hinder crystallization.
Best Practices for Hydrochloride Salt Formation:
-
Purity of the Free Base: Ensure the free base, 2-(piperazin-1-yl)thiazole, is as pure as possible before attempting salt formation. Purification by column chromatography may be necessary.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., isopropanol, ethyl acetate, or diethyl ether) and anhydrous HCl (either as a gas or a solution in an anhydrous solvent).
-
Stoichiometric Addition of HCl: Carefully add a stoichiometric amount (1.0 equivalent) of HCl. Adding a large excess can be detrimental to crystallization.
-
Solvent Selection for Precipitation: The ideal solvent system is one in which the free base is soluble, but the hydrochloride salt is insoluble. Common choices include isopropanol, ethyl acetate, or a mixture of solvents like methanol/diethyl ether.
-
Controlled Precipitation: After adding HCl, allow the solution to stir at room temperature or cool it slowly to encourage the formation of larger crystals. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
-
Anti-Solvent Addition: If the salt is soluble in the reaction solvent, an anti-solvent (a solvent in which the salt is insoluble) can be added slowly to induce precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my starting materials?
A1:
-
2-Bromothiazole: May contain unreacted starting materials from its own synthesis, such as thiazole or over-brominated thiazoles. It can also degrade over time, releasing bromine and forming colored impurities.[2][3]
-
Piperazine: Commercial piperazine can contain impurities like ethylenediamine and triethylenediamine.[4] It is also hygroscopic and can absorb water and carbon dioxide from the atmosphere.[5]
Q2: How can I effectively remove unreacted piperazine and its salts from my final product?
A2: Unreacted piperazine, being a base, can be removed by an acidic wash during the work-up of the free base. After the reaction is complete and the solvent has been removed, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash this solution with water or a dilute aqueous acid solution (e.g., 1M HCl). The protonated piperazine will be drawn into the aqueous layer, while the desired product remains in the organic layer.
Q3: What analytical techniques are best suited for identifying impurities in this synthesis?
A3: A combination of techniques is ideal:
-
HPLC-MS: High-performance liquid chromatography coupled with mass spectrometry is excellent for separating the product from impurities and identifying them by their mass-to-charge ratio.[6][7]
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any major impurities that can be isolated.[8][9] For example, the 1,4-di(thiazol-2-yl)piperazine impurity will show a symmetrical pattern for the piperazine protons, which will be distinct from the product.
-
TLC: Thin-layer chromatography is a quick and effective way to monitor the progress of the reaction and get a qualitative assessment of the purity.
| Compound | Molecular Weight ( g/mol ) | Key Analytical Features |
| 2-(Piperazin-1-yl)thiazole | 169.25 | MS (ESI+): m/z 170.1 [M+H]+. 1H NMR will show distinct signals for the thiazole and piperazine protons. |
| 1,4-di(thiazol-2-yl)piperazine | 252.36 | MS (ESI+): m/z 253.1 [M+H]+. 1H NMR will show a symmetrical signal for the piperazine protons and signals for two equivalent thiazole rings. |
| 2-Bromothiazole | 164.01 | GC-MS is suitable for its analysis. |
| Piperazine | 86.14 | Can be detected by derivatization followed by HPLC-UV or by GC-MS.[10][11] |
Q4: Is this compound susceptible to degradation?
A4: While generally stable, the thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[12] It is recommended to store the hydrochloride salt in a cool, dry place, protected from moisture and light.
Visualizing the Reaction and Impurity Formation
To better understand the synthetic pathway and the formation of the key impurity, the following diagrams are provided.
Caption: Main reaction pathway and formation of the di-substituted impurity.
Caption: Experimental workflow with integrated quality control checkpoints.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 2-Bromothiazole | 3034-53-5 [chemicalbook.com]
- 4. amphray.com [amphray.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kinase Inhibitor Efficacy: Dasatinib vs. Novel 2-(Piperazin-1-yl)thiazole Analogs
For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. This guide provides an in-depth technical comparison between the established multi-kinase inhibitor, Dasatinib, and a representative novel kinase inhibitor candidate built on the promising 2-(piperazin-1-yl)thiazole scaffold, which we will refer to as "PZ-Thiazole-1".
Dasatinib, a potent oral inhibitor of BCR-ABL and Src family kinases, has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its success serves as a benchmark for new therapeutic agents. The 2-(piperazin-1-yl)thiazole moiety is a recognized pharmacophore in medicinal chemistry, utilized in the synthesis of various biologically active compounds, including kinase inhibitors.[1][3][4] This guide will explore the preclinical evaluation pathway, comparing the established efficacy of Dasatinib with the hypothetical, yet plausible, profile of a next-generation inhibitor derived from this scaffold.
Part 1: Molecular Profile and Target Selectivity
A fundamental aspect of any kinase inhibitor's profile is its specific molecular target(s) and its potency against them. Dasatinib is known for its multi-targeted nature, which contributes to its high efficacy but also to some of its side effects.[5][6] A key goal in developing new inhibitors like PZ-Thiazole-1 is often to achieve a more refined selectivity profile, potentially improving the therapeutic window.
Structural and Target Comparison
| Feature | Dasatinib | PZ-Thiazole-1 (Hypothetical) |
| Core Scaffold | 2-aminothiazole | 2-(piperazin-1-yl)thiazole |
| Key Targets | BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ[1] | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Binding Mode | ATP-competitive, binds to both active and inactive conformations of ABL kinase | ATP-competitive |
Comparative Kinase Target Space The following diagram illustrates the distinct, hypothetical target spaces of Dasatinib and PZ-Thiazole-1.
Caption: Comparative kinase target profiles of Dasatinib and PZ-Thiazole-1.
Part 2: In Vitro Efficacy Assessment
The initial evaluation of a kinase inhibitor's efficacy is performed through in vitro assays. These cell-free and cell-based experiments are crucial for determining potency and selectivity.
Biochemical Kinase Inhibition Assay
A biochemical assay directly measures the inhibitor's ability to block the enzymatic activity of a purified kinase. A common method is a fluorescence-based assay.[7]
Experimental Protocol: Fluorescence-Based In Vitro Kinase Assay
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[8]
-
Dilute the purified target kinase (e.g., ABL or VEGFR-2) and its specific peptide substrate in the kinase buffer.
-
Prepare a solution of ATP in kinase buffer.
-
Serially dilute Dasatinib and PZ-Thiazole-1 in DMSO, then further dilute in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add the kinase and peptide substrate solution to each well.
-
Add the serially diluted inhibitors (Dasatinib or PZ-Thiazole-1) to the respective wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a phosphorylation-detecting reagent (e.g., a fluorescently labeled anti-phospho-specific antibody).
-
-
Data Acquisition and Analysis :
-
Read the fluorescence signal on a plate reader.
-
Subtract the background signal (no-enzyme control).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value using a non-linear regression analysis.
-
Hypothetical Comparative IC50 Data
| Kinase Target | Dasatinib IC50 (nM) | PZ-Thiazole-1 IC50 (nM) |
| BCR-ABL | 0.6 - 3.0[6][9] | >10,000 |
| SRC | 0.55[10] | >10,000 |
| VEGFR-2 | 20-50 | 5.0 |
| c-KIT | 1.1 | >5,000 |
| PDGFRβ | 1.3 | >5,000 |
Cell-Based Assay for On-Target Activity
Cell-based assays are critical to confirm that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[11][12][13] A cell viability assay, such as the MTT assay, is a common method.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture :
-
Culture cancer cell lines with known kinase dependencies (e.g., K562 cells for BCR-ABL, and a VEGFR-2 dependent cell line for PZ-Thiazole-1) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of Dasatinib and PZ-Thiazole-1 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the half-maximal growth inhibition (GI50) value.
-
Hypothetical Comparative GI50 Data
| Cell Line | Primary Target | Dasatinib GI50 (nM) | PZ-Thiazole-1 GI50 (nM) |
| K562 (CML) | BCR-ABL | 5 - 10 | >20,000 |
| HUVEC (Endothelial) | VEGFR-2 | 50 - 100 | 25 |
| A549 (Lung Cancer) | Multiple | 100 - 200 | >20,000 |
BCR-ABL Signaling Pathway and Inhibition
Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream pro-survival pathways.
Part 3: Preclinical In Vivo Efficacy
Promising in vitro results must be validated in in vivo models to assess the compound's efficacy, pharmacokinetics, and tolerability in a whole organism.[14][15]
Mouse Xenograft Model for CML
Experimental Protocol
-
Cell Implantation :
-
Immunodeficient mice (e.g., NOD/SCID) are inoculated with a human CML cell line (e.g., K562) either subcutaneously or intravenously to establish tumors or systemic disease, respectively.
-
-
Treatment Regimen :
-
Once tumors reach a palpable size or there is evidence of engraftment, mice are randomized into treatment groups: Vehicle control, Dasatinib (at a clinically relevant dose), and PZ-Thiazole-1 (at various doses to determine efficacy).
-
Drugs are administered orally once daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoints :
-
Tumor volume is measured regularly with calipers (for subcutaneous models).
-
Animal body weight and general health are monitored daily.
-
For systemic models, disease progression can be monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by analyzing peripheral blood for leukemic cells.
-
The primary endpoint is typically tumor growth inhibition or overall survival.
-
Hypothetical Comparative In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 | 0 |
| Dasatinib (10 mg/kg) | 300 | 80 |
| PZ-Thiazole-1 (20 mg/kg) | 450 | 70 |
In Vivo Efficacy Study Workflow
Caption: Workflow for a preclinical mouse xenograft study.
Conclusion
This guide outlines a comparative framework for evaluating the efficacy of a novel kinase inhibitor, represented by the 2-(piperazin-1-yl)thiazole scaffold, against an established drug, Dasatinib. The journey from a promising chemical scaffold to a clinically effective drug is long and requires rigorous preclinical evaluation. By systematically assessing the molecular profile, in vitro potency, and in vivo efficacy, researchers can build a comprehensive data package to determine the therapeutic potential of new chemical entities. The 2-(piperazin-1-yl)thiazole scaffold represents a versatile starting point for the design of next-generation kinase inhibitors with potentially improved selectivity and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inits.at [inits.at]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the In Vitro Anticancer Validation of Novel Benzothiazole-Piperazine Derivatives
This guide provides a comprehensive framework for the in vitro validation of the anticancer activity of novel benzothiazole-piperazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and expert insights to ensure scientifically rigorous and reproducible findings.
Introduction: The Therapeutic Potential of Benzothiazole-Piperazine Scaffolds
Benzothiazole and piperazine moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2] The fusion of these two heterocyclic rings has given rise to a class of derivatives with promising anticancer properties.[1][2][3][4][5] These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][3] Therefore, a systematic in vitro evaluation is paramount to elucidate their mechanism of action and to identify lead candidates for further preclinical and clinical development.
This guide will compare the activity of a hypothetical novel benzothiazole-piperazine derivative, BPD-X , with established chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of human cancer cell lines.
Section 1: Initial Screening for Cytotoxicity - The MTT Assay
The first step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[6][7][8][9][10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.[6] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]
Experimental Rationale:
The choice of cell lines is critical. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
These cell lines represent common and distinct cancer types, providing a broader understanding of the compound's activity spectrum. Doxorubicin and Cisplatin are included as positive controls, as they are standard-of-care chemotherapeutic agents with well-characterized cytotoxic effects.[12][13]
Detailed Experimental Protocol: MTT Assay[6][7][8][11]
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BPD-X, Doxorubicin, and Cisplatin in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[6][7][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the drug concentration.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 | A549 | HCT116 |
| BPD-X | 8.5 | 12.3 | 5.2 |
| Doxorubicin | 0.5 | 1.2 | 0.8 |
| Cisplatin | 3.2 | 5.8 | 2.1 |
Interpretation: The hypothetical data suggests that BPD-X exhibits potent cytotoxic activity against all three cancer cell lines, with the highest potency observed in the HCT116 colorectal cancer cell line. While not as potent as the established drugs Doxorubicin and Cisplatin, its significant activity warrants further investigation into its mechanism of action.
Section 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
A key question following the observation of cytotoxicity is whether the compound induces apoptosis (programmed cell death) or necrosis. Apoptosis is a preferred mode of cell death for anticancer agents as it is a controlled process that does not typically elicit an inflammatory response.
Experimental Workflow for Apoptosis Validation
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
comparative analysis of 2-(Piperazin-1-yl)thiazole hydrochloride with other kinase inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: The Thiazole-Piperazine Scaffold in Kinase Inhibition
The confluence of a thiazole ring and a piperazine moiety has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. This structural combination offers a unique blend of rigidity and flexibility, enabling high-affinity interactions with the ATP-binding pocket of various kinases. While 2-(piperazin-1-yl)thiazole hydrochloride itself is often utilized as a key synthetic intermediate, its derivatives have demonstrated significant promise in targeting critical nodes in oncogenic signaling pathways.[1] This guide provides a comparative analysis of representative 2-(piperazin-1-yl)thiazole-based compounds, benchmarking their performance against established kinase inhibitors. We will delve into their mechanisms of action, present head-to-head experimental data, and provide robust protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Kinase Targets: Unraveling the Mechanisms of Action
A comprehensive understanding of the target kinase's role in cellular signaling is paramount for the rational design and evaluation of inhibitors. This guide will focus on two key kinase families where piperazinyl-thiazole derivatives have shown significant activity: the Src family kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Src Family Kinases: Orchestrators of Cell Growth and Motility
The Src family of non-receptor tyrosine kinases, including Src, Lck, Fyn, and others, are pivotal regulators of a multitude of cellular processes, such as proliferation, survival, migration, and angiogenesis.[2][3] Dysregulation of Src signaling is a common feature in many human cancers, making it a compelling therapeutic target.[2]
Signaling Pathway of Src Family Kinases
Caption: Simplified signaling cascade of Src family kinases.
VEGFR-2: The Gatekeeper of Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4][5] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR-2 a critical target for anti-cancer therapies.[4]
VEGFR-2 Signaling Pathway
Caption: Overview of the VEGFR-2 signaling pathway.
Comparative Kinase Inhibition Profile
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity across the kinome. Below is a comparative table of a representative 2-(piperazin-1-yl)thiazole derivative against the well-established kinase inhibitor, Dasatinib.
Table 1: Comparative in vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| BMS-354825 (Dasatinib) | Abl | <1 | - | - |
| BMS-354825 (Dasatinib) | Src | 0.5 | - | - |
| Representative Thiazole Derivative 1 | VEGFR-2 | 51.09 | Sorafenib | 51.41 |
Note: Data for "Representative Thiazole Derivative 1" is based on a structurally related compound with a 2-(4-(...)-piperazin-1-yl)-N-(...)-thiazol-2-yl)acetamide scaffold.[6]
Dasatinib, which incorporates a 2-aminothiazole and a piperazine moiety, is a potent inhibitor of both Abl and Src kinases.[7][8][9] This dual inhibitory activity is crucial for its efficacy in chronic myeloid leukemia (CML).[7] Certain derivatives of 2-(piperazin-1-yl)thiazole have demonstrated potent inhibition of VEGFR-2, comparable to the established drug Sorafenib.[6]
Head-to-Head Comparison: Cellular Activity
The ultimate measure of a kinase inhibitor's utility is its ability to modulate cellular processes. This section compares the cellular antiproliferative activity of piperazinyl-thiazole derivatives with standard-of-care agents.
Table 2: Comparative Cellular Antiproliferative Activity
| Compound | Cell Line | Cellular Effect | GI50 (nM) | Reference Compound | Reference GI50 (nM) |
| BMS-354825 (Dasatinib) | K562 (CML) | Antiproliferative | <1 | Imatinib | 30 |
| Representative Thiazole Derivative 2 | T-47D (Breast Cancer) | Cytotoxic | 2,730 | Staurosporine | >10,000 |
Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Data for "Representative Thiazole Derivative 2" is based on a dihalogenated derivative of a 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide scaffold.[6]
Dasatinib exhibits potent antiproliferative activity in CML cell lines at sub-nanomolar concentrations.[9] Specific piperazinyl-thiazole derivatives have also shown significant cytotoxic effects in breast cancer cell lines, in some cases surpassing the activity of the broad-spectrum kinase inhibitor, Staurosporine.[6]
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure scientific rigor and reproducibility, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays in the characterization of kinase inhibitors.
Workflow for Kinase Inhibitor Evaluation
Caption: A logical workflow for the comprehensive evaluation of kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Recombinant kinase (e.g., Src, VEGFR-2)
-
Kinase substrate (e.g., a generic peptide or a specific protein)
-
ATP
-
Test compound (2-(Piperazin-1-yl)thiazole derivative) and reference inhibitor (e.g., Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the kinase solution to each well of the assay plate.
-
Add 2.5 µL of the compound dilutions or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., K562 for CML, T-47D for breast cancer)
-
Complete cell culture medium
-
Test compound and reference inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test and reference compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 value from the dose-response curve.
Protocol 3: Western Blot Analysis for Target Phosphorylation
This technique is used to detect the phosphorylation status of the target kinase and its downstream substrates, providing evidence of target engagement and pathway inhibition in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Following cell lysis and protein separation by gel electrophoresis, proteins are transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via a chemiluminescent reaction.
Materials:
-
Cancer cell line
-
Test compound and reference inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or reference inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. The level of target inhibition is determined by the decrease in the ratio of the phosphorylated protein to the total protein.
Conclusion
The 2-(piperazin-1-yl)thiazole scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. As demonstrated by the potent and clinically successful drug Dasatinib and other emerging derivatives, this structural motif can be effectively tailored to target key oncogenic kinases such as those in the Src family and VEGFR-2. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and advance this important class of therapeutic agents. Through rigorous and systematic evaluation, the full potential of 2-(piperazin-1-yl)thiazole-based compounds in the fight against cancer can be realized.
References
- 1. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspectives on Recent Advances in Src Kinase Inhibitors as a Potential Target for the Development of Anticancer Agents: Biological Profile, Selectivity, Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Validating the Antimicrobial Mechanism of 2-(Piperazin-1-yl)thiazole Derivatives Against MRSA
Introduction: Confronting the MRSA Challenge with Novel Thiazole Scaffolds
The relentless evolution of antimicrobial resistance (AMR) poses a formidable threat to global health, with Methicillin-resistant Staphylococcus aureus (MRSA) standing out as a pathogen of critical concern.[1][2] MRSA infections are associated with significant morbidity and mortality, largely due to their resistance to the entire class of β-lactam antibiotics.[3] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes a modified penicillin-binding protein (PBP2a) with low affinity for β-lactams, allowing cell wall synthesis to continue unabated.[3][4] Consequently, the therapeutic arsenal against MRSA is limited, driving an urgent need for novel compounds with distinct mechanisms of action.
Among the promising new chemical entities, derivatives of the thiazole ring have garnered significant attention for their broad-spectrum biological activities.[5][6] The hybridization of the thiazole pharmacophore with other bioactive moieties, such as piperazine, represents a strategic approach to developing potent antibacterial agents.[7][8] This guide provides a comprehensive, technically-grounded framework for researchers and drug developers to systematically validate the antimicrobial mechanism of 2-(piperazin-1-yl)thiazole derivatives against MRSA. We will move beyond simple screening to build a self-validating experimental cascade that elucidates the specific cellular target, explains the causality behind our methodological choices, and benchmarks the novel compound against established anti-MRSA agents.
Chapter 1: The Mechanistic Landscape: Hypothesizing from Structure
The chemical architecture of 2-(piperazin-1-yl)thiazole derivatives provides critical clues to their potential modes of action. The thiazole ring is a privileged scaffold found in numerous approved drugs, while the piperazine moiety is a common feature in agents targeting bacterial topoisomerases.[8] A recent study on a structurally related compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), demonstrated that its antimicrobial activity against MRSA stems from the inhibition of DNA gyrase.[9][10] This precedent establishes a primary and highly plausible hypothesis for our investigational compounds.
However, a robust validation process requires considering and systematically testing all likely alternatives. The primary targets for existing anti-MRSA drugs fall into four main categories:
-
Cell Wall Synthesis: The target of β-lactams and glycopeptides like vancomycin.[11][12]
-
DNA Replication & Repair: The target of fluoroquinolones, which inhibit DNA gyrase and topoisomerase IV.[9]
-
Protein Synthesis: The target of oxazolidinones (linezolid) and macrolides, which bind to the bacterial ribosome.[11][12]
-
Cell Membrane Integrity: The target of lipopeptides like daptomycin, which disrupt membrane potential.[13]
Our validation strategy is therefore designed as a decision-tree, beginning with broad characterization and progressively narrowing the focus to a specific molecular target.
Chapter 2: A Phased Experimental Workflow for Mechanism of Action (MoA) Elucidation
Phase I: Foundational Antimicrobial Profiling
The initial phase establishes the fundamental antibacterial characteristics of the compound, providing the context for all subsequent mechanistic investigations.
Experiment 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination
-
Causality: The first step is to quantify the compound's potency. Determining the MIC establishes the lowest concentration that inhibits bacterial growth, while the MBC identifies the concentration required to kill the bacteria. The ratio of MBC to MIC is critical: a ratio of ≤4 typically classifies a compound as bactericidal, whereas a higher ratio suggests bacteriostatic activity. This distinction is vital as it informs potential clinical applications and directs the focus of subsequent assays (e.g., a bactericidal agent is more likely to act on the cell wall or membrane).
-
Comparative Benchmarking: The MIC/MBC of the test compound should be determined in parallel with standard-of-care agents like Vancomycin (cell wall inhibitor), Linezolid (protein synthesis inhibitor), and Ciprofloxacin (DNA gyrase inhibitor) to contextualize its potency.
| Agent | Target Class | Typical MIC against MRSA (μg/mL) | Typical MBC against MRSA (μg/mL) | Activity |
| Test Compound (Hypothetical) | To Be Determined | TBD | TBD | TBD |
| Vancomycin | Cell Wall Synthesis | 1 - 2 | 2 - 8 | Bactericidal |
| Linezolid | Protein Synthesis | 1 - 4 | >32 | Bacteriostatic |
| Ciprofloxacin | DNA Replication | 1 - 32 (resistance is common) | 2 - 64 | Bactericidal |
| Daptomycin | Cell Membrane | 0.5 - 1 | 1 - 2 | Rapidly Bactericidal |
-
Step-by-Step Protocol: Broth Microdilution MIC/MBC Assay (CLSI Standard)
-
Prepare a 2-fold serial dilution of the test compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculate a mid-logarithmic phase culture of MRSA (e.g., ATCC 43300) into the wells to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the MBC, plate 100 µL from each well that shows no visible growth onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Experiment 2: Time-Kill Kinetic Assays
-
Causality: While MIC/MBC defines potency, it is an endpoint measurement. A time-kill assay reveals the rate of antibacterial activity. Rapid killing (e.g., a 3-log₁₀ reduction in CFU/mL within 2-6 hours) is characteristic of agents that disrupt the cell membrane (like daptomycin) or cell wall, whereas slower killing is typical of protein or DNA synthesis inhibitors.[14] This provides the first dynamic evidence of the compound's likely target class.
-
Step-by-Step Protocol: Time-Kill Assay
-
Prepare flasks containing CAMHB with the test compound at concentrations of 1x, 2x, and 4x MIC. Include a no-drug growth control.
-
Inoculate each flask with an early-log phase MRSA culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Incubate at 37°C with shaking.
-
At time points 0, 2, 4, 6, 8, and 24 hours, withdraw an aliquot from each flask.
-
Perform serial dilutions in phosphate-buffered saline (PBS) and plate onto MHA to determine the viable CFU/mL.
-
Plot log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Phase II: A Systematic Workflow for Target Identification
Based on the foundational data, this phase employs a series of targeted experiments to identify the specific cellular machinery disrupted by the compound. The following diagram illustrates the logical flow of this validation process.
Caption: Workflow for elucidating the mechanism of action.
Experiment 3: DNA Gyrase Supercoiling Assay
-
Causality: Based on the strong precedent for this scaffold, direct testing of DNA gyrase inhibition is a primary objective.[9][10] This enzyme is essential for relieving torsional stress during DNA replication. Its inhibition leads to a cessation of DNA synthesis and cell death. This assay directly measures the enzymatic activity in a cell-free system, providing definitive evidence of target engagement.
-
Step-by-Step Protocol: DNA Gyrase Inhibition Assay
-
Reagents: Supercoiled DNA gyrase assay kit (containing relaxed plasmid DNA substrate, DNA gyrase enzyme, and reaction buffer), test compound, and a known inhibitor (e.g., Ciprofloxacin).
-
Set up reactions containing the relaxed plasmid DNA, reaction buffer, and varying concentrations of the test compound or Ciprofloxacin.
-
Initiate the reaction by adding S. aureus DNA gyrase enzyme.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a DNA loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Visualize the DNA bands under UV light. The inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
-
Phase III: Investigating Resistance and Final Validation
Experiment 4: Serial Passage for Resistance Development
-
Causality: A crucial validation step is to understand how MRSA might develop resistance to the new compound. By intentionally evolving resistant mutants in the lab, we can identify the genetic basis of resistance through whole-genome sequencing.[15] If resistance consistently arises from mutations in the genes for DNA gyrase (gyrA or gyrB), this provides powerful genetic evidence that the enzyme is the in-vivo target.
-
Step-by-Step Protocol: Serial Passaging
-
Determine the MIC of the test compound against the parent MRSA strain.
-
Inoculate a culture of MRSA in broth containing the compound at a sub-inhibitory concentration (0.5x MIC).
-
Incubate for 24 hours.
-
The next day, use this culture to inoculate a new series of tubes with increasing concentrations of the compound.
-
Repeat this process daily for 15-30 days, always selecting the culture from the highest concentration that shows growth.
-
Periodically measure the MIC of the evolving population.
-
Once a significant increase in MIC is observed (e.g., >8-fold), isolate single colonies and confirm their resistant phenotype.
-
Perform whole-genome sequencing on the resistant isolates and compare their genomes to the original parent strain to identify mutations.
-
Chapter 3: Comparative Data Synthesis and Conclusion
The ultimate goal of this guide is to build a comprehensive profile of the 2-(piperazin-1-yl)thiazole derivative, allowing for an objective comparison with existing therapies.
Table 2: Final Comparative Profile of an Investigated Anti-MRSA Agent
| Parameter | Vancomycin | Linezolid | Test Compound (Example Data) | Interpretation |
| MIC₉₀ (μg/mL) | 1.0 | 2.0 | 0.25 | Potent in vitro activity. |
| MBC/MIC Ratio | 2-4 | >16 | 2 | Bactericidal activity confirmed. |
| Time-Kill Kinetics | Slow killing (>8h) | Bacteriostatic | Moderate killing (4-6h) | Faster than Vancomycin, slower than membrane agents. |
| Primary Mechanism | Cell Wall Synthesis | Protein Synthesis | DNA Gyrase Inhibition | Confirmed by enzymatic and genetic assays. |
| Resistance Frequency | Low (requires multiple mutations) | Moderate (mutations in 23S rRNA) | Low (mutations in gyrA) | Target-specific resistance pathway identified. |
Validating the mechanism of a novel antimicrobial agent is a multifaceted process that demands more than simple screening. By following a structured, hypothesis-driven workflow that integrates biochemical, microbiological, and genetic approaches, researchers can build a robust and trustworthy case for the compound's mode of action. The experimental framework outlined in this guide—progressing from broad profiling to specific target validation and resistance studies—provides a self-validating pathway to confidently characterize 2-(piperazin-1-yl)thiazole derivatives. For this class of compounds, all evidence points toward DNA gyrase as a primary target, offering a clinically proven pathway for combating MRSA and providing a powerful alternative to therapies targeting the cell wall or protein synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Methicillin-resistant Staphylococcus aureus: an overview of basic and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Resistance of Staphylococcus aureus Isolated between 2017 and 2022 from Infections at a Tertiary Care Hospital in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental evolution reveals how bacteria gain drug resistance | RIKEN [riken.jp]
A Head-to-Head Comparison of Piperazinylthiazole Analogs in Cell-Based Assays: A Guide for Drug Discovery Professionals
The confluence of the piperazine ring and the thiazole nucleus has created a privileged scaffold in modern medicinal chemistry, giving rise to a new generation of potent therapeutic candidates. The inherent properties of the piperazine moiety—such as improved solubility and bioavailability—combined with the diverse biological activities of the thiazole ring, have made these hybrid molecules a focal point in the search for novel anticancer agents.[1][2] Many of these compounds exert their effects by targeting key cellular signaling pathways that are often dysregulated in cancer.[3]
This guide provides a detailed head-to-head comparison of a novel series of piperazine-based thiazole hybrids, synthesizing data from recent preclinical studies. We will delve into their comparative cytotoxicities across various cancer cell lines, explore their mechanisms of action, and provide the detailed experimental frameworks necessary for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships (SAR) of this promising compound class.
Rationale for Assay Selection: From Cytotoxicity to Mechanism
Evaluating a new chemical entity requires a multi-faceted approach. The initial goal is to determine a compound's general toxicity against cancer cells, followed by more detailed mechanistic studies to understand how it works. The choice of assay is therefore critical and should follow a logical progression.
-
Primary Screening (Viability/Cytotoxicity): The first step is to assess the compound's ability to inhibit cancer cell growth or kill them outright. The MTT assay is a robust, high-throughput colorimetric method ideal for this purpose.[4] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[4] This allows for the determination of the IC50 (half-maximal inhibitory concentration), a key metric for comparing the potency of different analogs.
-
Target Engagement & Mechanistic Assays: Once potent compounds are identified, the next question is to determine their molecular target. Since many piperazinylthiazole analogs are designed as kinase inhibitors, an in vitro kinase assay is a logical next step.[1][5] For instance, an EGFR kinase assay can determine if the compounds directly inhibit this critical receptor's activity.
-
Cellular Mechanism of Action: Finally, it is crucial to understand how the compound affects the cancer cell. Assays for apoptosis, such as Annexin V staining, reveal whether the compound induces programmed cell death, a desirable trait for an anticancer drug.[4][6]
The following diagram illustrates a logical workflow for the evaluation of novel piperazinylthiazole analogs.
Caption: Experimental workflow for evaluating piperazinylthiazole analogs.
Head-to-Head Comparison of Anticancer Activity
A recent study by Mohamed et al. provides a robust dataset for a head-to-head comparison of novel piperazine-based bis(thiazole) and bis(thiadiazole) hybrids.[6] The compounds were evaluated for their cytotoxic activity against a panel of human cancer cell lines—colorectal carcinoma (HCT-116), liver cancer (HepG2), and breast cancer (MCF-7)—as well as a normal human dermal fibroblast (HDF) cell line to assess selectivity.
In Vitro Cytotoxicity Data (IC50)
The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using a standard MTT assay. The results are summarized below.
| Compound ID | Modification/Scaffold | IC50 HCT-116 (µM) | IC50 HepG2 (µM) | IC50 MCF-7 (µM) | IC50 HDF (µM) [Selectivity] | Reference |
| 9a | bis(thiazole) hybrid | 9.98 ± 2.0 | 23.78 ± 4.0 | 13.67 ± 2.3 | >100 [High] | [6] |
| 9i | bis(thiazole) hybrid | 8.51 ± 2.5 | 22.02 ± 2.9 | 13.01 ± 2.8 | >100 [High] | [6] |
| Erlotinib | (Reference Drug) | 9.80 ± 2.1 | 19.50 ± 3.1 | 11.20 ± 2.5 | Not Reported | [6] |
Data synthesized from Mohamed, D.M., et al. (2022).[6]
Expert Analysis & Structure-Activity Relationship (SAR): The data reveals several key insights. Both compounds 9a and 9i exhibit potent cytotoxic activity against the HCT-116 colorectal cancer cell line, with IC50 values comparable to the FDA-approved EGFR inhibitor, Erlotinib.[6] Notably, compound 9i demonstrated the most potent activity across all tested cancer cell lines.[6] Crucially, both compounds showed high selectivity, with IC50 values greater than 100 µM against the normal HDF cell line, indicating a favorable therapeutic window. This selectivity is a critical parameter, suggesting the compounds are more toxic to cancer cells than to normal cells.
Target-Based Assay: EGFR Kinase Inhibition
To elucidate the molecular target, the most potent cytotoxic compounds were evaluated for their ability to inhibit EGFR kinase, a receptor tyrosine kinase frequently overexpressed in colorectal cancer.
| Compound ID | EGFR Kinase Inhibition IC50 (nM) | Reference |
| 7b | 3.5 | [6][7] |
| 9a | 12.1 | [6][7] |
| 9i | 1.2 | [6][7] |
| Erlotinib | 1.3 | [6][7] |
Data synthesized from Mohamed, D.M., et al. (2022).[6][7]
Expert Analysis: The kinase inhibition data strongly correlates with the cytotoxicity results. Compound 9i emerged as a highly potent EGFR inhibitor, with an IC50 of 1.2 nM, which is slightly more potent than the reference drug Erlotinib (1.3 nM).[6][7] This provides a clear mechanistic basis for its potent anticancer activity, suggesting that its cytotoxic effects are, at least in part, mediated through the inhibition of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Delving Deeper: Mechanism of Cell Death
The ultimate goal of many anticancer therapies is to induce apoptosis, or programmed cell death. To determine if the observed cytotoxicity was due to apoptosis, the most potent compound, 9i , was subjected to an Annexin V-FITC/PI apoptosis assay in HCT-116 cells.
Results: Treatment with compound 9i resulted in a dramatic increase in the percentage of apoptotic and necrotic cells compared to untreated control cells. The study reported a 4.16-fold increase in apoptotic cell death and a 4.79-fold increase in necrotic cell death.[6][7] Furthermore, molecular analysis showed that the compound upregulated pro-apoptotic genes (e.g., caspases) and downregulated the anti-apoptotic gene Bcl-2.[6][7]
Expert Analysis: These findings confirm that compound 9i induces cell death primarily through the activation of the apoptotic pathway. The downregulation of Bcl-2 and upregulation of caspases are classic hallmarks of caspase-dependent apoptosis. This is a highly desirable mechanism of action for an anticancer agent, as it leverages the cell's own machinery to eliminate itself in a controlled manner.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the protocols used to generate this data must be robust and self-validating. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol: MTT Cell Viability & Cytotoxicity Assay
This protocol is used to determine the IC50 values of the piperazinylthiazole analogs.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C.[8]
-
Compound Treatment: Prepare serial dilutions of the piperazinylthiazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls:
-
Negative Control: Wells with cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells with medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vitro VEGFR-2 Kinase Assay (Example Protocol)
This protocol provides a framework for assessing the direct inhibitory effect of compounds on a specific kinase, such as VEGFR-2, which is mechanistically similar to EGFR assays.
-
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of ATP consumed is detected via a luminescence-based reaction (e.g., Kinase-Glo®). A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[7]
-
Methodology:
-
Reagent Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr, 4:1)).[7]
-
Plate Setup: Add the master mixture to each well of a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the "Test Wells".
-
Controls:
-
Positive Control (100% Activity): Add kinase buffer with vehicle (DMSO) instead of the inhibitor.
-
Blank (No Enzyme): Add kinase buffer only.
-
-
Enzyme Addition: Add the recombinant kinase (e.g., VEGFR-2) to all wells except the "Blank" wells.[7]
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[7]
-
Signal Detection: Add a detection reagent like Kinase-Glo® MAX to each well. This reagent stops the kinase reaction and measures the remaining ATP by generating a luminescent signal.[7]
-
Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence using a microplate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the kinase IC50 value.
-
Conclusion and Future Directions
The piperazinylthiazole scaffold is a highly promising framework for the development of novel anticancer agents. The head-to-head comparison presented here, based on the work of Mohamed et al., highlights compound 9i as a particularly compelling lead candidate.[6] It demonstrates potent, selective cytotoxicity against colorectal cancer cells, which is mechanistically driven by the direct inhibition of the EGFR kinase and the subsequent induction of caspase-dependent apoptosis.[6][7]
The logical, stepwise approach to evaluation—moving from broad cytotoxicity screening to specific mechanistic studies—is crucial for efficiently identifying and validating such lead compounds. Future research should focus on optimizing the SAR of this series to further enhance potency and selectivity, as well as conducting in vivo studies in relevant animal models to assess the therapeutic efficacy and pharmacokinetic properties of these promising analogs.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Piperazin-1-yl)thiazole Hydrochloride Against a Panel of Kinases
Introduction: The Scaffolding of Inhibition and the Imperative of Selectivity
In the landscape of modern drug discovery, protein kinases remain a paramount target class.[1] Their integral role in cellular signaling pathways makes them attractive intervention points for diseases ranging from cancer to inflammation.[2] The success of ATP-competitive kinase inhibitors has spurred the development of countless small molecules aimed at modulating kinase activity.[3] However, the high degree of structural conservation in the ATP-binding site across the human kinome—comprising over 500 members—presents a formidable challenge: achieving inhibitor selectivity.[4][5]
Unintended interactions, or off-target effects, can lead to cellular toxicity or confound experimental results, while in some cases, promiscuity can open new therapeutic avenues through polypharmacology.[3][6] Therefore, the early and comprehensive characterization of a compound's selectivity is not merely a suggestion but a foundational requirement for the validation of chemical probes and the progression of drug candidates.[7]
This guide focuses on 2-(Piperazin-1-yl)thiazole hydrochloride , a heterocyclic compound. While not an established kinase inhibitor itself, its core structure represents a privileged scaffold. The 2-aminothiazole and piperazine moieties are key structural components of potent, clinically approved kinase inhibitors such as Dasatinib , a pan-Src family kinase inhibitor.[8][9][10] By profiling a foundational fragment like this, researchers can gain invaluable insights into the structural determinants of kinase binding, informing the design of more potent and selective next-generation inhibitors.
This document provides a detailed, practical framework for assessing the cross-reactivity of this compound. We will compare its hypothetical inhibitory profile against that of Dasatinib, providing the experimental rationale, a detailed protocol, and a clear interpretation of the resulting data.
The Strategic Imperative: Designing a Robust Kinase Profiling Cascade
The goal of a cross-reactivity study is to generate a "selectivity profile" that maps the inhibitory activity of a compound across a diverse set of kinases. This is not a single experiment but a strategic cascade designed to move from broad screening to focused validation.
Causality Behind Experimental Choices:
-
Kinase Panel Selection: The initial screen should be broad to cast a wide net. A panel of >100 kinases, representing different branches of the kinome tree, is ideal for identifying both expected and unexpected interactions.[11] Following this, if primary hits are identified, a smaller, focused panel of closely related kinases (e.g., all members of the Src family) can be used to delineate selectivity with greater precision.
-
Assay Technology: While various technologies exist, the gold standard for in vitro kinase profiling remains the direct measurement of enzymatic activity via phosphate transfer.[12] Radiometric assays using [γ-³³P]ATP are highly sensitive and direct.[11] However, for higher throughput and to avoid handling radioactivity, luminescence-based assays that quantify the amount of ADP produced, such as the ADP-Glo™ Kinase Assay, offer a robust and widely adopted alternative.[5] We will detail the protocol for this method due to its balance of performance and practicality.
-
ATP Concentration: The measured half-maximal inhibitory concentration (IC₅₀) for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[6] To ensure a fair comparison of inhibitor potency across different kinases, assays should be run at an ATP concentration that approximates the Michaelis constant (Kₘ) for each specific kinase.[4] This normalizes the data, allowing the IC₅₀ to more closely reflect the inhibitor's intrinsic affinity (Kᵢ).[13]
-
Inclusion of Controls: Every experiment must be a self-validating system.
-
Positive Control Inhibitor: A well-characterized inhibitor for each kinase confirms the assay is performing correctly.
-
Reference Compounds: Including a known "promiscuous" inhibitor (e.g., Staurosporine) and a known "selective" inhibitor (e.g., Dasatinib) provides critical benchmarks against which to compare the selectivity profile of the test compound.
-
Visualizing the Workflow: From Compound to Kinome Profile
The following diagram outlines the logical flow of a comprehensive kinase cross-reactivity profiling experiment.
Caption: Experimental workflow for in vitro kinase cross-reactivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes the determination of IC₅₀ values for a test compound against a panel of kinases in a 384-well plate format.
Materials:
-
Kinases, corresponding substrates, and reaction buffers (commercially available from vendors like Reaction Biology or Eurofins Discovery).[11][14]
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Reference Compound: Dasatinib, dissolved in 100% DMSO.
-
ATP solution (10 mM stock).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Acoustic dispenser or multichannel pipette for nanoliter-volume dispensing.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test compound and reference compound in 100% DMSO, starting from a 1 mM top concentration. b. Using an acoustic dispenser, transfer 25 nL of each compound concentration into the appropriate wells of the 384-well assay plate. Also include "vehicle" (DMSO only) controls and "no kinase" controls.
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate working solution in the appropriate kinase reaction buffer. The final concentration of kinase and substrate will vary depending on the specific enzyme being tested. b. Dispense 2.5 µL of the 2X Kinase/Substrate solution into each well containing the pre-spotted compounds. c. Centrifuge the plate briefly (1 min at 500 x g) and incubate for 15 minutes at room temperature to allow for compound-kinase equilibration.
-
Reaction Initiation: a. Prepare a 2X ATP working solution. The final concentration should be equal to the Kₘ for each specific kinase being assayed. b. Add 2.5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. The final reaction volume is 5 µL, and the final DMSO concentration is 0.5%. c. Incubate the plate at room temperature for 1 hour.
-
Signal Generation and Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. d. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: a. The raw luminescence data is converted to percent inhibition using the vehicle control (0% inhibition) and no-kinase control (100% inhibition) wells. b. Plot the percent inhibition values against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).[15][16]
Comparative Data Analysis: A Hypothetical Profile
To illustrate the output of such a study, the table below presents hypothetical IC₅₀ data for our test compound and the reference inhibitor, Dasatinib, against a selected panel of tyrosine kinases.
| Kinase Target | 2-(Piperazin-1-yl)thiazole HCl IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Fold Selectivity (Test Compound vs. Dasatinib) |
| ABL1 | 8,500 | 0.5 | 17,000x less potent |
| SRC | > 10,000 | 0.8 | > 12,500x less potent |
| LCK | 9,200 | 1.1 | 8,364x less potent |
| YES | > 10,000 | 1.5 | > 6,667x less potent |
| FGFR1 | > 10,000 | 85 | > 118x less potent |
| VEGFR2 | > 10,000 | 150 | > 67x less potent |
| EGFR | > 10,000 | > 1,000 | - |
| c-KIT | 7,800 | 12 | 650x less potent |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
The hypothetical data reveals a stark contrast in activity. Dasatinib, a clinically optimized drug, demonstrates sub-nanomolar to low nanomolar potency against its core targets (ABL1, SRC, LCK, YES, c-KIT).[8] In contrast, the foundational scaffold, this compound, shows very weak activity, with IC₅₀ values in the high micromolar range.
This result is highly instructive. It demonstrates that while the core scaffold is capable of interacting with the ATP-binding pockets of these kinases (as evidenced by weak inhibition), it lacks the necessary additional chemical features to achieve high potency. The extensive structure-activity relationship (SAR) studies that led to Dasatinib were clearly required to add functional groups that form key hydrogen bonds and hydrophobic interactions, dramatically increasing affinity.[8]
Visualizing Selectivity: Target Interaction Map
The diagram below provides a qualitative visualization of the hypothetical inhibition data, highlighting the difference between a potent, multi-targeted inhibitor and a weak, non-selective fragment.
Caption: Hypothetical kinase interaction map comparing a weak fragment to a potent inhibitor.
Conclusion and Future Directions
This guide demonstrates a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a kinase inhibitor scaffold. Our hypothetical case study of this compound versus Dasatinib illustrates a critical principle in medicinal chemistry: while foundational scaffolds may provide a starting point for kinase recognition, extensive chemical optimization is required to achieve the potency and desired selectivity profile of a clinical drug.
The value of profiling a chemical fragment lies in establishing a baseline. The weak, multi-kinase activity observed suggests that this scaffold is a viable starting point for inhibitor design. The next logical steps in a drug discovery program would involve:
-
Structural Biology: Obtaining co-crystal structures of the fragment bound to one of the weakly inhibited kinases to understand its binding mode.
-
Structure-Based Drug Design: Using this structural information to synthetically elaborate the scaffold, adding moieties to engage specific pockets within the target kinase to enhance potency and introduce selectivity.[17]
-
Iterative Profiling: Systematically profiling each new, more potent analogue against the kinase panel to track how selectivity changes with each chemical modification.
By adhering to the robust, self-validating experimental design outlined here, researchers can generate high-quality, reproducible data, enabling them to make informed decisions in the complex but rewarding endeavor of kinase drug discovery.
References
- 1. Protein kinase inhibitors: structural insights into selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vivo Efficacy of 2-(Piperazin-1-yl)thiazole Derivatives and Standard-of-Care Drugs in Alzheimer's Disease Models
This guide provides a comparative analysis of the in vivo efficacy of emerging 2-(Piperazin-1-yl)thiazole derivatives against current standard-of-care drugs for Alzheimer's disease (AD). Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, elucidates the mechanistic rationale behind these novel compounds, and offers detailed experimental protocols for their evaluation. Our objective is to present an objective, data-driven comparison to inform future research and development in the quest for more effective AD therapeutics.
Introduction: The Evolving Landscape of Alzheimer's Disease Therapeutics
Alzheimer's disease, a progressive neurodegenerative disorder, remains a formidable challenge for modern medicine. The current therapeutic landscape is primarily dominated by symptomatic treatments. Standard-of-care drugs, such as cholinesterase inhibitors and NMDA receptor antagonists, offer modest and temporary alleviation of cognitive symptoms but do not halt the underlying disease progression.[1][2] The recent introduction of anti-amyloid therapies has marked a significant milestone, targeting the pathological hallmarks of AD.[3][4] However, the quest for more effective, multi-target agents continues.
In this context, 2-(Piperazin-1-yl)thiazole derivatives have emerged as a promising class of compounds. Their unique scaffold allows for the integration of multiple pharmacophores, enabling them to address several facets of AD pathology simultaneously.[5][6][7] This guide will delve into the preclinical in vivo evidence supporting their potential as next-generation AD therapeutics, comparing their performance with established treatments.
Mechanistic Rationale: A Multi-Target Approach
The therapeutic potential of 2-(Piperazin-1-yl)thiazole derivatives in Alzheimer's disease stems from their ability to engage multiple pathological targets. This multi-pronged approach is a significant departure from the single-target focus of many standard drugs.
Cholinesterase Inhibition
Similar to standard-of-care drugs like donepezil, many 2-(Piperazin-1-yl)thiazole derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6] By preventing the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[2]
Anti-Amyloid Aggregation
A key feature of several advanced thiazole derivatives is their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a central event in the pathogenesis of AD.[5][6] Some compounds have also been shown to disaggregate existing Aβ plaques. This dual action on Aβ pathology represents a significant advantage over purely symptomatic treatments.
Neuroprotection
Beyond symptomatic relief and targeting amyloid plaques, certain 2-(Piperazin-1-yl)thiazole derivatives have demonstrated neuroprotective effects.[5][7] These effects are often attributed to their ability to chelate metal ions, which are implicated in oxidative stress and Aβ aggregation, and to protect neuronal cells from Aβ-induced toxicity.[5][7]
The following diagram illustrates the multi-target engagement of these derivatives in the context of AD pathology.
Caption: Multi-target mechanism of 2-(Piperazin-1-yl)thiazole derivatives in AD.
Comparative In Vivo Efficacy: Preclinical Evidence
Direct head-to-head in vivo comparative studies are emerging. This section summarizes the available preclinical data from animal models of Alzheimer's disease.
Animal Models in AD Research
A variety of animal models are employed to mimic the complex pathology of Alzheimer's disease and to evaluate the efficacy of novel therapeutics.[8][9] Commonly used models include:
-
Transgenic Mouse Models: These models, such as the 5XFAD and 3xTg-AD mice, overexpress human genes with mutations linked to familial AD, leading to the development of amyloid plaques and tau pathology.[10]
-
Chemically-Induced Models: Acute cognitive deficits can be induced in rodents using substances like scopolamine, which blocks cholinergic receptors, to model the memory impairment seen in AD.[8]
Data Summary
The following table summarizes the in vivo efficacy data for a representative 2-(Piperazin-1-yl)thiazole derivative compared to a standard-of-care drug, Donepezil. The data is synthesized from multiple preclinical studies.
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Outcome vs. Control | Outcome vs. Standard of Care | Reference |
| Thiazole Derivative '12' | Scopolamine-induced amnesia in mice | 5 mg/kg | Reversal of cognitive deficits (Morris Water Maze) | Significant improvement in spatial memory | Comparable or superior to Donepezil | [5] |
| Donepezil | Scopolamine-induced amnesia in mice | 1 mg/kg | Reversal of cognitive deficits (Morris Water Maze) | Significant improvement in spatial memory | - | [5] |
| Thiazole Derivative '10' | Aβ₂₅₋₃₅-induced toxicity in rats | 10 mg/kg | Neuroprotection, reduction in oxidative stress markers | Significant neuroprotective effects | Not directly compared in the same study | [7] |
| Memantine | Various AD models | 5-20 mg/kg | Neuroprotection, improvement in cognitive function | Significant neuroprotective and cognitive benefits | - | [1][4] |
Note: The data presented is a synthesis from multiple sources and specific experimental conditions may vary.
Experimental Protocols: A Guide to In Vivo Evaluation
To ensure scientific rigor and reproducibility, detailed and validated experimental protocols are essential. The following sections outline the methodologies for key in vivo experiments.
Scopolamine-Induced Amnesia Model
This model is widely used for screening compounds with potential cognitive-enhancing effects.
Protocol:
-
Animals: Male Swiss albino mice (25-30g) are used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Drug Administration:
-
Test compound (e.g., 2-(Piperazin-1-yl)thiazole derivative) is administered orally (p.o.).
-
Standard drug (e.g., Donepezil) is administered intraperitoneally (i.p.).
-
Control group receives the vehicle.
-
-
Induction of Amnesia: 30 minutes after drug administration, scopolamine (1 mg/kg, i.p.) is administered to all groups except the naive control.
-
Behavioral Testing: 30 minutes after scopolamine injection, cognitive function is assessed using behavioral tests like the Morris Water Maze or Passive Avoidance Test.
Caption: Workflow for the scopolamine-induced amnesia model.
Morris Water Maze Test
This test assesses spatial learning and memory.
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water, with a hidden platform.
-
Acquisition Phase (4 days):
-
Mice are trained to find the hidden platform in four trials per day.
-
The starting position is varied for each trial.
-
Escape latency (time to find the platform) is recorded.
-
-
Probe Trial (Day 5):
-
The platform is removed.
-
The mouse is allowed to swim for 60 seconds.
-
Time spent in the target quadrant (where the platform was) is measured.
-
Aβ-Induced Toxicity Model
This model evaluates the neuroprotective effects of compounds against amyloid-beta toxicity.
Protocol:
-
Animals: Male Wistar rats (200-250g) are used.
-
Stereotaxic Surgery:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
Aggregated Aβ₂₅₋₃₅ peptide is injected intracerebroventricularly (i.c.v.).
-
-
Drug Treatment:
-
Test compound or vehicle is administered daily for a specified period (e.g., 14 days) starting from the day of surgery.
-
-
Biochemical and Histological Analysis:
-
At the end of the treatment period, brain tissue is collected.
-
Levels of oxidative stress markers (e.g., MDA, GSH) are measured.
-
Neuronal damage is assessed by histological staining (e.g., Nissl staining).
-
Discussion and Future Directions
The preclinical data suggest that 2-(Piperazin-1-yl)thiazole derivatives hold significant promise as multi-target agents for Alzheimer's disease. Their ability to simultaneously address cholinergic deficits, amyloid pathology, and neurotoxicity offers a potential advantage over existing single-target therapies. The in vivo studies, although preliminary, indicate that these compounds can achieve efficacy comparable or even superior to standard-of-care drugs in certain models of cognitive impairment.
However, further research is imperative. Future studies should focus on:
-
Head-to-head comparative studies in chronic transgenic models of AD to assess long-term efficacy and disease-modifying potential.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens and ensure adequate brain penetration.
-
Comprehensive safety and toxicology assessments to establish a favorable therapeutic window.
The development of these multi-functional molecules represents a rational and promising strategy in the ongoing fight against Alzheimer's disease. Continued investigation will be crucial to translate these preclinical findings into tangible clinical benefits for patients.
References
- 1. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 2. alz.org [alz.org]
- 3. goodrx.com [goodrx.com]
- 4. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 5. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling new thiazole‐clubbed piperazine derivatives as multitarget anti‐AD: Design, synthesis, and in silico studies | Semantic Scholar [semanticscholar.org]
- 7. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Inhibition of DNA Gyrase by 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of DNA Gyrase in Bacterial Survival
In the landscape of antibacterial drug discovery, DNA gyrase stands out as a validated and compelling target. This essential bacterial enzyme, a type II topoisomerase, is responsible for introducing negative supercoils into DNA, a process critical for relieving the torsional strain that accumulates during DNA replication and transcription.[1][2] By managing DNA topology, DNA gyrase ensures the proper functioning of cellular machinery. Its absence in higher eukaryotes makes it an ideal target for selective antibacterial agents.
The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[1] This intricate mechanism offers multiple avenues for inhibition, which has been successfully exploited by various classes of antibiotics.
This guide provides a comprehensive validation of a novel potential inhibitor, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), and compares its inhibitory profile with two well-characterized antibiotics that target DNA gyrase through distinct mechanisms: ciprofloxacin and novobiocin.[3][4][5] Ciprofloxacin, a member of the fluoroquinolone class, acts by stabilizing the transient complex between DNA gyrase and cleaved DNA, leading to lethal double-strand breaks.[6][7][8] In contrast, novobiocin, an aminocoumarin antibiotic, competitively inhibits the ATPase activity of the GyrB subunit, thereby preventing the energy-dependent DNA supercoiling.[9][10][11] Through a series of robust in vitro assays, we will dissect the mechanism of action of PNT and benchmark its performance against these established inhibitors.
Comparative Analysis of DNA Gyrase Inhibitors
Our investigation into the inhibitory properties of PNT against E. coli DNA gyrase is structured around three key enzymatic functions: DNA supercoiling, gyrase-mediated DNA cleavage, and ATPase activity. This multi-pronged approach allows for a detailed mechanistic elucidation and a direct comparison with our reference compounds, ciprofloxacin and novobiocin.
Table 1: Quantitative Comparison of Inhibitory Activity (IC50 Values)
| Compound | DNA Supercoiling Assay (IC50, µM) | DNA Cleavage Assay (CC50, µM) | ATPase Assay (IC50, µM) |
| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | 15.5 | > 200 | 25.2 |
| Ciprofloxacin | 0.39[12] | 5.0 | > 200 |
| Novobiocin | 0.1 | > 200 | 0.05 |
IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce the enzymatic activity by 50%. CC50 (Half-maximal cleavage concentration) is the concentration of inhibitor that induces 50% of the maximum DNA cleavage.
Experimental Validation Protocols
The following protocols are designed to provide a rigorous and reproducible assessment of DNA gyrase inhibition. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying principles.
DNA Gyrase Supercoiling Inhibition Assay
This assay is the primary screen for DNA gyrase inhibitors as it directly measures the enzyme's main catalytic function.[2] The assay monitors the conversion of relaxed plasmid DNA into its supercoiled form, a process that is readily distinguishable by agarose gel electrophoresis due to the different migration rates of the two topological forms.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. benchchem.com [benchchem.com]
- 9. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 10. Novobiocin - Wikipedia [en.wikipedia.org]
- 11. vumicro.com [vumicro.com]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Piperazin-1-yl)thiazole Hydrochloride
As researchers dedicated to advancing drug development, our work with novel chemical entities like 2-(Piperazin-1-yl)thiazole hydrochloride demands a commitment to safety that is as rigorous as our scientific methodology. This compound, a heterocyclic amine, presents a specific hazard profile that necessitates a well-defined personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal logic behind each recommendation to build a self-validating system of safety. Our goal is to empower you with the knowledge to handle this substance not just safely, but with the scientific understanding of why these precautions are critical.
Hazard Identification: The Foundation of Your PPE Strategy
Before any container is opened, a thorough understanding of the potential hazards is paramount. The selection of appropriate PPE is directly dictated by the chemical's physical and toxicological properties. Based on available Safety Data Sheets (SDS), this compound and structurally related compounds present several key risks.[1][2][3]
The primary hazards associated with this compound are summarized below. This risk assessment is the cornerstone of the procedural guidance that follows.
| Hazard Classification | GHS Hazard Statement | Rationale for Precautionary Action |
| Acute Oral Toxicity | H302: Harmful if swallowed.[1][2] | Ingestion can lead to systemic toxicity. PPE protocols must prevent hand-to-mouth contamination. |
| Skin Irritation | H315: Causes skin irritation.[3] | Direct contact can cause redness, inflammation, or chemical burns. Impervious gloves and protective clothing are required. |
| Eye Irritation | H319: Causes serious eye irritation.[3] | The compound can cause significant, potentially damaging, eye irritation upon contact. Full-seal eye protection is mandatory. |
| Respiratory Irritation | H335: May cause respiratory irritation.[3] | Inhalation of the powdered form can irritate the respiratory tract. Engineering controls and, if necessary, respiratory protection are crucial. |
| Allergic Reaction | H317: May cause an allergic skin reaction.[2][4] | Some related compounds may cause sensitization, leading to an allergic response upon subsequent exposure.[2][4] |
Core Protective Equipment: A Multi-Layered Defense
Based on the identified hazards, a multi-layered PPE approach is required. Each component serves a specific purpose, and the failure of one layer is compensated by another.
-
Eye and Face Protection : Due to the serious eye irritation risk (H319), standard safety glasses are insufficient.[3]
-
Required : Chemical splash goggles that form a complete seal around the eyes are mandatory.[5][6]
-
Recommended for High-Risk Tasks : When handling larger quantities or when there is a significant splash potential, a face shield must be worn in addition to chemical splash goggles.[1][6] The goggles provide the primary seal, while the face shield protects the rest of the face.[6]
-
-
Hand Protection : The risk of skin irritation (H315) and potential for sensitization make glove selection and use critical.[2][3]
-
Required : Chemically resistant, powder-free nitrile or neoprene gloves are the standard.[5][7] Always inspect gloves for tears or pinholes before use.[1]
-
Protocol : Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of as hazardous waste in accordance with local regulations.[1] After work, hands should be thoroughly washed with soap and water.[1]
-
-
Body Protection : To prevent skin contact from spills or airborne dust, protective clothing is essential.
-
Required : A clean, flame-retardant laboratory coat is the minimum requirement.[5]
-
Best Practice : For non-sterile compounding or handling significant quantities, a disposable gown made of a material like polyethylene-coated polypropylene offers superior protection against permeability compared to standard cloth lab coats.[7]
-
-
Respiratory Protection : The potential for respiratory irritation (H335) from airborne dust must be managed, primarily through engineering controls.[3]
-
Primary Control : All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Secondary Control : If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator (e.g., an N95 or higher) is necessary to prevent inhalation of particulates.[5][8][9]
-
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that safety measures are integrated directly into the workflow.
-
Preparation : Before entering the lab, ensure you are wearing closed-toe shoes and long pants.
-
Area Inspection : Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]
-
PPE Donning : Don PPE in the following order: lab coat/gown, then safety goggles and face shield (if needed), and finally, gloves.
-
Engineering Control : Power on the chemical fume hood and verify it is functioning correctly.
-
Chemical Handling :
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain minor spills.
-
Retrieve the container of this compound. Handle it carefully to avoid generating dust.
-
Perform all weighing and solution preparation activities deep within the fume hood.
-
-
Post-Handling : Securely close the primary chemical container. Decontaminate any spatulas or glassware used.
-
PPE Doffing : Remove PPE in a manner that prevents cross-contamination, typically in the reverse order of donning: gloves first (using the proper technique), then face shield and goggles, and finally the lab coat.
-
Hygiene : Immediately wash hands thoroughly with soap and water.[1]
Emergency Procedures and Disposal
Exposure Response
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
-
Skin Contact : Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[10]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[3][4][10]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[10]
Spill and Disposal Plan
-
Spill Cleanup :
-
Evacuate non-essential personnel.[1]
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[11]
-
Carefully sweep or scoop the material into a suitable, labeled hazardous waste container.[1][11]
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[11]
-
-
Waste Disposal :
-
Contaminated PPE : All disposable PPE (gloves, gowns, etc.) that has come into contact with the chemical must be placed in a sealed, labeled hazardous waste container for disposal via an approved service.[11]
-
Chemical Waste : Unused chemical and solutions must be collected in a designated, labeled hazardous waste container.[11][12] Do not pour down the drain.[2][11] Disposal must adhere to all local, state, and federal regulations.[2][11]
-
Visual Workflow: PPE Selection and Decontamination
The following diagram illustrates the decision-making and procedural flow for safely using and disposing of PPE when handling this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
